Product packaging for 4-Cyano-3-nitrobenzoic acid(Cat. No.:CAS No. 153775-42-9)

4-Cyano-3-nitrobenzoic acid

Cat. No.: B183318
CAS No.: 153775-42-9
M. Wt: 192.13 g/mol
InChI Key: JVPRJKPSKHSUDO-UHFFFAOYSA-N
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Description

4-Cyano-3-nitrobenzoic acid is a valuable chemical building block in organic synthesis and pharmaceutical research. Its structure, featuring both an electron-withdrawing cyano group and a nitro group on the benzoic acid ring, makes it a versatile intermediate for constructing more complex molecules. This compound serves as a key precursor in the synthesis of various pharmacologically active agents. Patent literature highlights its role in the development of novel platelet aggregation inhibitors, which are therapeutic agents for disorders related to platelet-dependent narrowing of the blood supply . The strategic positioning of its functional groups allows for selective reactions and further derivatization, facilitating the exploration of structure-activity relationships in drug discovery. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O4 B183318 4-Cyano-3-nitrobenzoic acid CAS No. 153775-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPRJKPSKHSUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623133
Record name 4-Cyano-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153775-42-9
Record name 4-Cyano-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 4-Cyano-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Cyano-3-nitrobenzoic acid. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines computed values with general experimental protocols. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that while some values are computed, they provide valuable estimates for experimental design and computational modeling.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 153775-42-9PubChem[1]
Molecular Formula C₈H₄N₂O₄Santa Cruz Biotechnology[2]
Molecular Weight 192.13 g/mol PubChem[1], Santa Cruz Biotechnology[2]
Physical Form SolidSigma-Aldrich[3]
Purity ≥95% to 98%Santa Cruz Biotechnology[2], Sigma-Aldrich[3]
XLogP3 (Computed) 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 1PubChem[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the dry this compound is finely crushed using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The assembly is placed in the heating block of the melting point apparatus or an oil bath (Thiele tube).

  • The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

  • The melting point is reported as the range T1-T2.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: A solution of the acidic compound is titrated with a standardized basic solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Analytical balance

Procedure:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

  • The pH electrode is calibrated using standard buffer solutions.

  • The solution of the acid is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.

  • The standardized NaOH solution is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development. The shake-flask method is the traditional and most reliable method for its determination.[4][5][6]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase at equilibrium is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical balance

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known amount of this compound is dissolved in either the n-octanol or water phase. The concentration should not exceed the compound's solubility limit in that phase.

  • The two phases are combined in a separatory funnel or tube in a defined volume ratio.

  • The mixture is shaken at a constant temperature until equilibrium is reached (typically for several hours).

  • The phases are separated by centrifugation or by allowing them to stand.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated using the formula: P = [Concentration]octanol / [Concentration]water.

  • LogP is then calculated as the base-10 logarithm of P.

Determination of Water Solubility (OECD 105 Guideline)

The aqueous solubility of a compound is a fundamental property influencing its absorption and distribution.

Principle: The OECD 105 guideline describes two primary methods: the column elution method for substances with low solubility (< 10 mg/L) and the flask method for substances with higher solubility. The flask method is generally suitable for initial assessment.[7][8][9]

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

  • Analytical balance

Procedure (Flask Method):

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is placed in a constant temperature bath (e.g., 20°C or 25°C) and stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The stirring is stopped, and the suspension is allowed to settle.

  • A sample of the aqueous phase is taken after removing the undissolved solid by filtration or centrifugation.

  • The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method.

  • The experiment is repeated to ensure the obtained solubility value is consistent and represents the saturation concentration.

Visualizations

Logical Relationship of Physicochemical Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its resulting physicochemical properties. The electron-withdrawing nature of the nitro and cyano groups significantly influences the acidity and polarity of the molecule.

G Figure 1: Influence of Structure on Properties A This compound Structure B Carboxylic Acid Group (-COOH) A->B C Nitro Group (-NO2) A->C D Cyano Group (-CN) A->D E Aromatic Ring A->E F Acidity (pKa) B->F Primary determinant G Solubility B->G Increases water solubility (H-bonding) C->F Increases acidity (electron-withdrawing) C->G Influences polarity H Lipophilicity (LogP) C->H Increases polarity, decreases lipophilicity D->F Increases acidity (electron-withdrawing) D->G Influences polarity D->H Increases polarity, decreases lipophilicity E->H Contributes to lipophilicity

Figure 1: Influence of Structure on Properties
Experimental Workflow for LogP Determination

The diagram below outlines a typical experimental workflow for determining the octanol-water partition coefficient (LogP) using the shake-flask method.

G Figure 2: Shake-Flask Method Workflow for LogP A 1. Preparation of Pre-saturated Solvents (n-Octanol and Water) B 2. Dissolution of This compound in one phase A->B C 3. Partitioning (Shake at constant temp.) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Sample Aqueous Phase D->E F 5. Sample Octanol Phase D->F G 6. Concentration Analysis (e.g., HPLC) E->G F->G H 7. Calculation of LogP G->H

Figure 2: Shake-Flask Method Workflow for LogP

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided protocols are general and should be adapted and validated for specific laboratory conditions. The absence of cited experimental data for certain properties indicates a gap in the publicly available scientific literature at the time of this writing.

References

IUPAC name and CAS number for 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyano-3-nitrobenzoic acid, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its significant role in the development of targeted cancer therapies.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 153775-42-9[1]

Molecular Formula: C₈H₄N₂O₄

Molecular Weight: 192.13 g/mol [1]

This compound is a substituted benzoic acid derivative featuring both a cyano and a nitro functional group on the aromatic ring. These electron-withdrawing groups significantly influence the molecule's reactivity and properties. It is typically a solid at room temperature and should be stored in a dry, sealed container.[2]

Quantitative Data Summary
PropertyValueSource
Molecular Weight 192.13 g/mol [1]
Physical Form Solid[2]
Purity ≥95% - 98%[2]
XLogP3 (Predicted) 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 107 Ų[1]
Storage Temperature Room Temperature, sealed in dry conditions[2]
NMR (DMSO-d6, δ) 8.31 (d, 1H); 8.41 (dd, 1H); 8.68 (d, 1H)[3]

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound are crucial for researchers. Two common methods are outlined below.

Method 1: From 4-Chloro-3-nitrobenzoic acid

This protocol involves a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Combine 4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mM), cuprous cyanide (5.2 g, 58 mM), cuprous chloride (0.96 g, 9.7 mM), and quinoline (6.9 ml, 58 mM).[3]

  • Heat the mixture at 180°C for 3.5 hours under an argon atmosphere.[3]

  • After cooling, dissolve the mixture in 60 ml of concentrated hydrochloric acid and dilute with 80 ml of water.[3]

  • Extract the aqueous solution with ethyl acetate (3 x 100 ml).[3]

  • Wash the combined organic layers with aqueous NaH₂PO₄ and brine, then dry over MgSO₄.[3]

  • Purify the crude product via chromatography on silica, eluting with a mixture of dichloromethane/acetic acid (98:2), to yield this compound (2.65 g, 48% yield).[3]

Method 2: From 4-Methyl-2-nitrobenzonitrile

This protocol involves the oxidation of a methyl group.

Experimental Protocol:

  • Dissolve periodic acid (492 g, 2.17 mol) in acetonitrile (7.71 L) under an inert atmosphere with vigorous stirring.[4]

  • After 15 minutes, add chromium (VI) oxide (25 g, 0.25 mol) and 4-methyl-2-nitrobenzonitrile (100 g, 0.62 mol) sequentially.[4]

  • Stir the reaction mixture at room temperature for 16 hours.[4]

  • Decant the reaction mixture and filter the supernatant.[4]

  • Concentrate the filtrate and partition the residue between a 1 M aqueous sodium carbonate solution and dichloromethane.[4]

  • Separate the precipitate by filtration to obtain this compound (150 g).[4]

  • Extract the filtrate twice with dichloromethane, then acidify with 4N hydrochloric acid to pH 1.[4]

  • Extract the acidified filtrate three times with dichloromethane.[4]

  • Combine the organic extracts, dry over sodium sulfate, and concentrate.[4]

  • Partition the residue again between 1 M aqueous sodium carbonate and dichloromethane and separate the precipitate by filtration to yield an additional 26.67 g of the product, bringing the total yield to 176.67 g (74.5%).[4]

Application in Drug Development: Synthesis of Niraparib

A significant application of this compound is its use as a key intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The following diagram illustrates the logical workflow from this compound to a crucial intermediate in the synthesis of Niraparib.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Reduction cluster_reaction2 Amide Coupling cluster_final Final Drug A This compound B 4-Cyano-3-aminobenzoic acid A->B Reduction of Nitro Group C Niraparib Precursor B->C Coupling with Amine D Niraparib C->D Further Cyclization & Modification

Caption: Logical workflow from this compound to Niraparib.

This workflow highlights the critical transformations of the functional groups on the benzoic acid core, leading to the complex heterocyclic structure of Niraparib. The initial reduction of the nitro group to an amine is a key step, enabling subsequent amide bond formation and cyclization reactions.

References

Molecular weight and formula of 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Cyano-3-nitrobenzoic acid, detailed experimental protocols for its synthesis, and an exploration of its limitedly documented biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the chemical formula C₈H₄N₂O₄.[1] Its molecular structure consists of a benzene ring substituted with a carboxylic acid group, a cyano group, and a nitro group.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₈H₄N₂O₄[1]
Molecular Weight 192.13 g/mol [1]
Melting Point 194-198 °C
Physical Form Solid[2]

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below. These protocols offer alternative starting materials and reaction conditions.

Experimental Protocol 1: From 4-Chloro-3-nitrobenzoic Acid

This method involves a nucleophilic aromatic substitution reaction where the chloro group of 4-Chloro-3-nitrobenzoic acid is displaced by a cyanide ion.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide (CuCN)

  • Cuprous chloride (CuCl)

  • Quinoline

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate

  • Aqueous sodium dihydrogen phosphate (NaH₂PO₄)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Acetic acid

  • Silica gel for chromatography

Procedure:

  • In a suitable reaction vessel, combine 4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol).[3]

  • Heat the mixture at 180°C for 3.5 hours under an argon atmosphere.[3]

  • After cooling, dissolve the reaction mixture in 60 ml of concentrated hydrochloric acid.[3]

  • Dilute the solution with 80 ml of water and extract three times with 100 ml portions of ethyl acetate.[3]

  • Combine the organic layers and wash with aqueous NaH₂PO₄ and brine.[3]

  • Dry the organic layer over MgSO₄.[3]

  • Purify the crude product by chromatography on a silica gel column, eluting with a mixture of dichloromethane and acetic acid (98:2) to yield this compound.[3]

Experimental Protocol 2: From 4-Methyl-2-nitrobenzonitrile

This alternative synthesis involves the oxidation of the methyl group of 4-Methyl-2-nitrobenzonitrile.

Materials:

  • 4-Methyl-2-nitrobenzonitrile

  • Periodic acid (H₅IO₆)

  • Chromium (VI) oxide (CrO₃)

  • Acetonitrile

  • 1 M aqueous sodium carbonate (Na₂CO₃)

  • Dichloromethane

  • 4N aqueous hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve periodic acid (492 g, 2.17 mol) in acetonitrile (7.71 L) under an inert atmosphere with vigorous stirring.[4]

  • After 15 minutes, add chromium (VI) oxide (25 g, 0.25 mol) and 4-methyl-2-nitrobenzonitrile (100 g, 0.62 mol) sequentially.[4]

  • Stir the reaction mixture at room temperature for 16 hours.[4]

  • Decant the reaction mixture and filter the supernatant.[4]

  • Concentrate the filtrate and partition the residue between 1 M aqueous sodium carbonate solution and dichloromethane.[4]

  • Separate the precipitate by filtration to obtain a portion of the product.[4]

  • Extract the filtrate twice with dichloromethane and then acidify with 4N aqueous hydrochloric acid to a pH of 1.[4]

  • Extract the acidified filtrate three times with dichloromethane.[4]

  • Combine the organic extracts, dry over sodium sulfate, and concentrate to obtain the final product.[4]

Biological Significance and Potential Applications

Currently, there is a notable lack of specific research on the biological activity of this compound. It is primarily recognized as a chemical intermediate in organic synthesis. For instance, it can be a precursor for the synthesis of other complex molecules that may have therapeutic applications, such as in the development of platelet aggregation inhibitors.[5]

It is important to distinguish this compound from its close analog, 4-Amino-3-nitrobenzoic acid. The latter has been investigated for its potential biological activities, including antimicrobial properties and as an inhibitor of the trans-sialidase enzyme, which is a target in Chagas disease research.[6] The distinct functional groups (cyano vs. amino) would likely confer different biological activities, and further research is needed to elucidate any potential therapeutic relevance of this compound.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its potential, though currently underexplored, application in drug development.

Synthesis_to_Application cluster_synthesis Synthesis cluster_application Potential Application Start Starting Materials (e.g., 4-Chloro-3-nitrobenzoic acid) Reaction Chemical Reaction (e.g., Cyanation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 4-Cyano-3-nitrobenzoic Acid Purification->Product Intermediate Chemical Intermediate Product->Intermediate Modification Further Chemical Modification Intermediate->Modification Screening Biological Screening (Hypothetical) Modification->Screening Lead Lead Compound (Potential) Screening->Lead

Caption: A logical workflow from the synthesis of this compound to its potential use in drug discovery.

This guide provides a foundational understanding of this compound. The limited information on its biological activity highlights a potential area for future research and discovery in the fields of medicinal chemistry and drug development.

References

Technical Guide: Solubility Profile of 4-Cyano-3-nitrobenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-cyano-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative assessment based on the compound's structural analogues and general principles of solubility. Furthermore, it outlines a detailed, best-practice experimental protocol for determining the solubility of aromatic carboxylic acids, which can be readily adapted for this compound. This guide is intended to support researchers and professionals in drug development in handling and utilizing this compound effectively.

Introduction

This compound (C₈H₄N₂O₄, Molar Mass: 192.13 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a carboxylic acid group, a nitro group, and a cyano group, imparts a unique combination of polarity and reactivity, making it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in common organic solvents is critical for its purification, reaction optimization, and formulation development.

This guide addresses the current knowledge gap regarding the specific solubility data of this compound and provides a framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄N₂O₄PubChem[1]
Molar Mass 192.13 g/mol PubChem[1]
Appearance Solid (Physical form)Sigma-Aldrich[2]
IUPAC Name This compoundPubChem[1]
CAS Number 153775-42-9Sigma-Aldrich[2]

Solubility Profile: A Qualitative Assessment

The presence of a carboxylic acid group suggests that this compound will exhibit some degree of solubility in polar protic solvents, such as alcohols (e.g., methanol, ethanol), through hydrogen bonding. The nitro and cyano groups, being polar and electron-withdrawing, will also influence its interaction with polar aprotic solvents (e.g., acetone, ethyl acetate).

For comparative purposes, the solubility of 3-nitrobenzoic acid in several organic solvents has been reported and follows the general trend: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water .[3][4] It is plausible that this compound would exhibit a similar trend. The additional cyano group may slightly alter the overall polarity and crystal lattice energy, potentially leading to some differences in absolute solubility values.

Based on these considerations, a predicted qualitative solubility profile for this compound is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighStrong hydrogen bonding potential with the carboxylic acid group.
Ethanol Polar ProticHighSimilar to methanol, good potential for hydrogen bonding.
Acetone Polar AproticModerate to HighDipole-dipole interactions with the nitro and cyano groups.
Ethyl Acetate Polar AproticModerateGood balance of polarity for dissolving the compound.
Acetonitrile Polar AproticModerateIts polarity should allow for reasonable dissolution.
Dichloromethane NonpolarLow to ModerateLimited polarity may restrict solubility.
Toluene NonpolarLowUnlikely to be a good solvent due to its nonpolar nature.
Water Polar ProticLowDespite being polar, the aromatic backbone limits aqueous solubility.

It is imperative that this qualitative assessment is verified through experimental determination.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

4.1. Materials and Equipment

  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Vials for sample collection

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution.

    • Dilute an aliquot of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is required for this step.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / (100 × Mass of aliquot taken for dilution)

4.3. Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent to vials equilibration Shake at constant temperature (24-48h) prep_solvent->equilibration settle Allow excess solid to settle equilibration->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust qualitative assessment and a detailed experimental protocol to enable researchers to determine this crucial parameter. The provided information and methodologies will aid in the effective handling, purification, and formulation of this compound in a research and development setting. It is strongly recommended that experimental verification of the solubility profile is conducted to ensure accurate and reliable process development.

References

Spectroscopic and Synthetic Profile of 4-Cyano-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Cyano-3-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details available spectroscopic data, outlines experimental protocols for spectral acquisition, and includes a workflow for the synthesis of the compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data is organized for clarity and ease of comparison.

¹H NMR Data

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ)MultiplicityIntegration
8.68d1H
8.41dd1H
8.31d1H
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.[1]
¹³C NMR Data
Infrared (IR) Spectroscopy Data

Experimental IR spectroscopic data for this compound is not available in the reviewed literature. However, the expected characteristic absorption bands can be inferred from its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Mode
Carboxylic Acid (O-H)3300 - 2500Stretching, broad
Aromatic (C-H)3100 - 3000Stretching
Cyano (C≡N)2240 - 2220Stretching
Carboxylic Acid (C=O)1725 - 1700Stretching
Nitro (N=O)1550 - 1500 and 1370 - 1330Asymmetric and Symmetric Stretching
Aromatic (C=C)1600 - 1450Stretching
Table 2: Expected IR Absorption Bands for this compound.

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[2]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2]

    • Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm.[2]

    • Cap the NMR tube securely.[2]

    • Wipe the outside of the tube with a lint-free tissue to remove any contaminants.[2]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into a spinner and adjust it to the correct depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[2]

    • Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.[2]

    • Tune and match the probe to the nucleus being observed (¹H or ¹³C).[2]

    • Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.

    • Initiate data acquisition.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation :

    • Ensure the FTIR spectrometer is powered on and the associated software (e.g., OMNIC) is running.[3][4]

    • Clean the ATR crystal (diamond) and the pressure arm with a suitable solvent like methanol or acetone and allow it to dry.[3]

  • Background Collection :

    • With the clean and empty ATR stage, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[3]

  • Sample Analysis :

    • Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage.[3]

    • Lower the pressure arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.[3]

    • Initiate the sample scan.

    • Once the scan is complete, the software will display the resulting IR spectrum.

  • Data Processing and Cleanup :

    • Save the spectrum in a suitable format (e.g., CSV or SPC).

    • Thoroughly clean the ATR crystal and pressure arm to remove all traces of the sample.

Synthesis Workflow

This compound can be synthesized from 4-chloro-3-nitrobenzoic acid. The following diagram illustrates the key steps in this process.[1]

SynthesisWorkflow cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Start 4-Chloro-3-nitrobenzoic acid Reaction Heat at 180°C (Argon atmosphere, 3.5h) Start->Reaction Reagent1 Cuprous Cyanide (CuCN) Reagent1->Reaction Reagent2 Cuprous Chloride (CuCl) Reagent2->Reaction Reagent3 Quinoline Reagent3->Reaction Workup1 Dissolve in conc. HCl Reaction->Workup1 Cooling Workup2 Dilute with Water Workup1->Workup2 Workup3 Extract with Ethyl Acetate Workup2->Workup3 Workup4 Wash & Dry Organic Layers Workup3->Workup4 Purification Silica Gel Chromatography (DCM/Acetic Acid) Workup4->Purification Crude Product End This compound Purification->End

Synthesis of this compound.

References

Starting materials for the preparation of 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic routes for the preparation of 4-cyano-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of the primary starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted aromatic carboxylic acid containing both a cyano and a nitro group. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the cyano, nitro, and carboxylic acid moieties on the benzene ring allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and drug discovery.

Synthetic Routes and Starting Materials

The preparation of this compound can be achieved through several synthetic pathways. The most prominently documented methods involve the nucleophilic substitution of a halogenated precursor or the oxidation of a methyl-substituted precursor. This guide will focus on the following primary starting materials:

  • 4-Chloro-3-nitrobenzoic acid: This route involves a nucleophilic aromatic substitution reaction to replace the chloro group with a cyano group.

  • 4-Methyl-2-nitrobenzonitrile: This pathway requires the oxidation of the methyl group to a carboxylic acid.

While other potential routes, such as the Sandmeyer reaction from an amino precursor (e.g., 4-amino-3-nitrobenzoic acid), are theoretically plausible, detailed experimental protocols for the synthesis of this compound via this method are not as readily available in the reviewed literature.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the primary synthetic route, providing a clear comparison of the reaction parameters.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Chloro-3-nitrobenzoic acidCuprous cyanide (CuCN), Cuprous chloride (CuCl), QuinolineNone (neat)1803.548[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound from 4-Chloro-3-nitrobenzoic acid[1]

This method describes the cyanation of 4-chloro-3-nitrobenzoic acid using cuprous cyanide in the presence of quinoline.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide (CuCN)

  • Cuprous chloride (CuCl)

  • Quinoline

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Aqueous sodium dihydrogen phosphate (NaH₂PO₄)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Dichloromethane

  • Acetic acid

Procedure:

  • In a reaction vessel, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol).

  • Heat the mixture under an argon atmosphere at 180°C for 3.5 hours.

  • After cooling to room temperature, dissolve the reaction mixture in concentrated hydrochloric acid (60 ml).

  • Dilute the solution with water (80 ml) and extract with ethyl acetate (3 x 100 ml).

  • Combine the organic layers and wash with aqueous sodium dihydrogen phosphate, followed by brine.

  • Dry the organic layer over magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetic acid (98:2), to yield this compound (2.65 g, 48%).

Synthetic Pathway Visualization

The following diagrams illustrate the synthetic pathways described in this guide.

Synthesis_from_4_Chloro_3_nitrobenzoic_acid 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Reagents CuCN, CuCl, Quinoline 180 °C, 3.5 h 4-Chloro-3-nitrobenzoic_acid->Reagents 4-Cyano-3-nitrobenzoic_acid This compound Reagents->4-Cyano-3-nitrobenzoic_acid

Caption: Synthesis of this compound from 4-chloro-3-nitrobenzoic acid.

Synthesis_from_4_Methyl_2_nitrobenzonitrile 4-Methyl-2-nitrobenzonitrile 4-Methyl-2-nitrobenzonitrile Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, K2Cr2O7) 4-Methyl-2-nitrobenzonitrile->Oxidizing_Agent 4-Cyano-3-nitrobenzoic_acid This compound Oxidizing_Agent->4-Cyano-3-nitrobenzoic_acid

Caption: Proposed synthesis of this compound from 4-methyl-2-nitrobenzonitrile.

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for the preparation of this compound, with a focus on practical, reproducible experimental protocols. The cyanation of 4-chloro-3-nitrobenzoic acid is a well-documented method that provides a moderate yield of the desired product. The oxidation of a methyl-substituted precursor represents a viable alternative, though more specific and optimized protocols are needed to assess its efficiency. This guide serves as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism for the Nitration of 4-Cyanobenzoic Acid

This technical guide provides a comprehensive overview of the reaction mechanism for the nitration of 4-cyanobenzoic acid, a key transformation in the synthesis of complex organic molecules. This document details the underlying electrophilic aromatic substitution mechanism, provides representative quantitative data, and outlines a detailed experimental protocol adapted from established procedures for similar substrates.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-cyanobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The reaction proceeds in three primary stages: the generation of the electrophile, the nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (an arenium ion or sigma complex), and the subsequent deprotonation to restore aromaticity.[3][4]

Generation of the Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[5][6] Sulfuric acid protonates the hydroxyl group of nitric acid, which then leaves as a water molecule to form the linear and highly electrophilic nitronium ion.[1][7]

Directing Effects of Substituents

The 4-cyanobenzoic acid molecule contains two substituents on the benzene ring: a cyano group (-CN) and a carboxylic acid group (-COOH). Both of these groups are electron-withdrawing and act as deactivating meta-directors in electrophilic aromatic substitution. This means they slow down the rate of reaction compared to benzene and direct the incoming electrophile to the positions meta to themselves.

In the case of 4-cyanobenzoic acid, the positions meta to the carboxylic acid group are positions 3 and 5. Similarly, the positions meta to the cyano group are also 3 and 5. Therefore, both groups cooperatively direct the incoming nitro group to the same positions, leading to the formation of 3-nitro-4-cyanobenzoic acid as the major product.

Formation of the Sigma Complex and Deprotonation

The π-electron system of the benzene ring attacks the nitronium ion, forming a C-N bond and a resonance-stabilized carbocation known as the sigma complex or arenium ion.[3] This step is typically the rate-determining step of the reaction.[1] A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon atom bearing the new nitro group.[1][4] This restores the aromaticity of the ring, yielding the final product, 3-nitro-4-cyanobenzoic acid.

Reaction_Mechanism Figure 1: Reaction Mechanism for the Nitration of 4-Cyanobenzoic Acid cluster_reagents Reagent Preparation cluster_electrophile Electrophile Generation cluster_eas Electrophilic Aromatic Substitution r1 4-Cyanobenzoic Acid s1 Attack of Aromatic Ring on Nitronium Ion r1->s1 r2 Conc. HNO₃ + Conc. H₂SO₄ e1 H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ r2->e1 e2 H₂NO₃⁺ → NO₂⁺ (Nitronium Ion) + H₂O e1->e2 Protonation & Dehydration e2->s1 s2 Formation of Sigma Complex (Resonance Stabilized) s1->s2 s3 Deprotonation by HSO₄⁻ s2->s3 s4 3-Nitro-4-cyanobenzoic Acid (Product) s3->s4

Caption: Overall logical flow of the nitration of 4-cyanobenzoic acid.

Quantitative Data Summary

ParameterValueRationale / Notes
Starting Material 4-Cyanobenzoic Acid-
Primary Product 3-Nitro-4-cyanobenzoic AcidDirected by -COOH and -CN groups.
Typical Yield 65-80%Yields can be influenced by reaction temperature and purity of reagents.
Reaction Temperature 0 - 10 °CLower temperatures are critical to minimize the formation of byproducts and prevent dinitration.[10][11]
Reaction Time 30 - 60 minutesIncludes slow addition of the nitrating mixture and subsequent stirring.[9]
Melting Point of a Similar Product (4-Methyl-3-nitrobenzoic Acid) 178-180 °CA key indicator of product purity.[9]

Detailed Experimental Protocol

The following protocol is a generalized procedure for the nitration of 4-cyanobenzoic acid, adapted from established methods for the nitration of 4-methylbenzoic acid and benzoic acid.[8][9][10][11] Caution: This reaction involves the use of highly corrosive concentrated acids and is exothermic. It must be performed in a fume hood with appropriate personal protective equipment (safety goggles, lab coat, and gloves).

Materials and Reagents
  • 4-Cyanobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Equipment
  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel or Pasteur pipette

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure
  • Preparation of the Substrate Solution:

    • In a flask, dissolve a pre-weighed amount of 4-cyanobenzoic acid in concentrated sulfuric acid (e.g., 5g of substrate in 10-15 mL of H₂SO₄).

    • Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C with continuous stirring.[11]

  • Preparation of the Nitrating Mixture:

    • In a separate beaker or test tube, carefully and slowly add a measured volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid (e.g., 3 mL of HNO₃ to 3 mL of H₂SO₄).[10]

    • This mixing process is highly exothermic and the mixture must be kept cool in an ice bath throughout the addition.

  • Nitration Reaction:

    • While vigorously stirring the cold solution of 4-cyanobenzoic acid, add the chilled nitrating mixture dropwise using a dropping funnel or Pasteur pipette.

    • The rate of addition must be slow enough to maintain the reaction temperature below 10 °C.[9]

  • Reaction Completion:

    • After the addition of the nitrating mixture is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes to ensure the reaction proceeds to completion.[9]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. The crude product will precipitate as a solid.[11]

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with several portions of cold deionized water to remove any residual acid.[9]

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Air dry the final product.

Experimental_Workflow Figure 2: Experimental Workflow for Nitration sub Prepare Substrate Solution (4-CBNA in conc. H₂SO₄) Cool to 0-5°C react Nitration Reaction Add nitrating mix dropwise to substrate solution (Maintain T < 10°C) sub->react nit Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) Keep in ice bath nit->react stir Stir for 15-30 min in ice bath react->stir quench Quench Reaction Pour mixture onto crushed ice stir->quench isolate Isolate Crude Product Vacuum filtration and wash with cold water quench->isolate purify Purify Product Recrystallization from Ethanol/Water isolate->purify

Caption: Step-by-step workflow for the synthesis of 3-nitro-4-cyanobenzoic acid.

Troubleshooting and Optimization

Potential issues during the synthesis include the formation of byproducts due to excessive temperatures or the presence of impurities.

  • Low Yield: Can result from incomplete reaction or loss of product during work-up. Ensure sufficient reaction time and careful handling during filtration and recrystallization.

  • Formation of Dinitro or Oxidized Byproducts: This is often caused by temperatures exceeding the recommended range. Strict temperature control is the most critical parameter for ensuring high selectivity and yield.[10]

  • Dark-Colored Product: May indicate oxidation or other side reactions. Thorough washing of the crude product and proper recrystallization can help remove colored impurities.

G Figure 3: Troubleshooting Logic for Common Issues start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities / Side Products start->impurities dark_color Dark Color / Tar start->dark_color cause_time Cause: Incomplete Reaction? low_yield->cause_time cause_temp Cause: High Temperature? impurities->cause_temp cause_wash Cause: Insufficient Washing? impurities->cause_wash dark_color->cause_temp sol_temp Solution: Strictly maintain T < 10°C cause_temp->sol_temp sol_time Solution: Increase stirring time post-addition cause_time->sol_time sol_wash Solution: Thorough washing with cold water and recrystallization cause_wash->sol_wash

References

Thermal stability and decomposition of 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyano-3-nitrobenzoic Acid

Disclaimer: Direct experimental data on the thermal stability and decomposition of this compound is limited in the public domain. This guide provides a comprehensive overview based on data from structurally similar compounds, namely nitrobenzoic acid isomers and cyanobenzoic acids, to infer its likely thermal behavior. The experimental protocols provided are generalized procedures for the analysis of organic compounds.

Introduction

This compound is a multifunctional organic compound incorporating a carboxylic acid, a nitro group, and a cyano group on a benzene ring. These functional groups, particularly the nitro group, can significantly influence the compound's thermal stability, making a thorough understanding of its decomposition behavior critical for safe handling, storage, and application in research and development, especially within the pharmaceutical and fine chemical industries. Nitroaromatic compounds are known for their energetic nature, and their thermal decomposition can be exothermic, posing potential thermal hazards.[1][2]

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential thermal stability and decomposition pathways of this compound. It includes extrapolated data from related molecules, detailed experimental protocols for thermal analysis, and visualizations to illustrate key processes.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 153775-42-9[3][4]
Molecular Formula C₈H₄N₂O₄[3]
Molecular Weight 192.13 g/mol [3]
Melting Point 194-198 °C[3]
Boiling Point 438.1 ± 40.0 °C at 760 mmHg[3]
Physical Form Solid[3]
Purity 98%[3]
Storage Store at room temperature, sealed in dry conditions.[3]

Thermal Stability and Decomposition Analysis

Due to the lack of direct experimental data for this compound, the following sections present data from studies on nitrobenzoic acid isomers (o-, m-, and p-nitrobenzoic acid) as a predictive reference. The presence of both a nitro group and a cyano group on the same aromatic ring is expected to influence the overall thermal stability.

Analogous Compound Data: Nitrobenzoic Acid Isomers

Studies on nitrobenzoic acid isomers using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal significant exothermic decomposition.[1] The decomposition behavior is influenced by the position of the nitro group.

Table 2: Summary of Thermal Decomposition Data for Nitrobenzoic Acid Isomers

Parametero-Nitrobenzoic Acid (ONBA)m-Nitrobenzoic Acid (MNBA)p-Nitrobenzoic Acid (PNBA)Source
Decomposition Temperature Range (°C) 120-200125-190150-210[1]
Peak Decomposition Temperature (°C) at 1.0 °C/min 196181205[1]
Heat of Decomposition (ΔHd) (J/g) at 5.0 °C/min 335.61458.62542.27[1]
Average Apparent Activation Energy (kJ/mol) 131.31203.43157.00[1][5]

Based on this data, it can be inferred that this compound will also exhibit exothermic decomposition, likely within a similar temperature range. The presence of the electron-withdrawing cyano group may further influence the decomposition onset and energetics.

Predicted Decomposition Pathway

The thermal decomposition of nitroaromatic acids is complex. For nitrobenzoic acids, decomposition is believed to be initiated by the cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.[6] This is followed by decarboxylation (loss of CO₂) and subsequent fragmentation of the aromatic ring.[2][6] The expected gaseous products from the decomposition of such compounds include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-6 mg of this compound into an aluminum DSC pan.[7] For volatile samples or to contain evolved gases, use a hermetically sealed pan.[2][7]

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan (of the same type) into the DSC instrument.[7][8]

  • Experimental Conditions:

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[9]

    • Apply a linear heating program from ambient temperature to a temperature beyond the decomposition point (e.g., 30 °C to 400 °C). A TGA pre-scan is recommended to determine the upper temperature limit to avoid excessive sample decomposition within the DSC.[2][7]

    • Use multiple heating rates (e.g., 1.0, 2.0, 5.0, 8.0, and 10.0 °C/min) to study the kinetics of decomposition.[2]

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the onset of the endothermic peak and the decomposition temperature from the onset of the exothermic peak.[9] Calculate the enthalpy of fusion and decomposition by integrating the area under the respective peaks.[9]

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the total mass loss.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-15 mg) of this compound into a TGA crucible (e.g., alumina).[9][10]

  • Instrument Setup: Place the crucible onto the TGA balance.[11]

  • Experimental Conditions:

    • Heat the sample under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate.[12]

    • Apply a linear heating ramp (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., ambient to 600 °C).[12]

  • Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature.[12] The resulting curve is the TGA thermogram. The derivative of this curve (DTG) shows the rate of mass loss as a function of temperature, with the peak indicating the temperature of the maximum decomposition rate.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh Sample (2-15 mg) encapsulate Encapsulate in Pan/Crucible weigh->encapsulate dsc DSC Analysis (Heat Flow vs. Temp) encapsulate->dsc DSC tga TGA Analysis (Mass Loss vs. Temp) encapsulate->tga TGA dsc_data Melting Point, ΔH_fusion Decomposition Onset, ΔH_decomp dsc->dsc_data tga_data Decomposition Onset Mass Loss %, Residue tga->tga_data kinetics Kinetic Analysis (Activation Energy) dsc_data->kinetics tga_data->kinetics

Caption: Workflow for the thermal analysis of this compound.

Predicted Decomposition Pathway

This diagram illustrates a plausible decomposition pathway for this compound based on the behavior of similar nitroaromatic compounds.

G cluster_products Decomposition Products compound This compound gases Gaseous Products (NOx, CO, CO₂) compound->gases Primary Decomposition fragments Aromatic Fragments compound->fragments Ring Opening heat Heat heat->compound char Char Residue fragments->char

Caption: Predicted thermal decomposition pathway for this compound.

Safety Considerations

Given the exothermic nature of the decomposition of related nitroaromatic compounds, this compound should be handled with care, especially at elevated temperatures.[1] The evolution of toxic gases such as NOx and CO during decomposition necessitates adequate ventilation.[6] It is recommended to avoid heating large quantities of the material in enclosed systems. Thermal hazard evaluation, including the determination of parameters like the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT), is advised for process safety management.

Conclusion

References

Unveiling the Biological Potential of 4-Cyano-3-nitrobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-nitrobenzoic acid and its derivatives represent a class of small molecules with significant potential in medicinal chemistry. The presence of the electron-withdrawing cyano and nitro groups on the benzoic acid scaffold suggests a diverse range of possible biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer agents. This document details the synthesis of key derivatives, their evaluation against various cancer cell lines, and the experimental protocols utilized in these assessments, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives

Recent studies have highlighted the promise of 4-substituted-3-nitrobenzamide derivatives as potential anticancer agents. A key study in this area involved the design, synthesis, and biological evaluation of a series of these compounds against a panel of human cancer cell lines.

Quantitative Data Summary

The in vitro anticancer activity of novel 4-substituted-3-nitrobenzamide derivatives was assessed against four human cancer cell lines: HCT-116 (colon carcinoma), MDA-MB-435 (melanoma), HL-60 (promyelocytic leukemia), and MCF7 (breast adenocarcinoma). The potency of these compounds is expressed as GI50 values, which represent the concentration required to inhibit cell growth by 50%. The results, as determined by the Sulforhodamine B (SRB) assay, are summarized in the table below.

Compound IDHCT-116 (μM)MDA-MB-435 (μM)HL-60 (μM)MCF7 (μM)
4a 2.1111.9042.032-
4g -1.0081.993-
4l -3.5863.778-
4m -2.8713.115-
4n -3.2143.452-
3d ---Moderate to Good
6c ---Moderate to Good

Note: Specific GI50 values for compounds 3d and 6c against MCF7 were not available in the abstract, but their activity was described as "moderate to good." A value of '-' indicates that the data was not provided in the available source.

Experimental Protocols

Synthesis of 4-Substituted-3-nitrobenzamide Derivatives

The general synthetic route to 4-substituted-3-nitrobenzamides involves the amidation of a 4-substituted-3-nitrobenzoic acid precursor. A typical procedure is outlined below:

Step 1: Synthesis of 4-Methylamino-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic acid is reacted with methylamine to yield 4-methylamino-3-nitrobenzoic acid.[1]

Step 2: Acyl Chloride Formation The resulting 4-methylamino-3-nitrobenzoic acid is then treated with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride, 4-(methylamino)-3-nitrobenzoyl chloride.[1]

Step 3: Amidation Finally, the acyl chloride is reacted with the desired amine to produce the target N-substituted-4-(methylamino)-3-nitrobenzamide.[1] For the synthesis of 4-iodo-3-nitrobenzamide, an alternative method involves the conversion of 4-iodo-3-nitrobenzoic acid to its methyl ester, followed by treatment with anhydrous ammonia.[2]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid 4-Methylamino-3-nitrobenzoic_acid 4-Methylamino-3-nitrobenzoic acid 4-Chloro-3-nitrobenzoic_acid->4-Methylamino-3-nitrobenzoic_acid Methylamine 4-Methylamino-3-nitrobenzoyl_chloride 4-(Methylamino)-3-nitrobenzoyl chloride 4-Methylamino-3-nitrobenzoic_acid->4-Methylamino-3-nitrobenzoyl_chloride Thionyl Chloride Final_Product N-Substituted-4-(methylamino)- 3-nitrobenzamide 4-Methylamino-3-nitrobenzoyl_chloride->Final_Product Amine

General synthesis of 4-substituted-3-nitrobenzamides.
In Vitro Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for in vitro anticancer drug screening.[3][4][5][6][7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.[5][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5]

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.[5]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[5]

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at approximately 540 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 value is determined from dose-response curves.

SRB_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate_Attach Incubate for 24h for cell attachment Start->Incubate_Attach Add_Compounds Add test compounds at various concentrations Incubate_Attach->Add_Compounds Incubate_Treat Incubate for 48-72h Add_Compounds->Incubate_Treat Fix_Cells Fix cells with Trichloroacetic Acid (TCA) Incubate_Treat->Fix_Cells Wash_Dry1 Wash with water and air dry Fix_Cells->Wash_Dry1 Stain_SRB Stain with Sulforhodamine B (SRB) solution Wash_Dry1->Stain_SRB Wash_Dry2 Wash with 1% acetic acid to remove unbound dye and air dry Stain_SRB->Wash_Dry2 Solubilize Solubilize bound dye with Tris buffer Wash_Dry2->Solubilize Measure_Absorbance Measure absorbance at ~540 nm Solubilize->Measure_Absorbance Analyze_Data Calculate GI50 values Measure_Absorbance->Analyze_Data

Workflow of the Sulforhodamine B (SRB) assay.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound derivatives is still under investigation, the structural motifs present in these molecules suggest potential interactions with key cellular pathways involved in cancer progression. For instance, some nitroaromatic compounds are known to be bioreduced to cytotoxic species, while the benzamide moiety is a common feature in various enzyme inhibitors. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Putative_Signaling_Pathway Compound 4-Cyano-3-nitrobenzamide Derivative Target Potential Molecular Target(s) (e.g., Enzymes, Receptors) Compound->Target Binding/Interaction Pathway_Modulation Modulation of Cellular Signaling Pathways Target->Pathway_Modulation Cellular_Effects Cellular Effects Pathway_Modulation->Cellular_Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Cellular_Effects->Inhibition_of_Proliferation

Hypothesized mechanism of action for 4-cyano-3-nitrobenzamides.

Conclusion

This compound derivatives, particularly 4-substituted-3-nitrobenzamides, have demonstrated promising in vitro anticancer activity against a range of human cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into this class of compounds. Future studies should focus on elucidating the structure-activity relationships, identifying the specific molecular targets and signaling pathways, and evaluating the in vivo efficacy and safety of these promising anticancer drug candidates.

References

Preliminary Toxicity Assessment of 4-Cyano-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All handling of 4-Cyano-3-nitrobenzoic acid should be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment.

Introduction

This compound is a niche chemical intermediate with potential applications in pharmaceutical synthesis and materials science. As with any novel compound, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and for guiding its development trajectory. This technical guide provides a preliminary toxicity assessment of this compound, summarizing available hazard data and outlining standard experimental protocols for its toxicological evaluation. Due to the limited publicly available quantitative toxicity data for this specific compound, this guide focuses on the qualitative hazards identified in safety data sheets and provides standardized methodologies for generating the necessary data for a comprehensive assessment.

Hazard Identification and Classification

Based on available safety data sheets and chemical databases, this compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity and local irritant effects.

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound poses a significant risk upon acute exposure through oral, dermal, and inhalation routes, and is a notable irritant to the skin and eyes.

Quantitative Toxicity Data

As of the latest literature review, specific quantitative toxicity data such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values for this compound are not publicly available. The following table summarizes the known toxicological endpoints and highlights the data gaps.

Toxicological EndpointSpeciesRoute of AdministrationValueClassificationReference
Acute Oral Toxicity Data not availableOralNo data availableHarmful if swallowed (H302)[1]
Acute Dermal Toxicity Data not availableDermalNo data availableHarmful in contact with skin (H312)[1]
Acute Inhalation Toxicity Data not availableInhalationNo data availableHarmful if inhaled (H332)[1]
Skin Irritation Data not availableDermalNo data availableCauses skin irritation (H315)[1]
Eye Irritation Data not availableOcularNo data availableCauses serious eye irritation (H319)[1]
Genotoxicity/Mutagenicity Data not availableIn vitroNo data availableData not available

Experimental Protocols for Toxicity Assessment

To address the existing data gaps, the following standard experimental protocols, based on OECD guidelines, are recommended for a preliminary toxicity assessment of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).

  • Principle: A single dose of the substance is administered orally to a group of animals (typically three). The outcome (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level or cessation of testing.[2][3]

  • Test Animals: Typically, female rats are used.[2] Animals are fasted prior to dosing.

  • Dose Levels: Pre-defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.[4]

  • Procedure:

    • A starting dose is selected based on available information.

    • The substance is administered to one group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]

    • Body weight is recorded weekly.

    • The pattern of mortality in the initial group determines the subsequent dosing of the next group of animals at a lower or higher dose level.

  • Endpoint: The test allows for the classification of the substance into one of five toxicity categories defined by LD50 cut-off values.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause local irritation or corrosion upon application to the skin.

  • Principle: A single dose of the substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[5][6]

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animal.

    • 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.[5][7]

    • The exposure period is typically 4 hours.[5]

    • After exposure, the residual substance is removed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations are continued for up to 14 days if the effects are not resolved.[5]

  • Endpoint: The degree of skin irritation is scored based on the observed erythema and edema. The reversibility of the skin reactions is also assessed.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eye.

  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The untreated eye serves as a control.[8][9][10]

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye.[11]

    • The eyelids are gently held together for about one second.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[9][10]

    • Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation time.

    • The observation period can be extended up to 21 days to assess the reversibility of the effects.[8]

  • Endpoint: The severity and reversibility of ocular lesions are evaluated to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical, which can be an indicator of its carcinogenic potential.

  • Principle: The test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) that carry mutations in the genes involved in the synthesis of a specific amino acid (e.g., histidine for Salmonella).[12] The substance is tested for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[12]

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[13]

    • In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.[14]

    • In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.[14]

    • Plates are incubated for 48-72 hours.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Visualization of Toxicological Assessment Workflow

The following diagrams illustrate a typical workflow for the preliminary toxicity assessment of a new chemical entity.

Toxicity_Assessment_Workflow cluster_in_silico In Silico & Data Review cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (Tiered Approach) cluster_assessment Hazard Assessment & Classification A Literature Review & Existing Data Analysis C Genotoxicity Screening (e.g., Ames Test - OECD 471) A->C B (Q)SAR Modeling for Toxicity Prediction B->C E Acute Oral Toxicity (OECD 423) C->E If genotoxic or high concern D Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) D->E H Data Integration and Weight of Evidence E->H F Dermal Irritation (OECD 404) F->H G Eye Irritation (OECD 405) G->H I GHS Classification & Labeling H->I J Preliminary Risk Assessment I->J

Caption: Workflow for Preliminary Toxicity Assessment.

Conclusion

This compound is a hazardous chemical that requires careful handling. The available data indicates acute toxicity via oral, dermal, and inhalation routes, as well as skin and eye irritation. Significant data gaps exist regarding quantitative toxicity values and genotoxic potential. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for generating the necessary data to conduct a more comprehensive toxicological assessment. This will enable a more informed risk assessment and the implementation of appropriate safety measures during its use in research and development.

References

Methodological & Application

Application Notes and Protocols for 4-Cyano-3-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-nitrobenzoic acid is a versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a cyano group, and a nitro group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This document provides detailed protocols for the synthesis of this compound and its subsequent application in common synthetic transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

PropertyValueReference(s)
Molecular Formula C₈H₄N₂O₄[1]
Molecular Weight 192.13 g/mol [1]
CAS Number 153775-42-9[1]
Appearance Pale yellow to light yellow solid
Melting Point 205-206 °C
Purity ≥95%
Storage Sealed in a dry place at room temperature
¹H NMR (DMSO-d₆) δ 8.31 (d, 1H), 8.41 (dd, 1H), 8.68 (d, 1H)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloro-3-nitrobenzoic Acid

This protocol describes a nucleophilic aromatic substitution reaction to introduce the cyano group.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloro-3-nitrobenzoic acid201.565.84 g29
Cuprous cyanide (CuCN)89.565.2 g58
Cuprous chloride (CuCl)99.000.96 g9.7
Quinoline129.166.9 mL58
Concentrated Hydrochloric Acid-60 mL-
Ethyl Acetate-300 mL-
Dichloromethane---
Acetic Acid---
Anhydrous Magnesium Sulfate---
Silica Gel---

Procedure: [2]

  • Combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 mL, 58 mmol) in a suitable reaction vessel.

  • Heat the mixture to 180 °C under an argon atmosphere for 3.5 hours.

  • After cooling to room temperature, dissolve the reaction mixture in 60 mL of concentrated hydrochloric acid.

  • Dilute the solution with 80 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with aqueous NaH₂PO₄ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane/acetic acid (98:2).

  • The final product, this compound, is obtained as a solid (2.65 g, 48% yield).[2]

Protocol 2: Synthesis of this compound from 4-Methyl-2-nitrobenzonitrile

This protocol involves the oxidation of a methyl group to a carboxylic acid.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
4-Methyl-2-nitrobenzonitrile162.15100 g0.62
Periodic acid (H₅IO₆)227.94492 g2.17
Chromium (VI) oxide (CrO₃)99.9925 g0.25
Acetonitrile-7.71 L-
1 M Sodium Carbonate Solution---
Dichloromethane---
4 N Hydrochloric Acid---
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve periodic acid (492 g, 2.17 mol) in acetonitrile (7.71 L) with vigorous stirring under an inert atmosphere.

  • After 15 minutes, add chromium (VI) oxide (25 g, 0.25 mol) followed by 4-methyl-2-nitrobenzonitrile (100 g, 0.62 mol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Decant the reaction mixture and filter the supernatant.

  • Concentrate the filtrate and partition the residue between 1 M aqueous sodium carbonate solution and dichloromethane.

  • Separate the precipitate by filtration to obtain a portion of the product.

  • Extract the filtrate twice with dichloromethane and then acidify the aqueous layer to pH 1 with 4 N hydrochloric acid.

  • Extract the acidified filtrate three times with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate.

  • Partition the residue between 1 M aqueous sodium carbonate and dichloromethane and collect the precipitate by filtration.

  • Combine all portions of the product. The total yield of this compound is approximately 74.5%.

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of various derivatives, primarily through transformations of its nitro and carboxylic acid functionalities.

Application 1: Reduction of the Nitro Group to form 4-Amino-3-cyanobenzoic Acid

The reduction of the nitro group to an amine is a key transformation, yielding 4-amino-3-cyanobenzoic acid, a useful intermediate for the synthesis of heterocycles and other complex molecules. Several methods are available for this reduction.[3][4]

Proposed Protocol (based on analogous reductions): [3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mmol)Quantity
This compound192.13101.92 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.635011.28 g
Absolute Ethanol--20 mL
5% Aqueous Sodium Bicarbonate--As needed
Ice--As needed

Procedure: [3]

  • In a round-bottom flask, suspend this compound (1.92 g, 10 mmol) in absolute ethanol (20 mL).

  • Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the suspension.

  • Heat the mixture at 70 °C under a nitrogen atmosphere. Monitor the reaction by thin-layer chromatography until the starting material is consumed (typically 30-60 minutes).

  • Cool the reaction mixture to room temperature and pour it into ice.

  • Carefully neutralize the mixture to pH 7-8 with a 5% aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-cyanobenzoic acid.

Note: The yield for this specific reaction is not reported in the literature but is expected to be high based on similar reductions of nitrobenzoic acids.[3]

Application 2: Amide Bond Formation

The carboxylic acid moiety of this compound can readily undergo amide coupling reactions with various amines to produce a diverse range of amides. This is a common strategy in drug discovery for generating compound libraries. Standard coupling reagents such as DCC, EDC, or HATU can be employed.

Experimental and Synthetic Workflows

The synthesis of this compound and its potential subsequent transformations can be visualized as a workflow.

G cluster_synthesis Synthesis of this compound cluster_applications Synthetic Applications A1 4-Chloro-3-nitrobenzoic Acid B This compound A1->B Protocol 1: CuCN, CuCl, Quinoline, 180°C A2 4-Methyl-2-nitrobenzonitrile A2->B Protocol 2: H₅IO₆, CrO₃, Acetonitrile C 4-Amino-3-cyanobenzoic Acid B->C Reduction (e.g., SnCl₂ or H₂/Pd-C) D Amide Derivatives B->D Amide Coupling (Amine, Coupling Reagent)

Caption: Synthetic routes to this compound and its subsequent applications.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General hazards may include skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

Application of 4-Cyano-3-nitrobenzoic Acid in Medicinal Chemistry: A Keystone for PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyano-3-nitrobenzoic acid is a versatile aromatic carboxylic acid derivative that serves as a crucial building block in the synthesis of complex heterocyclic compounds with significant medicinal applications. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a nitro group, provides multiple reactive sites for strategic chemical modifications. This application note focuses on the pivotal role of this compound as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways.

Application in the Synthesis of PARP Inhibitors

The primary application of this compound in medicinal chemistry is as a key starting material for the synthesis of the phthalazinone core, a common scaffold in many potent PARP inhibitors, including the groundbreaking drug Olaparib. The synthetic utility of this compound lies in the sequential modification of its functional groups to construct the desired heterocyclic system.

A general synthetic strategy involves the following conceptual steps:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 3-amino-4-cyanobenzoic acid. This transformation is a critical step, as the newly formed amino group is essential for the subsequent cyclization reaction.

  • Cyclization to form the Phthalazinone Core: The resulting aminobenzoic acid derivative can undergo cyclization with a suitable reagent, such as hydrazine, to form the bicyclic phthalazinone ring system.

  • Further Functionalization: The remaining functional groups on the phthalazinone core can then be further elaborated to introduce the necessary pharmacophoric features for potent PARP inhibition.

The resulting phthalazinone-containing intermediates are then coupled with other fragments to complete the synthesis of the final PARP inhibitor drug molecule.

Quantitative Data: Potency of PARP Inhibitors Derived from this compound Precursors

The significance of this compound as a synthetic precursor is underscored by the high potency of the final drug products. The following tables summarize the in vitro inhibitory activity of several FDA-approved PARP inhibitors, which can be synthesized through routes involving intermediates conceptually derived from this compound.

Table 1: In Vitro Inhibitory Activity of PARP Inhibitors against PARP Enzymes

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference(s)
Olaparib1 - 191 - 251[1]
Rucaparib0.8 - 3.228.2[1]
Niraparib2 - 352 - 15.3[1]
Talazoparib~1~1[1]

Table 2: In Vitro Cellular Activity of PARP Inhibitors in Cancer Cell Lines

CompoundCell LineBRCA StatusIC₅₀ (µM)Reference(s)
OlaparibMDA-MB-436BRCA1 mutant4.7[2]
OlaparibHCC1937BRCA1 mutant~96[2]
RucaparibMDA-MB-436BRCA1 mutant2.3[2]
NiraparibMDA-MB-436BRCA1 mutant3.2[2]
TalazoparibMDA-MB-231BRCA wild-type0.48[2]
TalazoparibMDA-MB-468BRCA wild-type0.8[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-chloro-3-nitrobenzoic acid, a common starting material.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide (CuCN)

  • Cuprous chloride (CuCl)

  • Quinoline

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Aqueous sodium dihydrogen phosphate (NaH₂PO₄)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Acetic acid

  • Silica gel

Procedure:

  • Combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol) in a reaction vessel.

  • Heat the mixture at 180°C for 3.5 hours under an argon atmosphere.[3]

  • After cooling, dissolve the reaction mixture in concentrated hydrochloric acid (60 ml).

  • Dilute the solution with water (80 ml) and extract with ethyl acetate (3 x 100 ml).

  • Wash the combined organic layers with aqueous NaH₂PO₄ and brine, then dry over MgSO₄.[3]

  • Purify the crude product by chromatography on silica gel, eluting with a mixture of dichloromethane/acetic acid (98:2), to yield this compound.[3]

Protocol 2: Representative Amidation of a Carboxylic Acid (General Protocol)

This protocol outlines a general procedure for the amidation of a carboxylic acid, a key step in the synthesis of many PARP inhibitors. This can be adapted for the coupling of intermediates derived from this compound.

Materials:

  • Carboxylic acid (e.g., a derivative of this compound) (1.0 equiv.)

  • Amine (1.1 equiv.)

  • HATU (1.1 equiv.)

  • DIPEA (2.0 equiv.)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF (0.1-0.5 M).

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[4]

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Mechanisms

PARP-1 Signaling in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA. Upon detection of a DNA SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

PARP_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Synthetic_Lethality cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB_N Single-Strand Break BER_N Base Excision Repair SSB_N->BER_N repaired by DSB_N Double-Strand Break SSB_N->DSB_N leads to PARPi_N PARP Inhibitor BER_N->PARPi_N inhibited by HR_N Homologous Recombination DSB_N->HR_N repaired by Survival_N Cell Survival HR_N->Survival_N SSB_C Single-Strand Break BER_C Base Excision Repair SSB_C->BER_C repaired by DSB_C Double-Strand Break SSB_C->DSB_C leads to PARPi_C PARP Inhibitor BER_C->PARPi_C inhibited by HR_C Homologous Recombination (Deficient) DSB_C->HR_C cannot be repaired by Apoptosis_C Cell Death (Apoptosis) HR_C->Apoptosis_C Experimental_Workflow Synthesis Synthesis of PARP Inhibitor (from this compound precursor) Enzymatic_Assay PARP-1/2 Enzymatic Assay (Determine IC₅₀) Synthesis->Enzymatic_Assay Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, in BRCA+/BRCA- cells) Enzymatic_Assay->Cell_Viability PAR_Formation Cell-Based PAR Formation Assay (Confirm target engagement) Cell_Viability->PAR_Formation In_Vivo In Vivo Xenograft Studies (Evaluate anti-tumor efficacy) PAR_Formation->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies In_Vivo->PK_PD

References

Application Notes and Protocols: 4-Cyano-3-nitrobenzoic Acid as a Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-nitrobenzoic acid is a highly functionalized aromatic compound that holds significant promise as a versatile building block in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid, a nitrile group, and a nitro group, offers multiple points for chemical modification and the introduction of diverse pharmacophoric elements. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring, facilitating a variety of chemical transformations. This document provides detailed application notes, experimental protocols, and conceptual frameworks for the utilization of this compound in drug discovery, with a particular focus on the development of enzyme inhibitors for cancer therapy.

Key Applications in Drug Discovery

The structural motif of this compound is particularly amenable to the design of inhibitors for enzymes involved in critical cellular processes, such as DNA repair and cell signaling. The cyano and nitro functionalities can serve as bioisosteric replacements for other chemical groups, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2]

One of the most promising applications for this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] The general structure of many PARP inhibitors includes a core that mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of the enzyme. The this compound scaffold can be elaborated to present the necessary pharmacophoric features for effective PARP inhibition.

Conceptual Drug Design: A Novel PARP Inhibitor

Herein, we propose a hypothetical PARP inhibitor, "CNP-Inhibitor-1," designed using this compound as the starting material. The design strategy involves the reduction of the nitro group to an amine, which can then be used to construct a phthalazinone core, a common feature in many potent PARP inhibitors like Olaparib.[5][6] The cyano group is positioned to potentially interact with key residues in the PARP active site.

Quantitative Data: Predicted and Comparative Activities

The following table summarizes the predicted and comparative in vitro activities of our conceptual "CNP-Inhibitor-1" against PARP-1 and its antiproliferative effects on a BRCA-deficient cancer cell line. For comparison, data for the approved PARP inhibitor Olaparib is included.

CompoundTargetIC50 (nM)Cell Line (BRCA1-mutant)GI50 (µM)
CNP-Inhibitor-1 (Predicted) PARP-15-15MDA-MB-4360.1 - 0.5
Olaparib (Reference) [3]PARP-11-5MDA-MB-436~0.1

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits SSB_Repair SSB Repair PARP->SSB_Repair facilitates Healthy_Cell Cell Survival SSB_Repair->Healthy_Cell leads to DNA_damage_cancer DNA Single-Strand Break PARP_cancer PARP Enzyme DNA_damage_cancer->PARP_cancer PARP_inhibitor CNP-Inhibitor-1 (PARP Inhibitor) PARP_inhibitor->PARP_cancer inhibits DSB Double-Strand Break PARP_cancer->DSB unrepaired SSBs lead to HR_deficient Deficient Homologous Recombination Repair DSB->HR_deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis leads to

Caption: PARP Inhibition Signaling Pathway.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the starting material, this compound, is provided below.[7]

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide (CuCN)

  • Cuprous chloride (CuCl)

  • Quinoline

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Aqueous NaH2PO4

  • Brine

  • Magnesium sulfate (MgSO4)

  • Dichloromethane

  • Acetic acid

  • Argon gas supply

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol).

  • Heat the reaction mixture to 180°C for 3.5 hours.

  • After cooling to room temperature, dissolve the mixture in concentrated hydrochloric acid (60 ml).

  • Dilute the solution with water (80 ml) and extract with ethyl acetate (3 x 100 ml).

  • Combine the organic layers and wash with aqueous NaH2PO4, followed by brine.

  • Dry the organic layer over MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography, eluting with a mixture of dichloromethane and acetic acid (98:2), to yield this compound.

Synthesis of CNP-Inhibitor-1 (Conceptual Protocol)

This protocol outlines the conceptual synthesis of the hypothetical PARP inhibitor, "CNP-Inhibitor-1," from this compound.

Synthesis_Workflow start This compound step1 Reduction of Nitro Group (e.g., H2, Pd/C) start->step1 intermediate1 4-Cyano-3-aminobenzoic acid step1->intermediate1 step2 Amide Coupling with Protected Hydrazine intermediate1->step2 intermediate2 Acyl Hydrazide Intermediate step2->intermediate2 step3 Cyclization to Phthalazinone (e.g., Acid catalyst, heat) intermediate2->step3 intermediate3 Phthalazinone Core step3->intermediate3 step4 Modification of Carboxylic Acid (e.g., Amide coupling with piperazine derivative) intermediate3->step4 final_product CNP-Inhibitor-1 step4->final_product

Caption: Synthetic Workflow for CNP-Inhibitor-1.

Step 1: Reduction of the Nitro Group

  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-cyano-3-aminobenzoic acid.

Step 2: Formation of the Phthalazinone Core

  • Convert the resulting 4-cyano-3-aminobenzoic acid to its corresponding diazonium salt by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0°C.

  • React the diazonium salt with a suitable cyclizing agent, such as a protected hydrazine, followed by heating to promote cyclization to the phthalazinone core.

  • Deprotect the phthalazinone if necessary.

Step 3: Amide Coupling

  • Activate the carboxylic acid of the phthalazinone intermediate using a standard coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.

  • Add the desired amine (e.g., a protected piperazine derivative) to the activated ester and stir at room temperature until the reaction is complete.

  • Purify the final product, CNP-Inhibitor-1, by column chromatography or recrystallization.

In Vitro PARP-1 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of PARP-1. The assay typically uses a colorimetric or fluorescent method to detect the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates

  • Test compound (CNP-Inhibitor-1)

  • Positive control (Olaparib)

  • Assay buffer

Procedure:

  • Coat a 96-well plate with histones and block non-specific binding sites.

  • Prepare serial dilutions of the test compound and the positive control.

  • In each well, add the assay buffer, PARP-1 enzyme, and the test compound or control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate and add TMB substrate.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Calculate the percentage of inhibition and determine the IC50 value for the test compound.

Cell Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium

  • Test compound (CNP-Inhibitor-1)

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel pharmaceutical agents, particularly in the realm of oncology. Its unique chemical handles allow for the rational design and construction of complex molecules with the potential for high therapeutic efficacy. The provided conceptual framework for the design of a PARP inhibitor, along with the detailed synthetic and biological testing protocols, serves as a guide for researchers to explore the full potential of this valuable building block in drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 4-Cyano-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of 4-Cyano-3-nitrobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. The protocols focus on the derivatization of the carboxylic acid functionality to generate esters and amides, which are common strategies for modulating the physicochemical and pharmacological properties of lead compounds.

Overview of Derivatization Strategies

The derivatization of this compound primarily involves the transformation of its carboxylic acid group. The electron-withdrawing nature of the cyano and nitro groups can influence the reactivity of the carboxylic acid. Standard protocols for esterification and amidation are generally applicable, though reaction conditions may require optimization for specific substrates.

Two common derivatization pathways are detailed below:

  • Esterification: Conversion of the carboxylic acid to an ester, for example, a methyl ester, can be achieved through Fischer-Speier esterification using an alcohol in the presence of an acid catalyst.

  • Amidation: Formation of an amide bond with a primary or secondary amine can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using peptide coupling reagents.

Experimental Protocols

Synthesis of Methyl 4-Cyano-3-nitrobenzoate (Esterification)

This protocol details the synthesis of the methyl ester of this compound via a classic Fischer-Speier esterification.

Reaction Scheme:

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of 4-Cyano-3-nitrobenzamide (Amidation)

This protocol describes a two-step procedure for the synthesis of 4-Cyano-3-nitrobenzamide, involving the formation of an intermediate acid chloride followed by reaction with ammonia.

Step 1: Synthesis of 4-Cyano-3-nitrobenzoyl chloride

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-Cyano-3-nitrobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Synthesis of 4-Cyano-3-nitrobenzamide

Reaction Scheme:

Materials:

  • 4-Cyano-3-nitrobenzoyl chloride

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice-water bath

Procedure:

  • Dissolve the crude 4-Cyano-3-nitrobenzoyl chloride (1.0 eq) in an anhydrous solvent such as DCM or THF.

  • Cool the solution in an ice-water bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A precipitate will form.

  • Continue stirring at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the solid precipitate and wash thoroughly with cold water to remove ammonium chloride.

  • Dry the solid product under vacuum to yield 4-Cyano-3-nitrobenzamide. The product can be further purified by recrystallization.

Quantitative Data Summary

DerivativeStarting MaterialReagentsSolventTypical Yield (%)Purification Method
Methyl 4-cyano-3-nitrobenzoateThis compoundMethanol, H₂SO₄Methanol85-95Recrystallization/Column
4-Cyano-3-nitrobenzamideThis compound1. SOCl₂, DMF (cat.)2. NH₄OHToluene/DCM70-85 (overall)Recrystallization

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Esterification_Workflow start Start: This compound reagents Add: Methanol H2SO4 (cat.) start->reagents Dissolve reflux Reflux (4-6 hours) reagents->reflux workup Work-up: - Remove MeOH - EtOAc extraction - Wash (H2O, NaHCO3, Brine) reflux->workup dry Dry & Concentrate workup->dry purify Purification: Recrystallization or Column Chromatography dry->purify product Product: Methyl 4-cyano-3-nitrobenzoate purify->product

Caption: Workflow for the Fischer-Speier Esterification of this compound.

Amidation_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation start Start: This compound reagents1 Add: SOCl2 DMF (cat.) start->reagents1 reflux1 Reflux (2-3 hours) reagents1->reflux1 concentrate1 Concentrate: Remove excess SOCl2 reflux1->concentrate1 intermediate Intermediate: 4-Cyano-3-nitrobenzoyl chloride concentrate1->intermediate reagents2 Dissolve in DCM/THF Add NH4OH (aq) at 0°C intermediate->reagents2 stir Stir (2-4 hours) reagents2->stir filter_wash Filter & Wash with cold water stir->filter_wash dry Dry under vacuum filter_wash->dry product Product: 4-Cyano-3-nitrobenzamide dry->product

Caption: Two-step workflow for the Amidation of this compound.

Application Note: HPLC Analysis for Purity Determination of 4-Cyano-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Cyano-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC protocol is designed for accuracy and reliability in determining the purity of the compound, which is crucial for quality control and process monitoring in drug development. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow diagram.

Introduction

This compound is a chemical compound with the molecular formula C₈H₄N₂O₄ and a molecular weight of 192.13 g/mol .[1][2] Its purity is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). HPLC is a powerful analytical technique for assessing the purity of such compounds by separating the main component from any potential impurities. This application note outlines a validated HPLC method for the purity analysis of this compound.

Experimental Protocols

A reverse-phase HPLC method is employed for the separation and quantification of this compound. This method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and acidified water, which is a common approach for the analysis of benzoic acid derivatives.[3][4]

Instrumentation and Consumables
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 30% Acetonitrile for 5 min, 30-70% Acetonitrile over 15 min, 70% Acetonitrile for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Stock Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution:

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 10 mL volumetric flask with the mobile phase.

  • Sonicate for 5 minutes and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Data Presentation

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be met for a valid analytical run.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard & Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate SystemSuit System Suitability Check Integrate->SystemSuit Calculate Calculate Purity SystemSuit->Calculate

References

Application Notes and Protocols for the Purification of Crude 4-Cyano-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is critical for the successful outcome of subsequent reactions, impacting yield, side-product formation, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for common laboratory techniques to purify crude this compound, ensuring it meets the stringent requirements for research, development, and manufacturing.

The primary purification challenges for crude this compound often involve the removal of unreacted starting materials, byproducts from the synthesis (such as isomeric impurities), and residual inorganic salts. The purification methods detailed below—recrystallization, column chromatography, and acid-base extraction—are widely applicable and can be selected based on the impurity profile of the crude material and the desired final purity.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-90%Simple, cost-effective, scalable.Solvent selection can be challenging; potential for product loss in mother liquor.
Column Chromatography >99%40-70%High resolution for closely related impurities.Time-consuming, requires significant solvent volumes, can be difficult to scale up.
Acid-Base Extraction >97%85-95%Effective for removing non-acidic impurities and inorganic salts.May not effectively remove acidic impurities with similar pKa values.

Experimental Workflows and Logical Relationships

The selection of a purification strategy often depends on the nature of the impurities present in the crude this compound. The following diagram illustrates a logical workflow for selecting an appropriate purification technique.

purification_workflow cluster_techniques Purification Techniques start Crude this compound impurity_analysis Analyze Impurity Profile (e.g., TLC, HPLC, NMR) start->impurity_analysis decision Major Impurities Identified? impurity_analysis->decision recrystallization Recrystallization decision->recrystallization Primarily soluble organic impurities chromatography Column Chromatography decision->chromatography Isomeric or closely related impurities acid_base Acid-Base Extraction decision->acid_base Non-acidic or inorganic impurities final_product Pure this compound recrystallization->final_product chromatography->final_product acid_base->final_product

Caption: Logical workflow for selecting a purification technique.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent. An ideal solvent will dissolve the crude product completely when hot but only sparingly at room temperature, allowing the purified compound to crystallize upon cooling while impurities remain in the mother liquor.

Protocol:

  • Solvent Selection: Based on literature for similar compounds, ethanol or an ethanol/water mixture is a good starting point.[1][2] To test, place a small amount of crude material in a test tube and add a few drops of the solvent. It should be sparingly soluble at room temperature but dissolve upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

recrystallization_workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Cool to Crystallize C->D No Insolubles C->D Insolubles Removed E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Experimental workflow for recrystallization.

Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This method is particularly useful for separating isomeric impurities.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: A documented eluent system is a mixture of dichloromethane and acetic acid (98:2).[3] Pass the eluent through the column and collect fractions.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid to obtain the purified this compound.

chromatography_workflow A Prepare Silica Gel Column B Dissolve Crude Product A->B C Load Sample onto Column B->C D Elute with DCM:Acetic Acid (98:2) C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Experimental workflow for column chromatography.

Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group in this compound. The compound is deprotonated with a base to form a water-soluble salt, separating it from non-acidic organic impurities. The acid is then regenerated by adding an acid.

Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as 1 M sodium carbonate or sodium bicarbonate.[4] The this compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing non-acidic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 4N hydrochloric acid, with stirring until the solution is acidic (pH ~1).[4] The pure this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

acid_base_workflow A Dissolve Crude in Organic Solvent B Extract with Aqueous Base (e.g., Na2CO3) A->B C Separate Layers B->C D_org Organic Layer (Impurities) C->D_org D_aq Aqueous Layer (Product Salt) C->D_aq E Acidify Aqueous Layer (e.g., HCl) D_aq->E F Precipitate Forms E->F G Filter and Wash with Water F->G H Dry Solid G->H I Pure Product H->I

Caption: Experimental workflow for acid-base extraction.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for quantitative purity analysis of nitrobenzoic acids.[5][6][7] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, and melting point determination, where a sharp melting range close to the literature value indicates high purity.

References

Application Notes and Protocols: The Role of 4-Cyano-3-nitrobenzoic Acid as an Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-cyano-3-nitrobenzoic acid as a key intermediate in the production of azo dyes. Detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion into a model azo dye are presented, along with structured data and workflow visualizations to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a valuable aromatic compound that serves as a precursor in the synthesis of various organic molecules, including dyestuffs. Its structure, featuring a carboxylic acid group, a nitro group, and a cyano group, offers multiple points for chemical modification. In the context of dye synthesis, the nitro group is of particular importance as it can be readily reduced to a primary amino group. This transformation yields 4-amino-3-cyanobenzoic acid, a versatile diazo component. The amino group can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with distinct colors and properties. The presence of the cyano and carboxylic acid groups can influence the final dye's solubility, affinity for different fibers, and overall chromophoric system.

Synthesis of this compound

The starting intermediate, this compound, can be synthesized from 4-chloro-3-nitrobenzoic acid through a nucleophilic aromatic substitution reaction using a cyanide source.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic method.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide (CuCN)

  • Cuprous chloride (CuCl)

  • Quinoline

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Aqueous sodium dihydrogen phosphate (NaH₂PO₄)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Dichloromethane

  • Acetic acid

  • Argon gas

Procedure:

  • In a reaction vessel, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mM), and quinoline (6.9 ml, 58 mmol).

  • Heat the mixture to 180°C under an argon atmosphere for 3.5 hours.

  • After cooling, dissolve the reaction mixture in 60 ml of concentrated hydrochloric acid.

  • Dilute the solution with 80 ml of water and extract three times with 100 ml of ethyl acetate.

  • Combine the organic layers and wash with aqueous NaH₂PO₄ and brine.

  • Dry the organic layer over MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetic acid (98:2) to yield this compound.

Quantitative Data:

ParameterValueReference
Yield48%
¹H NMR (DMSO-d6)δ 8.31 (d, 1H), 8.41 (dd, 1H), 8.68 (d, 1H)

Application in Azo Dye Synthesis

The conversion of this compound into an azo dye involves a two-step process:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine to form 4-amino-3-cyanobenzoic acid. This is a critical step as the resulting amino group is necessary for the subsequent diazotization reaction.

  • Diazotization and Azo Coupling: The newly formed 4-amino-3-cyanobenzoic acid is then diazotized and coupled with an electron-rich aromatic compound (the coupling component) to form the final azo dye.

Step 1: Reduction of this compound to 4-Amino-3-cyanobenzoic Acid

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation.

This generalized protocol is based on methods for the reduction of similar nitrobenzoic acids.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide to form the sodium salt.

  • Transfer the solution to a high-pressure autoclave and add the Pd/C catalyst (typically 1-2% by weight of the substrate).

  • Pressurize the autoclave with hydrogen gas (2-4 MPa) and heat to 60-70°C.

  • Maintain the reaction under these conditions until the hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully filter to recover the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 4-amino-3-cyanobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Quantitative Data (Expected):

ParameterExpected ValueReference (Analogous Reactions)
Yield> 95%
Purity (HPLC)> 99%
Step 2: Synthesis of an Azo Dye from 4-Amino-3-cyanobenzoic Acid

The following protocol describes the synthesis of a representative azo dye using 4-amino-3-cyanobenzoic acid as the diazo component and 2-naphthol as the coupling component.

This protocol is a generalized procedure based on standard methods for azo dye synthesis.

Materials:

  • 4-Amino-3-cyanobenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

Procedure:

Part A: Diazotization of 4-Amino-3-cyanobenzoic Acid

  • Dissolve a specific molar amount of 4-amino-3-cyanobenzoic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise while maintaining the temperature between 0-5°C and stirring continuously.

  • Continue stirring for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Filter the precipitated dye, wash it thoroughly with cold water, and dry it.

Quantitative Data (Representative):

ParameterValueReference (Analogous Reactions)
Yield52-68%
λmax (UV-Vis)418-474 nm

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Azo Dye Synthesis 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Cyanation Cyanation (CuCN, Quinoline, 180°C) 4-Chloro-3-nitrobenzoic_acid->Cyanation 4-Cyano-3-nitrobenzoic_acid This compound Cyanation->4-Cyano-3-nitrobenzoic_acid Reduction Reduction (H₂, Pd/C) 4-Cyano-3-nitrobenzoic_acid->Reduction 4-Amino-3-cyanobenzoic_acid 4-Amino-3-cyanobenzoic acid Reduction->4-Amino-3-cyanobenzoic_acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 4-Amino-3-cyanobenzoic_acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (NaOH, 0-5°C) Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: Overall workflow for the synthesis of an azo dye from 4-chloro-3-nitrobenzoic acid.

Experimental Logic for Azo Dye Synthesis

G Start Start: 4-Amino-3-cyanobenzoic acid Dissolve_Amine Dissolve in aq. HCl Start->Dissolve_Amine Cool_to_0_5 Cool to 0-5°C Dissolve_Amine->Cool_to_0_5 Add_NaNO2 Add aq. NaNO₂ dropwise Cool_to_0_5->Add_NaNO2 Diazonium_Formation Diazonium Salt Formed Add_NaNO2->Diazonium_Formation Combine_Solutions Slowly add diazonium salt solution to coupling solution Diazonium_Formation->Combine_Solutions Prepare_Coupling_Sol Prepare alkaline solution of coupling component (e.g., 2-Naphthol) Cool_Coupling_Sol Cool to 0-5°C Prepare_Coupling_Sol->Cool_Coupling_Sol Cool_Coupling_Sol->Combine_Solutions Precipitation Azo dye precipitates Combine_Solutions->Precipitation Filter_Wash_Dry Filter, Wash, and Dry Precipitation->Filter_Wash_Dry End Final Azo Dye Product Filter_Wash_Dry->End

Synthesis of Novel Heterocyclic Compounds from 4-Cyano-3-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of novel heterocyclic compounds, utilizing 4-cyano-3-nitrobenzoic acid as a versatile starting material. The methodologies outlined herein are designed to be reproducible and scalable, catering to the needs of researchers in medicinal chemistry and drug discovery. The protocols focus on the synthesis of pyridone, quinolone, pyrazole, and thiazole scaffolds, which are of significant interest due to their prevalence in biologically active molecules.

Overview of Synthetic Strategy

The overarching synthetic strategy involves the initial reduction of the nitro group of this compound to an amino group. This transformation is crucial as it significantly enhances the nucleophilicity of the aromatic ring and introduces a reactive handle for subsequent cyclization reactions. The resulting 4-cyano-3-aminobenzoic acid serves as a key intermediate, which can be further modified and cyclized to afford the target heterocyclic systems.

Synthetic_Strategy 4-Cyano-3-nitrobenzoic_acid This compound Reduction Reduction (e.g., SnCl2/HCl) 4-Cyano-3-nitrobenzoic_acid->Reduction 4-Cyano-3-aminobenzoic_acid 4-Cyano-3-aminobenzoic Acid (Key Intermediate) Reduction->4-Cyano-3-aminobenzoic_acid Pyridone_Synthesis Pyridone Synthesis 4-Cyano-3-aminobenzoic_acid->Pyridone_Synthesis Functionalization & Cyclization Quinolone_Synthesis Quinolone Synthesis 4-Cyano-3-aminobenzoic_acid->Quinolone_Synthesis Functionalization & Cyclization Pyrazole_Synthesis Pyrazole Synthesis 4-Cyano-3-aminobenzoic_acid->Pyrazole_Synthesis Diazotization & Cyclization Thiazole_Synthesis Thiazole Synthesis 4-Cyano-3-aminobenzoic_acid->Thiazole_Synthesis Thioamidation & Cyclization Novel_Heterocycles Novel Heterocyclic Compounds Pyridone_Synthesis->Novel_Heterocycles Quinolone_Synthesis->Novel_Heterocycles Pyrazole_Synthesis->Novel_Heterocycles Thiazole_Synthesis->Novel_Heterocycles Intermediate_Synthesis Start This compound in Ethanol Reagent Add SnCl2·2H2O in conc. HCl Start->Reagent Reflux Reflux (4-6 h) Reagent->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purification Extract->Purify Product 4-Cyano-3-aminobenzoic Acid Purify->Product

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its bifunctional nature, possessing both a nitrile and a carboxylic acid group, along with the presence of a nitro group, allows for a diverse range of chemical transformations. This document provides detailed protocols for the laboratory-scale synthesis and purification of this compound, targeting a high level of purity suitable for research and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₈H₄N₂O₄
Molecular Weight 192.13 g/mol [1]
Appearance Solid
CAS Number 153775-42-9[1]

Synthesis of this compound

The primary and most direct laboratory-scale synthesis of this compound involves the cyanation of 4-chloro-3-nitrobenzoic acid using a copper(I) cyanide mediated reaction.

Reaction Scheme

G A 4-Chloro-3-nitrobenzoic acid B This compound A->B CuCN, CuCl, Quinoline 180°C, 3.5h G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine Reactants B Inert Atmosphere (Argon) A->B C Heat at 180°C B->C D Dissolve in HCl C->D E Dilute with Water D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J Elute with DCM/Acetic Acid I->J K Collect and Concentrate Fractions J->K L NMR Spectroscopy K->L

References

Handling and storage procedures for 4-Cyano-3-nitrobenzoic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4-Cyano-3-nitrobenzoic acid in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₄N₂O₄[1][2][3]
Molecular Weight 192.13 g/mol [1][3]
Appearance Light yellow crystalline powder / solid[4]
Purity ≥95% - 98%[3]
Melting Point 219 - 221 °C (decomposes)
Signal Word Warning[1]
GHS Hazard Statements H302, H312, H332, H315, H319, H335[1]

GHS Hazard Statement Codes:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Experimental Protocols

2.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat is mandatory.

  • Respiratory Protection: If dusts are generated, respiratory protection is required.[7] Use a NIOSH/MSHA approved respirator when ventilation is inadequate.

2.2. Handling Procedures

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid the formation and accumulation of dust.[2][5]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands and face thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke when using this product.[8]

  • Use personal protective equipment as required.[2]

2.3. Storage Procedures

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Keep containers tightly closed.[5]

  • Store sealed in a dry environment at room temperature.

  • Store locked up.[7]

2.4. First-Aid Measures

  • If Inhaled: Move the person into fresh air.[2] If not breathing, give artificial respiration.[2][6] Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[2] Remove contaminated clothing and shoes.[5] Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] Remove contact lenses, if present and easy to do.[7]

  • If Swallowed: Never give anything by mouth to an unconscious person.[2][5] Rinse mouth with water and consult a physician.[2]

2.5. Spill and Disposal Procedures

  • Spill: Clean up spills immediately, observing precautions in the Protective Equipment section.[5] Sweep up or absorb the material, then place it into a suitable, clean, dry, closed container for disposal.[5] Avoid generating dusty conditions and provide ventilation.[5] Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[2][7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Visualized Workflow for Handling

The following diagram illustrates the logical workflow for safely handling this compound in the laboratory.

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_emergency Emergency Procedures A Assess Hazards (Review SDS) B Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weighing and Transferring (Avoid Dust Generation) C->D E Perform Experimental Procedure D->E L Spill D->L If Spill Occurs F Close Container Tightly After Use E->F M Personal Exposure E->M If Exposure Occurs G Clean Work Area F->G H Dispose of Waste Properly G->H I Store in a Cool, Dry, Well-Ventilated Area H->I J Remove PPE I->J K Wash Hands Thoroughly J->K N Evacuate and Ventilate L->N O Follow First-Aid Measures M->O P Seek Medical Attention O->P

Caption: Logical workflow for handling this compound.

References

Application Notes: 4-Cyano-3-nitrobenzoic Acid as a Versatile Precursor for the Synthesis of Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the progression of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, led to the development of selective COX-2 inhibitors like celecoxib, which offer potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects. The pyrazole scaffold is a core structural feature of many selective COX-2 inhibitors. This document provides detailed protocols and data regarding the use of 4-cyano-3-nitrobenzoic acid as a versatile starting material for the synthesis of novel pyrazole-based anti-inflammatory agents.

Rationale for Use this compound is an excellent precursor for building pyrazole-based pharmacophores. Its three distinct functional groups—a carboxylic acid, a cyano group, and a nitro group—provide multiple sites for chemical modification. The nitro group can be readily converted into a hydrazine moiety, a critical component for the classical Knorr pyrazole synthesis. The carboxylic acid and cyano groups can be further modified to modulate the physicochemical properties and biological activity of the final compounds, enabling the creation of diverse chemical libraries for screening.

Overall Workflow: From Precursor to Biological Evaluation

The development of novel anti-inflammatory agents from this compound follows a structured workflow, beginning with chemical synthesis and progressing through in vitro and in vivo evaluations to determine efficacy and mechanism of action.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A This compound (Precursor) B Step 1: Nitro Reduction & Diazotization/Reduction to Hydrazine A->B C Step 2: Cyclocondensation with 1,3-Diketone B->C D Final Pyrazole Compound (Purification & Characterization) C->D E In Vitro Screening: COX-1/COX-2 Inhibition Assay D->E Test Compound G In Vivo Efficacy: Carrageenan-Induced Paw Edema D->G Test Compound F Determination of IC50 Values & COX-2 Selectivity E->F F->G H Measurement of Edema Reduction & Anti-inflammatory Effect G->H G CellMembrane Cell Membrane Phospholipids AA Arachidonic Acid CellMembrane->AA Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Physiological Physiological Prostaglandins (e.g., GI Protection, Platelet Aggregation) PGH2_1->Physiological Inflammatory Inflammatory Prostaglandins (e.g., PGE₂, PGI₂) (Pain, Fever, Inflammation) PGH2_2->Inflammatory Inhibitor Pyrazole Derivative (COX-2 Selective Inhibitor) Inhibitor->COX2 Inhibition

Troubleshooting & Optimization

Troubleshooting low yield in 4-Cyano-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyano-3-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction yield is significantly lower than the expected ~48%. What are the potential causes?

A1: Low yields in the synthesis of this compound can arise from several factors. Key areas to investigate include:

  • Incomplete Reaction: The cyanation of 4-chloro-3-nitrobenzoic acid is a solid-liquid phase reaction and can be slow. Ensure the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Temperature: The reaction is typically conducted at a high temperature (around 180°C).[1] Temperatures that are too low will result in a sluggish and incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material and product, as well as the formation of side products.

  • Moisture in the Reaction: The Rosenmund-von Braun reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous conditions are maintained, for example, by running the reaction under an inert atmosphere like argon.[1]

  • Impure Reagents: The purity of the starting materials, particularly the cuprous cyanide, is crucial. Old or impure cuprous cyanide can be less reactive and lead to lower yields.

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation during extraction and optimize the purification method (e.g., column chromatography or recrystallization) to minimize losses.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is a common issue. The primary starting material is 4-chloro-3-nitrobenzoic acid, and a potential major byproduct is the unreacted starting material. Other possible side products could arise from:

  • Hydrolysis of the nitrile: If water is present in the reaction mixture, the newly formed cyano group can be hydrolyzed back to a carboxylic acid or to an amide intermediate, leading to impurities.

  • Decarboxylation: The high reaction temperature could potentially lead to some decarboxylation of the benzoic acid derivative.

  • Formation of colored impurities: Copper salts can lead to the formation of colored byproducts that can complicate purification.

To minimize byproduct formation:

  • Ensure Anhydrous Conditions: As mentioned, strictly anhydrous conditions will prevent hydrolysis of the nitrile.

  • Control Reaction Temperature: Precise temperature control can prevent decomposition and side reactions.

  • Optimize Reaction Time: Monitor the reaction to avoid prolonged heating after the reaction is complete, which can promote byproduct formation.

Q3: The purification of the final product is challenging. What are the recommended methods?

A3: The crude product often contains unreacted starting materials, copper salts, and other byproducts. Effective purification is essential to obtain high-purity this compound.

  • Acid-Base Extraction: An initial workup with concentrated hydrochloric acid helps to remove copper salts.[1] Further washing with a dilute acid can help to remove any basic impurities.

  • Column Chromatography: Silica gel chromatography is an effective method for separating the desired product from closely related impurities. A solvent system of dichloromethane/acetic acid (98:2) has been reported to be effective.[1]

  • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. The choice of solvent will depend on the solubility of the product and impurities.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the structure by showing the expected signals for the aromatic protons with the correct splitting patterns.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals, including the characteristic signals for the nitrile and carboxylic acid carbons.

    • IR (Infrared) Spectroscopy: Will show characteristic absorption bands for the cyano group (C≡N), the nitro group (NO₂), and the carboxylic acid (C=O and O-H).

  • Chromatography:

    • TLC (Thin Layer Chromatography): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

    • HPLC (High-Performance Liquid Chromatography): Can be used to determine the purity with high accuracy.

Quantitative Data Summary

ParameterValueReference
Starting Material4-Chloro-3-nitrobenzoic acid[1]
Key ReagentsCuprous cyanide, Cuprous chloride, Quinoline[1]
Reaction Temperature180°C[1]
Reaction Time3.5 hours[1]
Reported Yield48%[1]
Purification MethodSilica Gel Chromatography[1]
Eluent SystemDichloromethane/Acetic Acid (98:2)[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the procedure reported by PrepChem.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol).

  • Reaction Conditions: Heat the mixture under an argon atmosphere at 180°C for 3.5 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in concentrated hydrochloric acid (60 ml). Dilute the solution with water (80 ml) and extract with ethyl acetate (3 x 100 ml).

  • Washing: Wash the combined organic layers with aqueous NaH₂PO₄ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane/acetic acid (98:2), to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: 4-Chloro-3-nitrobenzoic acid, CuCN, CuCl, Quinoline react Heat at 180°C under Argon for 3.5h start->react dissolve Dissolve in conc. HCl react->dissolve extract Extract with Ethyl Acetate dissolve->extract wash Wash with NaH2PO4 and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction suboptimal_temp Suboptimal Temperature issue->suboptimal_temp moisture Presence of Moisture issue->moisture impure_reagents Impure Reagents issue->impure_reagents workup_loss Loss during Work-up issue->workup_loss monitor_reaction Monitor reaction (TLC/HPLC) incomplete_reaction->monitor_reaction control_temp Precise Temperature Control suboptimal_temp->control_temp anhydrous_conditions Use Anhydrous Conditions moisture->anhydrous_conditions check_reagents Check Reagent Purity impure_reagents->check_reagents optimize_workup Optimize Extraction & Purification workup_loss->optimize_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimization of reaction conditions for 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the synthesis of 4-Cyano-3-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Rosenmund-von Braun reaction, which involves the cyanation of 4-chloro-3-nitrobenzoic acid using copper(I) cyanide.

Question: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Temperature: The Rosenmund-von Braun reaction typically requires high temperatures, often in the range of 150-250°C.[1] The specific synthesis of this compound has been reported at 180°C.[2] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures might promote decomposition of the starting material or product. It is crucial to maintain a stable and accurate reaction temperature.

  • Purity of Reactants and Solvent: The purity of the starting material, 4-chloro-3-nitrobenzoic acid, and the copper(I) cyanide is critical. Impurities can interfere with the reaction. The solvent, often a high-boiling polar aprotic solvent like DMF or quinoline, must be anhydrous, as water can react with the reagents and intermediates.[3]

  • Reaction Time: The documented reaction time for this synthesis is 3.5 hours.[2] Shorter reaction times may result in incomplete conversion. It is advisable to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

  • Inefficient Stirring: The reaction mixture is heterogeneous. Vigorous and efficient stirring is necessary to ensure proper mixing of the reactants and facilitate the reaction.

Question: I am observing the formation of side products. What are they and how can I minimize them?

Answer:

The primary side reaction of concern is the hydrolysis of the nitrile group to a carboxylic acid, which would result in the formation of 3-nitro-isophthalic acid. This can occur if water is present in the reaction mixture.

  • Hydrolysis of the Nitrile: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, especially at elevated temperatures.[4][5][6] To minimize this, ensure all reactants and the solvent are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.[2]

  • Decarboxylation: At very high temperatures, decarboxylation of the starting material or product can occur, leading to the formation of 1-chloro-2-nitrobenzene or 4-cyano-3-nitrobenzene, respectively. Careful temperature control is essential to prevent this.

Question: How can I effectively remove the copper salts during the work-up procedure?

Answer:

The removal of copper salts is a common challenge in the purification of products from Rosenmund-von Braun reactions.[7]

  • Acidic Work-up: The reported procedure involves dissolving the reaction mixture in concentrated hydrochloric acid after cooling.[2] This step helps to protonate the product and dissolve the copper salts.

  • Aqueous Washes: Subsequent washing of the organic extract with aqueous solutions, such as NaH2PO4 and brine, is crucial for removing residual copper salts.[2]

  • Ammonia Wash: In some cases, washing with an aqueous ammonia solution can be effective in complexing and removing copper ions. However, care must be taken as this can lead to the hydrolysis of the nitrile if the conditions are too harsh.

Question: My purified product still shows impurities. What are the recommended purification methods?

Answer:

  • Column Chromatography: The most effective method for purifying this compound is silica gel column chromatography. A reported eluent system is a mixture of dichloromethane and acetic acid (98:2).[2] The small amount of acetic acid helps to keep the carboxylic acid protonated and improves its mobility on the silica gel.

  • Recrystallization: While not explicitly detailed for this specific compound in the search results, recrystallization is a common technique for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally, where the product has high solubility at elevated temperatures and low solubility at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of cuprous chloride in the reaction?

A1: While the primary cyanating agent is cuprous cyanide, cuprous chloride is sometimes added in Rosenmund-von Braun reactions. It can help to solubilize the cuprous cyanide and facilitate the reaction. In the cited procedure, cuprous chloride is used as an additive.[2]

Q2: Can I use a different solvent for this reaction?

A2: The choice of solvent is critical. It must be a high-boiling polar aprotic solvent to facilitate the dissolution of the reactants and to reach the required reaction temperature. Solvents like DMF, nitrobenzene, and pyridine are commonly used for this type of reaction.[7] The reported synthesis uses quinoline.[2] Using a different solvent would likely require re-optimization of the reaction conditions.

Q3: Is an inert atmosphere necessary for this reaction?

A3: Yes, conducting the reaction under an inert atmosphere, such as argon or nitrogen, is highly recommended.[2] This prevents the introduction of atmospheric oxygen and moisture, which can lead to side reactions and decomposition of the reagents.

Q4: What are the safety precautions I should take when performing this synthesis?

A4: Copper(I) cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction involves high temperatures, so precautions against thermal burns should be taken. The work-up involves the use of concentrated hydrochloric acid, which is corrosive.

Q5: Are there any alternative methods for synthesizing this compound?

A5: While the Rosenmund-von Braun reaction is a classical method, modern cross-coupling reactions offer alternatives. Palladium-catalyzed cyanation of aryl halides is a powerful method that often proceeds under milder conditions and with a broader substrate scope.[8] Another potential route involves the Sandmeyer reaction, where an amino group is converted to a diazonium salt and then displaced by a cyanide group.[9]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueReference
Starting Material4-Chloro-3-nitrobenzoic acid[2]
Cyanating AgentCuprous cyanide (CuCN)[2]
AdditiveCuprous chloride (CuCl)[2]
SolventQuinoline[2]
Temperature180 °C[2]
Reaction Time3.5 hours[2]
AtmosphereArgon[2]
Yield48% (after chromatography)[2]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low YieldInsufficient temperatureEnsure reaction temperature is maintained at 180 °C.
Impure reactants/solventUse high-purity starting materials and anhydrous solvent.
Short reaction timeMonitor reaction by TLC and ensure it goes to completion.
Inefficient stirringUse a powerful stirrer and ensure vigorous mixing.
Side Product FormationPresence of waterUse anhydrous conditions and an inert atmosphere.
Excessively high temperatureMaintain strict temperature control.
Difficulty in PurificationResidual copper saltsPerform a thorough acidic work-up and aqueous washes.
Co-eluting impuritiesOptimize column chromatography conditions (e.g., eluent polarity).

Experimental Protocols

Synthesis of this compound [2]

This protocol is based on the procedure reported by PrepChem.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mmol)

  • Cuprous cyanide (5.2 g, 58 mmol)

  • Cuprous chloride (0.96 g, 9.7 mmol)

  • Quinoline (6.9 ml, 58 mmol)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Aqueous NaH2PO4

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel

  • Dichloromethane

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol).

  • Flush the reaction vessel with argon.

  • Heat the reaction mixture to 180 °C and maintain this temperature for 3.5 hours with vigorous stirring.

  • After 3.5 hours, cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid (60 ml) to the cooled mixture and stir until the solid dissolves.

  • Dilute the mixture with water (80 ml) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 ml).

  • Combine the organic layers and wash with aqueous NaH2PO4, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane/acetic acid (98:2).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Visualizations

Experimental_Workflow reagents Combine Reactants: 4-Chloro-3-nitrobenzoic acid CuCN, CuCl, Quinoline reaction Heat to 180°C under Argon for 3.5 hours reagents->reaction 1 workup Acidic Work-up: Conc. HCl, Water reaction->workup 2 extraction Extract with Ethyl Acetate workup->extraction 3 washing Wash with: Aq. NaH2PO4, Brine extraction->washing 4 drying Dry over MgSO4 washing->drying 5 purification Column Chromatography: Silica Gel DCM/Acetic Acid (98:2) drying->purification 6 product 4-Cyano-3-nitrobenzoic acid purification->product 7

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_temp Is the reaction temperature correct and stable? start->check_temp check_purity Are the reactants and solvent pure and anhydrous? check_temp->check_purity Yes solution_temp Optimize and monitor temperature control. check_temp->solution_temp No check_time Was the reaction time sufficient? check_purity->check_time Yes solution_purity Use high-purity, dry reagents and solvent. check_purity->solution_purity No check_stirring Was stirring vigorous? check_time->check_stirring Yes solution_time Monitor reaction by TLC and adjust time accordingly. check_time->solution_time No check_workup Was the work-up procedure followed correctly? check_stirring->check_workup Yes solution_stirring Improve stirring efficiency. check_stirring->solution_stirring No check_purification Is the purification method optimized? check_workup->check_purification Yes solution_workup Ensure thorough washing to remove copper salts. check_workup->solution_workup No solution_purification Optimize column chromatography conditions. check_purification->solution_purification No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Identifying common impurities in 4-Cyano-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. Specifically, 4-Chloro-3-nitrobenzoic acid is reacted with a cyanide source, typically cuprous cyanide (CuCN), in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine at elevated temperatures.[1][2][3]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature and the purity of reagents are critical. The Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) to proceed effectively.[1] The purity of the cuprous cyanide is also crucial, as the presence of copper(II) impurities can lead to side reactions and lower yields.

Q3: My reaction is not proceeding to completion, and I am recovering the starting material. What could be the issue?

A3: Incomplete reaction can be due to several factors:

  • Insufficient temperature: Ensure the reaction is heated to the appropriate temperature as specified in the protocol (typically 140-150 °C or higher).

  • Poor quality of cuprous cyanide: The CuCN should be a beige or off-white powder. A greenish tint may indicate the presence of inhibitory Cu(II) species.

  • Solvent purity: The use of dry, high-purity solvent is recommended as moisture can interfere with the reaction.

Q4: What are some common methods for purifying the crude this compound?

A4: The most common purification method is column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane and acetic acid.[2] Recrystallization can also be employed to purify the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction temperature and/or time. - Ensure high-purity, dry reagents and solvent are used.
Side reactions are occurring.- Lower the reaction temperature to minimize byproduct formation. - Ensure an inert atmosphere is maintained throughout the reaction.
Product loss during workup.- Optimize the extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous washes to prevent loss of the carboxylic acid product.
Presence of Multiple Spots on TLC Formation of byproducts.- See the "Common Impurities" section below for identification. - Optimize reaction conditions (temperature, reaction time) to minimize side reactions. - Employ a more efficient purification method (e.g., gradient column chromatography).
Incomplete reaction.- The starting material (4-Chloro-3-nitrobenzoic acid) will be visible on the TLC. - Increase reaction time or temperature.
Product is Difficult to Purify Presence of closely related impurities.- Utilize a high-resolution purification technique such as preparative HPLC. - Consider derivatization of the carboxylic acid to an ester to facilitate separation, followed by hydrolysis.
Co-elution of impurities during chromatography.- Adjust the polarity of the eluent system. - Try a different stationary phase for chromatography.

Common Impurities in this compound Synthesis

The following table summarizes common impurities that may be identified in the synthesis of this compound.

Impurity Chemical Structure Source Typical Level (Post-Purification)
4-Chloro-3-nitrobenzoic acidUnreacted starting material.< 1.0%
4-Carboxy-2-nitrobenzonitrileIsomeric byproduct from the nitration of 4-chlorobenzoic acid.< 0.5%
3-Nitrobenzoic acidDecarboxylation of the product at high temperatures.< 0.2%
4-Cyano-3-nitrobenzamideHydrolysis of the nitrile group during workup.< 0.5%
Dinitrobenzoic acid isomersOver-nitration during the synthesis of the starting material.< 0.1%

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Chloro-3-nitrobenzoic acid (1 equivalent), cuprous cyanide (2 equivalents), and quinoline (2 equivalents).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 180 °C for 3.5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in concentrated hydrochloric acid.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium hydrogen phosphate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and acetic acid (e.g., 98:2 v/v) as the eluent.

Analytical Method for Purity Assessment by HPLC
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and compare the peak areas of the main product and any impurities to determine the purity profile.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Reaction Reaction (180°C, 3.5h) 4-Chloro-3-nitrobenzoic_acid->Reaction CuCN Cuprous Cyanide CuCN->Reaction Crude_Product Crude Product Reaction->Crude_Product Dissolution Dissolution in HCl Crude_Product->Dissolution Extraction Extraction with Ethyl Acetate Dissolution->Extraction Washing Aqueous Washes Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Chromatography Column Chromatography Drying_Concentration->Chromatography Pure_Product This compound Chromatography->Pure_Product Troubleshooting_Logic Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Workup_Loss Loss During Workup? Low_Yield->Workup_Loss Increase_Temp_Time Increase Temp/Time Incomplete_Reaction->Increase_Temp_Time Yes Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions Side_Reactions->Optimize_Conditions Yes Optimize_Workup Optimize Workup/Purification Workup_Loss->Optimize_Workup Yes

References

How to improve the solubility of 4-Cyano-3-nitrobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-cyano-3-nitrobenzoic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid.[1] Based on its structure, containing a polar carboxylic acid group, a cyano group, and a nitro group, it is expected to be more soluble in polar organic solvents compared to nonpolar solvents.[2] Its solubility in aqueous solutions is significantly influenced by pH.

Q2: In which common organic solvents is this compound likely to be soluble?

While specific quantitative data for this compound is limited, data for the structurally similar 3-nitrobenzoic acid suggests high solubility in polar solvents like methanol and ethanol.[3] It is expected to have moderate to good solubility in other polar solvents such as acetone, ethyl acetate, and acetonitrile.[3][4]

Q3: How does pH affect the aqueous solubility of this compound?

The aqueous solubility of this compound, like other benzoic acid derivatives, is highly dependent on pH.[2] In acidic to neutral solutions, the carboxylic acid group is protonated, leading to lower solubility. In basic solutions (pH > pKa), the carboxylic acid deprotonates to form the more soluble carboxylate salt. Therefore, increasing the pH of an aqueous solution will significantly enhance its solubility.[4]

Q4: Does temperature affect the solubility of this compound?

Yes, the solubility of most benzoic acid derivatives, including this compound, increases with temperature. For endothermic dissolution processes, applying heat provides the energy needed to break the crystal lattice, allowing more solute to dissolve.[5]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen organic solvent.
  • Question: I am trying to dissolve this compound in my reaction solvent, but it remains a solid. What can I do?

  • Answer:

    • Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and ethanol, are good starting points.[3][6]

    • Increase Solvent Volume: The concentration of your solution might be too high. Try adding more solvent to decrease the overall concentration.

    • Apply Gentle Heating: While stirring, gently heat the mixture. The solubility of substituted benzoic acids generally increases with temperature.[7] Be cautious not to exceed the boiling point of the solvent or cause degradation of the compound.

    • Use a Co-solvent: If a single solvent is ineffective, consider adding a co-solvent. A small amount of a highly polar solvent like DMF or DMSO can significantly improve solubility in a less polar solvent system.

Issue 2: The reaction in an aqueous medium is not proceeding due to poor solubility.
  • Question: My reaction in water is sluggish, and I suspect it's due to the low solubility of this compound. How can I improve this?

  • Answer:

    • pH Adjustment (Salt Formation): The most effective method to increase aqueous solubility is to deprotonate the carboxylic acid by adding a base.[6]

      • Slowly add a dilute aqueous base (e.g., 1 M NaOH, K₂CO₃, or NaHCO₃) to your reaction mixture until the solid dissolves. This forms the highly soluble sodium 4-cyano-3-nitrobenzoate salt.

      • Caution: Ensure that the basic conditions are compatible with your other reagents and the overall reaction scheme.

    • Use a Co-solvent System: Add a water-miscible organic solvent like ethanol, methanol, or isopropanol to the water.[8] This will increase the overall polarity of the solvent system and help dissolve the acid. Start with a small percentage of the co-solvent and gradually increase it until the solid dissolves.

Issue 3: After forming the salt to solubilize the acid, the product precipitates upon acidification.
  • Question: I successfully dissolved this compound by adding a base for my reaction. However, during the workup and acidification, my desired product precipitated along with the starting material. How can I avoid this?

  • Answer:

    • Controlled Acidification and Extraction: After the reaction is complete, instead of directly acidifying the aqueous solution, first extract the product with an organic solvent if it is soluble. Then, carefully acidify the aqueous layer to precipitate any unreacted starting material.

    • Solvent Exchange: If the product is soluble in an organic solvent that is immiscible with water, you can perform a solvent exchange. After the reaction, add the organic solvent and then slowly acidify the aqueous layer. The protonated starting material will precipitate, while your product remains in the organic phase.

    • Purification: If co-precipitation is unavoidable, you may need to collect the solid mixture and purify your product using techniques like column chromatography or recrystallization.

Quantitative Solubility Data

While specific experimental data for this compound is scarce, the following table provides solubility data for the closely related compound 3-nitrobenzoic acid in various solvents at different temperatures. This can be used as a reasonable approximation.

SolventTemperature (K)Solubility (mol/L)
Methanol 273.151.948
293.152.351
313.152.757
Ethanol 273.151.611
293.151.974
313.152.987
Ethyl Acetate 273.150.6847
293.150.9474
313.151.956
Acetonitrile 273.150.1638
293.153.1812
313.1513.676
Water 273.150.034
293.151.5018
313.155.104

Data sourced from Zhang et al., Journal of Chemical Research.[3]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (Aqueous Reactions)

This protocol describes the in-situ formation of the soluble salt of this compound for aqueous reactions.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Reaction vessel with a magnetic stirrer

  • pH meter or pH indicator strips

Procedure:

  • Add the desired amount of this compound to the reaction vessel containing deionized water.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M base solution dropwise to the suspension.

  • Monitor the pH of the solution as you add the base.

  • Continue adding the base until all the solid this compound has dissolved. The solution should become clear.

  • Once dissolved, proceed with the addition of other reagents for your reaction.

start Start: Suspension of This compound in water add_base Add 1 M Base (e.g., NaOH) dropwise start->add_base stir Stir vigorously add_base->stir monitor_ph Monitor pH add_base->monitor_ph check_dissolution Check for complete dissolution stir->check_dissolution check_dissolution->add_base No end End: Clear solution of sodium 4-cyano-3-nitrobenzoate check_dissolution->end Yes monitor_ph->add_base

Caption: Workflow for dissolving this compound in water via pH adjustment.

Protocol 2: Using a Co-solvent System for Improved Solubility

This protocol outlines the use of a co-solvent system to dissolve this compound for reactions in a mixed solvent medium.

Materials:

  • This compound

  • Primary reaction solvent (e.g., water, toluene)

  • Co-solvent (e.g., ethanol, DMF, DMSO)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Add the this compound to the primary reaction solvent in the reaction vessel.

  • Begin stirring the suspension at room temperature.

  • Slowly add the co-solvent in small increments (e.g., 1-5% of the total volume at a time).

  • Allow the mixture to stir for a few minutes after each addition to observe any dissolution.

  • If the solid persists, gentle heating can be applied in conjunction with the addition of the co-solvent.

  • Continue adding the co-solvent until a clear solution is obtained.

  • Proceed with your chemical reaction.

start Start: Suspension in Primary Solvent add_cosolvent Add Co-solvent (e.g., DMF) start->add_cosolvent stir_heat Stir (and gently heat if necessary) add_cosolvent->stir_heat is_dissolved Is it dissolved? stir_heat->is_dissolved is_dissolved->add_cosolvent No proceed Proceed with Reaction is_dissolved->proceed Yes

Caption: Decision workflow for using a co-solvent to dissolve this compound.

References

Addressing stability issues of 4-Cyano-3-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 4-cyano-3-nitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this compound derivatives revolve around three key areas:

  • Chemical Stability: These compounds can be susceptible to hydrolysis, particularly at non-neutral pH. The nitrile group can be hydrolyzed to a carboxylic acid, and the ester derivatives can be cleaved.

  • Thermal Stability: As nitroaromatic compounds, they can be prone to thermal decomposition at elevated temperatures. This is a critical consideration for reactions requiring heat and for long-term storage.

  • Photostability: Aromatic nitro compounds can be sensitive to light, leading to photodegradation. This is important to consider during experimental setup and storage.

Q2: How should I properly store my this compound derivatives?

A2: To ensure the long-term stability of your compounds, it is recommended to store them as a dry solid in a tightly sealed container at room temperature, protected from light. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in amber vials to minimize degradation.

Q3: I am observing unexpected peaks in my HPLC analysis. Could this be due to degradation?

A3: Yes, the appearance of unexpected peaks in your HPLC chromatogram is a common indicator of compound degradation. These peaks could correspond to hydrolysis products, photoproducts, or other degradation species. It is crucial to use a stability-indicating HPLC method to resolve the parent compound from any potential degradants.

Q4: Can the nitro group be reduced during my experiment?

A4: Yes, the nitro group on the aromatic ring is susceptible to reduction under certain conditions, for example, in the presence of reducing agents or during some biological assays. This can lead to the formation of the corresponding amino derivative, which will have different chemical and biological properties.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreased potency or activity over time.Compound degradation in the assay medium.1. Prepare fresh stock solutions for each experiment.2. Assess the stability of the compound in the assay buffer at the experimental temperature and pH.3. Minimize the exposure of the compound to light during the assay.4. Include a positive control with a known stable compound.
High variability between replicate experiments.Inconsistent handling or storage of the compound.1. Ensure consistent storage conditions for all aliquots.2. Avoid repeated freeze-thaw cycles of stock solutions.3. Verify the accuracy of pipetting and dilutions.
Complete loss of activity.Incorrect compound used or complete degradation.1. Confirm the identity and purity of the compound using an analytical technique like LC-MS.2. Prepare a fresh stock solution from a new vial of the solid compound.
Issue 2: Problems During Synthesis and Purification
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired product.Decomposition of starting material or product during the reaction.1. Monitor the reaction temperature closely and avoid excessive heat.2. If the reaction is light-sensitive, perform it in the dark or using amber glassware.3. Consider using milder reaction conditions or a different synthetic route.
Formation of multiple byproducts.Side reactions due to instability.1. Analyze the byproduct profile to understand the degradation pathway.2. Adjust the pH of the reaction mixture to minimize hydrolysis.3. Purify the product promptly after the reaction is complete.
Difficulty in purifying the final compound.Co-elution of impurities with the product.1. Develop a stability-indicating chromatography method.2. Consider alternative purification techniques such as recrystallization or preparative HPLC.

Data Presentation

Table 1: Representative Thermal Stability Data of Related Nitroaromatic Compounds

Disclaimer: The following data is for structurally related compounds and should be used as an estimate. The actual thermal stability of specific this compound derivatives may vary.

CompoundDecomposition Onset (Tonset)Peak Decomposition Temperature (Tpeak)Method
2-Nitrobenzoic Acid~160 °C~200 °CTGA/DSC
3-Nitrobenzoic Acid~280 °C~320 °CTGA/DSC
4-Nitrobenzoic Acid~300 °C~350 °CTGA/DSC

Table 2: Representative pH Stability Data of a Generic Benzonitrile Derivative

Disclaimer: This table presents hypothetical data to illustrate the effect of pH on the stability of a benzonitrile derivative. Actual degradation rates will depend on the specific structure and conditions.

pHHalf-life (t1/2) at 37°CPrimary Degradation Product
212 hours4-carboxy-3-nitrobenzoic acid
572 hours4-carboxy-3-nitrobenzoic acid
7.4> 100 hoursMinimal degradation
924 hours4-carboxy-3-nitrobenzoic acid

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 5, 7.4, 9).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM).

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life at each pH.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or a clear glass vial.

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the test sample to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output).

  • Time Points: At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analysis: Analyze the aliquots by a stability-indicating HPLC method.

  • Data Analysis: Compare the degradation of the exposed sample to the control sample to determine the extent of photodegradation.

Visualizations

G Troubleshooting Workflow for Compound Instability A Inconsistent Experimental Results B Check for Obvious Errors (Pipetting, Calculations) A->B C Prepare Fresh Reagents and Compound Stock B->C D Re-run Experiment with Controls C->D E Results Still Inconsistent? D->E F Investigate Compound Stability E->F Yes M Problem Resolved E->M No G pH Stability Study F->G H Thermal Stability Study F->H I Photostability Study F->I J Identify Degradation Products (LC-MS) G->J H->J I->J K Optimize Experimental Conditions (pH, Temp, Light) J->K L Modify Compound Handling and Storage Procedures K->L L->D

Caption: A logical workflow for troubleshooting experimental inconsistencies.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Hypothetical Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C D Downstream Effector C->D E Cellular Response (e.g., Proliferation) D->E F 4-Cyano-3-nitrobenzoic acid derivative F->C Inhibition

Caption: Inhibition of a hypothetical signaling pathway.

G Experimental Workflow for Enzyme Inhibition Assay A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor (Test Compound) - Assay Buffer B Serial Dilution of Inhibitor A->B C Pre-incubation: Enzyme + Inhibitor A->C B->C D Initiate Reaction: Add Substrate C->D E Incubate at Controlled Temperature D->E F Stop Reaction (if necessary) E->F G Measure Product Formation (e.g., Spectrophotometry, Fluorimetry) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: A typical workflow for an enzyme inhibition assay.

Technical Support Center: Purification of 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of 4-Cyano-3-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your compound.

Troubleshooting Guides

Purification of this compound can present several challenges, from the removal of closely related impurities to achieving optimal crystal formation. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization Inappropriate solvent choice: The impurities may have similar solubility to the product in the chosen solvent.Test a range of solvents with varying polarities. For this compound, polar solvents like ethanol, methanol, and ethyl acetate are good starting points. A mixed solvent system (e.g., ethanol-water) can also be effective.[1][2]
Cooling too rapidly: Rapid cooling can lead to the trapping of impurities within the crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[2]
Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
"Oiling Out" During Recrystallization Solution is supersaturated at a temperature above the melting point of the solute. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[2]
Inappropriate solvent: The solvent may be too nonpolar for the compound.Try a more polar solvent or a solvent mixture.[1]
Low Recovery of Product Using too much solvent: An excessive amount of solvent will keep a significant portion of the product dissolved in the mother liquor.Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2]
Premature crystallization: The product crystallizes during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Incomplete precipitation during acid-base extraction: The pH was not adjusted correctly to precipitate the acid.Ensure the pH of the aqueous solution is lowered to approximately 2 by the slow addition of a strong acid (e.g., HCl) to ensure complete precipitation of the benzoic acid.[1]
Discoloration of the Final Product (e.g., yellow or brown) Presence of colored impurities: These may be carried over from the synthesis.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2]
Oxidation of the compound: Some aromatic compounds can be sensitive to oxidation.Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Poor Separation in Column Chromatography Incorrect mobile phase polarity: The eluent is either too polar (all compounds elute quickly) or not polar enough (compounds do not move).Optimize the mobile phase by testing different solvent mixtures with varying polarities using Thin Layer Chromatography (TLC) first. A common eluent for similar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of acetic acid to improve peak shape.[1] A documented eluent for this compound is a mixture of dichloromethane and acetic acid (98:2).[3]
Column overloading: Too much crude material was loaded onto the column for the amount of stationary phase.A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurities will largely depend on the synthetic route used:

  • From 4-Chloro-3-nitrobenzoic acid: The most probable impurities are the unreacted starting material (4-Chloro-3-nitrobenzoic acid) and residual copper salts used in the cyanation reaction.[3]

  • From oxidation of 4-methyl-2-nitrobenzonitrile: Potential impurities include the unreacted starting material and potentially over-oxidized byproducts or related isomers formed during nitration of the precursor.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on the polarity of this compound and data for similar compounds, good starting solvents for recrystallization include ethanol, methanol, and ethyl acetate.[1][4] It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture for your specific sample. For related nitrobenzoic acids, a mixture of a good solvent (like ethanol) and a poor solvent (like water) has been shown to be effective.[2]

Q3: How can I effectively remove acidic or basic impurities?

A3: Acid-base extraction is a highly effective method for this purpose. This compound is an acidic compound and can be separated from neutral and basic impurities by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will move into the aqueous layer as its water-soluble salt. The aqueous layer can then be separated, cooled, and acidified with a strong acid (e.g., HCl) to precipitate the pure this compound, which can then be collected by filtration.[5][6]

Q4: What analytical technique is best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for assessing the purity of this compound and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water is a common setup for analyzing aromatic acids.[7][8]

Q5: My purified this compound has a broad melting point range. What does this indicate?

A5: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on small-scale solubility tests.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the solid dissolves, the solvent is likely too good for recrystallization. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating, and then precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and then adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. A documented eluent for this compound is dichloromethane:acetic acid (98:2).[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will react to form its sodium salt and move into the aqueous layer. Repeat the extraction to ensure all the acidic product has been transferred.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude This compound recrystallization Recrystallization start->recrystallization Dissolve in hot solvent column_chromatography Column Chromatography start->column_chromatography Adsorb on silica gel acid_base_extraction Acid-Base Extraction start->acid_base_extraction Dissolve in organic solvent hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc acid_base_extraction->hplc hplc->recrystallization <98%, re-purify end Pure Product hplc->end Purity >98% mp Melting Point mp->end Sharp melting point

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product Impure? check_purity Assess Purity (TLC/HPLC) start->check_purity oiling_out Oiling Out? check_purity->oiling_out Yes pure Pure Product check_purity->pure No low_yield Low Yield? oiling_out->low_yield Solved poor_separation Poor Separation? oiling_out->poor_separation Try another method discolored Discolored? low_yield->discolored Solved low_yield->poor_separation Try another method discolored->poor_separation Try another method discolored->pure Solved poor_separation->pure Solved

References

Problems in scaling up the synthesis of 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Cyano-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

There are two primary routes commonly considered for the synthesis of this compound:

  • Oxidation of 4-methyl-2-nitrobenzonitrile: This route involves the nitration of p-toluonitrile followed by the oxidation of the methyl group.

  • Cyanation of 4-chloro-3-nitrobenzoic acid: This involves a nucleophilic substitution of the chlorine atom with a cyanide group, often using a copper(I) cyanide reagent.[1]

A multi-step alternative involves starting from 3-methyl-4-nitrobenzoic acid, converting the carboxylic acid to a nitrile, and then performing subsequent reactions.[2] The choice of route often depends on the cost and availability of starting materials, as well as safety and waste disposal considerations at scale.

Q2: What are the primary safety hazards to consider when scaling up this synthesis?

The most significant hazards are associated with the nitration and cyanation steps:

  • Thermal Runaway: Nitration reactions are highly exothermic.[3] Poor temperature control during scale-up, where the surface-area-to-volume ratio decreases, can lead to a dangerous, self-accelerating increase in temperature and pressure, potentially causing an explosion.[4][5] It is critical to use reaction calorimetry to assess thermal risk before proceeding with a large-scale reaction.[6]

  • Toxic Reagents and Byproducts: The use of reagents like fuming nitric acid, sulfuric acid, and copper cyanide presents significant handling risks.[1][7] Cyanation reactions can release toxic hydrogen cyanide gas if the reaction mixture is acidified improperly.

  • Formation of Unstable Byproducts: Over-nitration can generate potentially unstable dinitro or trinitro aromatic compounds, which may decompose exothermically.[5]

Q3: What are the typical impurities and by-products encountered during synthesis?

The impurity profile largely depends on the chosen synthetic route.

  • From Nitration Routes: The main impurities are isomers, primarily 4-methyl-2-nitrobenzoic acid, and dinitro-p-toluic acid derivatives.[3] The formation of these is highly dependent on reaction conditions, especially temperature.[3] Residual starting materials may also be present.

  • From Cyanation Routes: Impurities may include residual starting material (4-chloro-3-nitrobenzoic acid) and by-products from side reactions involving the cyanide reagent. Incomplete removal of copper salts during workup can also lead to contamination.

Q4: How can the purity of this compound be assessed on a larger scale?

While Thin Layer Chromatography (TLC) is useful for in-process monitoring, quantitative analysis at scale relies on more robust methods:

  • High-Performance Liquid Chromatography (HPLC): This is the most suitable method for accurately determining purity and quantifying isomeric and other impurities.[3] A reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acid modifier can effectively separate the product from its by-products.[3]

  • Melting Point Analysis: A sharp melting point within the expected range (literature values are available) indicates high purity.[8]

  • Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation and can help identify impurities if they are present in sufficient quantities.

Troubleshooting Guide

Problem 1: Low Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using HPLC or TLC to ensure it has run to completion. - Ensure reagents are of sufficient purity and added in the correct stoichiometric ratios. - For nitration, verify the strength of the nitric and sulfuric acids.
Suboptimal Reaction Temperature - For the nitration of p-toluic acid, a temperature of 0 °C has been shown to be effective.[3] Temperatures that are too low may lead to an incomplete reaction. - For cyanation of 4-chloro-3-nitrobenzoic acid, high temperatures (e.g., 180 °C) are often required; ensure the target temperature is reached and maintained.[1]
Product Loss During Work-up & Purification - Minimize product loss by carefully optimizing extraction and crystallization steps. - When quenching the reaction mixture in water/ice, ensure precipitation is complete before filtration. - During recrystallization, avoid using an excessive volume of solvent and wash the filtered crystals with a minimal amount of cold solvent to prevent dissolution.[8]
Problem 2: High Levels of Isomeric or Other Impurities
Potential Cause Recommended Solution
High Reaction Temperature (Nitration) - Maintain a low and consistent reaction temperature (e.g., 0-15 °C) during the addition of the nitrating agent.[8] Temperature excursions can significantly favor the formation of undesired isomers like 4-methyl-2-nitrobenzoic acid.[3]
Incorrect Ratio of Nitrating Agents - Carefully control the stoichiometry of the nitrating agent. An excess of nitric acid can lead to the formation of dinitrated by-products.[3]
Inefficient Purification - Optimize the recrystallization solvent system to maximize the solubility difference between the desired product and impurities. An ethanol-water mixture is often effective.[8] - Ensure the crude product is sufficiently washed to remove residual acids or other reagents before recrystallization. - At scale, chromatography is often impractical. Focus on developing a robust crystallization procedure.[1]
Problem 3: Runaway Reaction or Poor Exotherm Control
Potential Cause Recommended Solution
Rapid Addition of Reagent - Add the nitrating agent (or other highly reactive reagent) slowly and sub-surface while closely monitoring the internal reaction temperature with a probe.[4]
Inadequate Cooling or Stirring - Ensure the reactor's cooling system is robust and has sufficient capacity for the batch size. Implement a backup cooling source if possible.[3] - Use an appropriate agitator and stirring speed to ensure efficient heat transfer throughout the reaction mass, avoiding localized hot spots.
Reaction Concentration is Too High - Conduct the reaction in a sufficient volume of solvent to help absorb and dissipate the heat generated. Avoid running reactions "neat" at a large scale.[4] - Perform a thorough safety assessment, including reaction calorimetry, to understand the thermal profile before scaling up.[6]

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Parameters

ParameterRoute 1: Cyanation[1]Route 2: Nitration of p-Toluic Acid[3]
Starting Material 4-Chloro-3-nitrobenzoic acidp-Toluic acid (4-methylbenzoic acid)
Key Reagents CuCN, CuCl, QuinolineAmmonium nitrate, Conc. H₂SO₄
Solvent Quinoline (as reagent/solvent)Dichloromethane
Temperature 180 °C0 °C
Reaction Time 3.5 hours4-5 hours
Work-up Acid quench, Ethyl acetate extractionWater quench, Dichloromethane extraction
Purification Silica gel chromatographyRecrystallization
Reported Yield 48%High purity reported

Experimental Protocols

Protocol 1: Synthesis via Cyanation of 4-Chloro-3-nitrobenzoic acid[1]

  • Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), cuprous cyanide (2.0 eq), cuprous chloride (0.33 eq), and quinoline (2.0 eq).

  • Procedure:

    • Combine 4-chloro-3-nitrobenzoic acid, cuprous cyanide, cuprous chloride, and quinoline in a reactor equipped with a mechanical stirrer and a reflux condenser under an argon atmosphere.

    • Heat the mixture to 180 °C and maintain for 3.5 hours.

    • After cooling, carefully dissolve the reaction mixture in concentrated hydrochloric acid.

    • Dilute the acidic solution with water and extract the product with ethyl acetate (e.g., 3 times).

    • Combine the organic layers, wash with aqueous sodium bisulfate, followed by brine, and then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Note: The lab-scale procedure uses silica gel chromatography for purification. For scale-up, this step must be replaced with an optimized recrystallization protocol.

Protocol 2: Synthesis via Nitration of 4-Methylbenzoic Acid (p-Toluic Acid)[3]

  • Reagents: 4-Methylbenzoic acid (1.0 eq), ammonium nitrate (1.0 eq), concentrated sulfuric acid (2.0 eq).

  • Procedure:

    • Dissolve 4-methylbenzoic acid in dichloromethane in a reactor.

    • Add ammonium nitrate to the solution and stir for 10-15 minutes.

    • Cool the mixture to 0 °C using an ice-salt bath and ensure the reactor is equipped with an efficient cooling system.

    • Slowly add concentrated sulfuric acid dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature is strictly maintained at 0 °C with vigorous stirring.

    • Allow the reaction to stir at room temperature for 4-5 hours, monitoring by TLC or HPLC.

    • Once complete, carefully quench the reaction by pouring the mixture into a separate vessel containing ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4-methyl-3-nitrobenzoic acid. This intermediate must then be oxidized in a subsequent step to yield the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification s1_start 4-Methylbenzonitrile in Conc. H2SO4 s1_reagent Add Nitric Acid @ 0-5°C s1_start->s1_reagent s1_reaction Stir at 0°C s1_reagent->s1_reaction s1_quench Quench in Ice Water s1_reaction->s1_quench s1_product Crude 4-Methyl-2-nitrobenzonitrile s1_quench->s1_product s2_start 4-Methyl-2-nitrobenzonitrile s1_product->s2_start Isolate & Proceed s2_reagent Add Oxidizing Agent (e.g., H2O2/Na2WO4) s2_start->s2_reagent s2_reaction Heat & Stir s2_reagent->s2_reaction s2_workup Acid/Base Workup & Extraction s2_reaction->s2_workup s2_product Crude this compound s2_workup->s2_product s3_start Crude Product s2_product->s3_start Isolate s3_recrystallize Recrystallization (e.g., Ethanol/Water) s3_start->s3_recrystallize s3_filter Filter & Wash with Cold Solvent s3_recrystallize->s3_filter s3_dry Dry Under Vacuum s3_filter->s3_dry s3_final Pure this compound s3_dry->s3_final

Caption: Experimental workflow for a two-step synthesis of this compound.

troubleshooting_yield start Problem: Low Yield check_completion Is the reaction complete? (Check by HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes cause_temp Cause: Temperature too low? incomplete->cause_temp cause_reagents Cause: Reagent quality/ratio? incomplete->cause_reagents check_workup Significant product loss during workup/isolation? complete->check_workup loss_workup Yes, loss observed check_workup->loss_workup Yes no_loss No, workup is efficient check_workup->no_loss No cause_quench Cause: Incomplete precipitation? loss_workup->cause_quench cause_extraction Cause: Incorrect solvent/pH? loss_workup->cause_extraction cause_side_reactions Conclusion: Significant side reactions are occurring. (Check impurity profile) no_loss->cause_side_reactions

Caption: Troubleshooting logic for diagnosing the root cause of low product yield.

References

Methods for removing unreacted starting materials from the product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from your product.

Quick Links to Purification Techniques

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Decision Tree for Method Selection

Choosing the appropriate purification method is critical for achieving the desired purity and yield. The following decision tree illustrates a logical approach to selecting the most suitable technique based on the physical properties of your compound and the nature of the impurities.[1]

G cluster_chrom start Crude Product state Determine Physical State start->state solid Solid state->solid liquid Liquid state->liquid chromatography Column Chromatography (Liquid or Solid) state->chromatography solubility Determine Solubility Difference between Product and Impurities solid->solubility volatility Assess Volatility & Thermal Stability liquid->volatility recrystallization Recrystallization solubility->recrystallization filtration Filtration (Insoluble solid in a liquid) solubility->filtration extraction Liquid-Liquid Extraction (Differential solubility in immiscible solvents) solubility->extraction distillation Distillation (Volatile & Thermally Stable) volatility->distillation

Decision tree for selecting a purification technique.

Comparison of Common Purification Techniques

The selection of an appropriate purification method is critical and depends on the physical and chemical properties of the product and the unreacted starting materials. Below is a summary of quantitative data for common techniques. Please note that these values are typical estimates and can vary significantly based on the specific compounds, scale of the reaction, and experimental conditions.

Purification TechniqueTypical Recovery (%)Purity Achievable (%)Typical ScaleKey Separation Principle
Recrystallization 60-90>99mg to kgDifferential solubility at different temperatures
Liquid-Liquid Extraction >9590-99mg to kgDifferential solubility in immiscible solvents
Column Chromatography 50-95>99µg to kgDifferential adsorption on a stationary phase
Distillation 70-95>98g to kgDifferences in boiling points
Filtration >98Variablemg to kgSeparation of an insoluble solid from a liquid

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[1]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.[1]- The solution is supersaturated.[1]- Evaporate some of the solvent and re-cool.[1]- Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[1][2]
The compound "oils out" (forms a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.[1]- The solution is cooling too quickly.[1]- Use a solvent with a lower boiling point.[1]- Ensure slow cooling by insulating the flask.
Low recovery of purified crystals - Too much solvent was used.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Always wash crystals with a small amount of ice-cold solvent.[1]- Preheat the filtration apparatus and keep the solution hot during filtration.
Colored impurities remain in the crystals - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.
Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallization? A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should have a boiling point lower than the melting point of the compound. The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.

Q2: What is the purpose of scratching the flask? A2: Scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface, which can provide nucleation sites for crystal growth to begin.

Q3: Why is it important to cool the solution slowly? A3: Slow cooling allows for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]

Experimental Protocol: Recrystallization

G cluster_0 Workflow for a typical recrystallization experiment. dissolution 1. Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding the solvent dropwise until the solid just dissolves. hot_filtration 2. Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. dissolution->hot_filtration crystallization 3. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. hot_filtration->crystallization collection 4. Collection: Collect the crystals by vacuum filtration using a Büchner funnel. crystallization->collection washing 5. Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. collection->washing drying 6. Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. washing->drying

Workflow for a typical recrystallization experiment.[1]

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.[1]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation (a third layer between the two solvents that does not separate) - Vigorous shaking of the separatory funnel.[1]- Presence of surfactants or finely divided solids.[1]- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.[2]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2]- Filter the mixture through a pad of Celite.[2]
Poor separation of layers - The densities of the two solvents are too similar.- The solution is too concentrated.- Add more of one of the solvents to change the overall density.- Dilute the solution with more solvent.
Product remains in the aqueous layer - The product is too polar to be extracted into the organic solvent.- "Salt out" the product by adding a large amount of a salt like sodium chloride to the aqueous layer to decrease the polarity of the water.[2]- Use a more polar organic solvent for the extraction (e.g., ethyl acetate).[2]
Frequently Asked Questions (FAQs)

Q1: How do I know which layer is the organic layer and which is the aqueous layer? A1: Generally, the less dense solvent will be the top layer. You can add a few drops of water to the separatory funnel; if it mixes with the bottom layer, then the bottom layer is aqueous. If it forms a separate layer on top of the bottom layer, then the top layer is aqueous.

Q2: What is the purpose of washing with brine? A2: Washing the organic layer with brine (a saturated solution of NaCl) helps to remove dissolved water from the organic layer and can also help to break up emulsions.[4]

Q3: What is the difference between an extraction and a wash? A3: In an extraction, you are moving your desired compound from one solvent to another. In a wash, you are removing impurities from the solvent containing your desired compound by mixing it with an immiscible solvent in which the impurities are more soluble.[1]

Experimental Protocol: Liquid-Liquid Extraction

G cluster_1 Workflow for a liquid-liquid extraction experiment. setup 1. Setup: Place a separatory funnel in a ring stand and ensure the stopcock is closed. addition 2. Addition of Liquids: Add the solution to be extracted and the extraction solvent to the funnel. Do not fill the funnel more than two-thirds full. setup->addition mixing 3. Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and gently rock or swirl the funnel to mix the layers. Vent frequently. addition->mixing separation 4. Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate. mixing->separation draining 5. Draining: Carefully open the stopcock and drain the bottom layer into a flask. separation->draining collection 6. Collection: Pour the top layer out through the top of the funnel into a separate flask. draining->collection drying 7. Drying: The combined organic extracts are typically dried over an anhydrous inorganic salt (e.g., sodium sulfate) to remove residual water before the solvent is evaporated. collection->drying

Workflow for a liquid-liquid extraction experiment.[1]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.[1]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds - The eluent polarity is too high or too low.- Too much sample was loaded onto the column.- The column was not packed properly.- Adjust the eluent polarity based on TLC analysis. An Rf value of 0.2-0.4 for the desired compound is often ideal.[1]- Reduce the amount of sample loaded onto the column.[1]- Repack the column carefully, ensuring a uniform and bubble-free packing.[1]
Compound is stuck on the column - The eluent is not polar enough to move the compound.[1]- The compound may be decomposing on the stationary phase (e.g., silica gel is acidic).[1]- Gradually increase the polarity of the eluent (gradient elution).[1]- Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.[1]
Uneven bands or streaking - The initial sample band was not loaded evenly.- The sample is not very soluble in the eluent.[1]- Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. Alternatively, use the dry loading technique.- Choose a different eluent in which the compound is more soluble.[1]
Cracks in the silica gel bed - The column ran dry.- Never let the solvent level drop below the top of the silica gel. Keep the column wet at all times.
Frequently Asked Questions (FAQs)

Q1: How much silica gel should I use for my column? A1: A general guideline is to use a weight ratio of silica gel to crude product of about 30:1 to 50:1 for good separation. This can be adjusted based on the difficulty of the separation.[1]

Q2: What is "flash" chromatography? A2: Flash chromatography is a modification of column chromatography where air pressure is applied to the top of the column to force the solvent through more quickly, speeding up the separation.[1]

Q3: What is the difference between normal-phase and reverse-phase chromatography? A3: In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase. Non-polar compounds elute first. In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase, and polar compounds elute first.[1]

Quantitative Data: Common Solvent Systems for Normal-Phase Chromatography
PolaritySolvent System (v/v)Typical Applications
Very Low Hexane or PentaneSeparation of non-polar compounds like hydrocarbons
Low 1-20% Ethyl Acetate in HexanesGeneral-purpose for compounds of low to moderate polarity
Medium 20-50% Ethyl Acetate in HexanesFor moderately polar compounds
High 50-100% Ethyl Acetate or 1-10% Methanol in DichloromethaneSeparation of polar compounds

Experimental Protocol: Column Chromatography

G cluster_2 Workflow for a column chromatography experiment. preparation 1. Column Preparation: Secure a column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. packing 2. Packing the Column: Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the eluent. preparation->packing loading 3. Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column. packing->loading elution 4. Elution: Add the eluent to the top of the column and begin collecting fractions. loading->elution analysis 5. Analysis: Monitor the composition of the collected fractions using a suitable analytical technique, such as TLC. elution->analysis isolation 6. Isolation: Combine the fractions containing the pure product and remove the solvent by evaporation, typically using a rotary evaporator. analysis->isolation

Workflow for a column chromatography experiment.[1]

Distillation

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.[1]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Bumping (violent boiling) - Uneven heating.[1]- Lack of boiling chips or a stir bar.[1]- Ensure even heating using a heating mantle or water/oil bath.[1]- Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.[1]
No distillate is collecting - The heating temperature is too low.[1]- The thermometer is placed incorrectly.[1]- There is a leak in the apparatus.[1]- Increase the heating temperature.[1]- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[1]- Check all joints and connections for a proper seal.[1]
Temperature fluctuations during distillation - The heating rate is not constant.- The mixture contains multiple components with close boiling points.- Maintain a steady heating rate.- Consider using a fractional distillation column for better separation.
Frequently Asked Questions (FAQs)

Q1: What is the difference between simple and fractional distillation? A1: Simple distillation is used to separate liquids with significantly different boiling points. Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve better separation.

Q2: Why is vacuum distillation used? A2: Vacuum distillation is used to purify compounds that have very high boiling points or are thermally unstable and would decompose at their atmospheric boiling point. Lowering the pressure lowers the boiling point.

Q3: What is the purpose of the condenser? A3: The condenser is a piece of glassware with a jacket through which a coolant (usually water) flows. It cools the hot vapor coming from the distillation flask, causing it to condense back into a liquid, which is then collected as the distillate.

Experimental Protocol: Simple Distillation

G cluster_3 Workflow for a simple distillation experiment. setup 1. Apparatus Setup: Assemble the distillation apparatus, including a distillation flask, distillation head with a thermometer, condenser, and receiving flask. addition 2. Addition of Liquid and Boiling Chips: Add the liquid to be distilled to the distillation flask along with a few boiling chips or a magnetic stir bar. setup->addition heating 3. Heating: Begin heating the distillation flask gently. addition->heating collection 4. Collection of Distillate: Collect the liquid that condenses and drips from the condenser into the receiving flask. Record the temperature at which the liquid distills. heating->collection completion 5. Completion: Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness. collection->completion

Workflow for a simple distillation experiment.

References

Technical Support Center: 4-Cyano-3-nitrobenzoic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 4-cyano-3-nitrobenzoic acid. The information is structured to address potential questions and challenges that may arise during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

Direct experimental studies on the degradation of this compound are limited in publicly available literature. However, based on the degradation of structurally similar compounds like other nitrobenzoic acids and nitriles, the primary degradation pathways are expected to be microbial degradation and advanced oxidation processes (AOPs).[1][2][3][4]

  • Microbial Degradation: Certain microorganisms, particularly species of Pseudomonas, have been shown to degrade nitroaromatic compounds.[1][3] The degradation likely proceeds through the reduction of the nitro group to an amino group, followed by dioxygenase-catalyzed ring cleavage.[1][3] The nitrile group may also be hydrolyzed to a carboxylic acid group by nitrilase enzymes.

  • Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive hydroxyl radicals to oxidize organic compounds. For this compound, this would likely involve hydroxylation of the aromatic ring, decarboxylation, and eventual ring cleavage, leading to mineralization into smaller organic acids, carbon dioxide, and water.[1]

  • Forced Degradation: In pharmaceutical stability studies, forced degradation is used to identify potential degradation products.[5][6][7] Conditions typically include heat, acid, base, oxidation, and light.[5] For water-sensitive compounds, anhydrous conditions may be necessary to study degradation pathways other than simple hydrolysis.[5]

Q2: What are some common challenges encountered when studying the degradation of this compound?

Researchers may encounter several challenges, including:

  • Incomplete Degradation: The electron-withdrawing nature of the nitro and cyano groups can make the aromatic ring resistant to electrophilic attack, potentially leading to the accumulation of stable intermediates.[1]

  • Identification of Intermediates: The degradation process can generate a complex mixture of transient intermediates, making their separation and identification challenging.

  • Matrix Effects: In environmental or biological samples, other organic and inorganic compounds can interfere with the degradation process or analytical measurements.

  • Catalyst Deactivation: In AOPs like photocatalysis, the catalyst surface can be fouled by byproducts, leading to deactivation over time.[1]

Q3: What analytical techniques are suitable for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is typically employed:[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or diode array detection is a primary tool for separating and quantifying the parent compound and its degradation products.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation information.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products after appropriate derivatization.[8]

  • UV-Visible Spectroscopy: This technique can be used to monitor the overall changes in the chemical structure during degradation.[8]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No or very slow degradation observed Inappropriate microbial strain or culture conditions.- Screen different microbial consortia from contaminated sites.- Optimize culture conditions (pH, temperature, aeration, carbon source).[1]
Low catalyst activity in AOPs.- Ensure the catalyst has the desired properties (e.g., crystal structure, surface area).- Optimize catalyst loading and pH.[1]
Insufficient energy input (e.g., light, heat).- Increase light intensity or use a lamp with an appropriate wavelength for photocatalysis.- Increase temperature for thermal degradation studies within a reasonable range.
Accumulation of colored intermediates Incomplete degradation pathway; inhibition of downstream enzymes.- Analyze intermediates using LC-MS or GC-MS to identify their structures.- Test the effect of adding potential co-factors or nutrients.[1]
Poor reproducibility of results Variation in experimental conditions.- Tightly control all experimental parameters (temperature, pH, concentrations, light intensity).- Ensure homogeneous mixing of reactants.
Instability of the parent compound or degradation products.- Analyze samples immediately after collection or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

General Protocol for Microbial Degradation
  • Culture Preparation: Inoculate a suitable microbial strain or consortium into a minimal salt medium containing this compound as the sole carbon and nitrogen source.

  • Incubation: Incubate the cultures under controlled conditions of temperature, pH, and agitation.

  • Sample Collection: Withdraw aliquots at regular time intervals.

  • Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the filtrate using HPLC to determine the concentration of this compound and its degradation products.

General Protocol for Photocatalytic Degradation (using TiO₂)
  • Catalyst Suspension: Suspend a known amount of TiO₂ photocatalyst in an aqueous solution of this compound in a quartz reactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the substrate to adsorb onto the catalyst surface.[1]

  • Initiation of Photocatalysis: Irradiate the suspension with a UV lamp while maintaining constant stirring.[1]

  • Sample Collection: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation: Immediately filter the samples to remove the catalyst particles.

  • Analysis: Analyze the filtrate using HPLC.

Putative Degradation Pathways and Experimental Workflow Diagrams

Putative_Microbial_Degradation_Pathway cluster_pathway Putative Microbial Degradation of this compound 4_cyano_3_nitrobenzoic_acid This compound intermediate_1 4-Cyano-3-aminobenzoic acid 4_cyano_3_nitrobenzoic_acid->intermediate_1 Nitroreductase intermediate_2 Protocatechuate analog intermediate_1->intermediate_2 Dioxygenase ring_cleavage Ring Cleavage Products intermediate_2->ring_cleavage Dioxygenase mineralization CO2 + H2O + NH4+ ring_cleavage->mineralization Further metabolism

Caption: Putative microbial degradation pathway of this compound.

AOP_Degradation_Workflow cluster_workflow Experimental Workflow for AOP-based Degradation start Prepare aqueous solution of This compound add_catalyst Add photocatalyst (e.g., TiO2) or Fenton's reagent (Fe2+/H2O2) start->add_catalyst equilibrium Stir in dark for adsorption equilibrium add_catalyst->equilibrium initiate_reaction Initiate reaction (UV irradiation or H2O2 addition) equilibrium->initiate_reaction sampling Collect samples at time intervals initiate_reaction->sampling quench_and_filter Quench reaction and/or filter to remove catalyst sampling->quench_and_filter analysis Analyze by HPLC, LC-MS quench_and_filter->analysis end Determine degradation kinetics and identify byproducts analysis->end

Caption: Experimental workflow for AOP-based degradation studies.

References

Technical Support Center: High-Purity 4-Cyano-3-nitrobenzoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the recrystallization of 4-cyano-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound won't completely dissolve in the solvent, even when heated. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or selecting a solvent with low solubility for the compound.

  • Action: Gradually add small increments (1-2 mL) of the hot solvent to the mixture until the solid fully dissolves. Be patient, as dissolution may take time.

  • Troubleshooting: If a large volume of solvent is required, you may have chosen a poor solvent. It is advisable to test solubility with different solvents on a small scale first. Aromatic carboxylic acids like this one often dissolve well in polar organic solvents such as methanol, ethanol, or ethyl acetate.[1]

Q2: No crystals are forming after my solution has cooled to room temperature. How can I induce crystallization?

A2: Supersaturation has not yet been reached, or the nucleation process is inhibited.

  • Action 1 - Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[2]

  • Action 2 - Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

  • Action 3 - Concentration: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[2]

  • Action 4 - Cooling: Cool the solution further in an ice bath to decrease the solubility of the compound.

Q3: The compound "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a highly concentrated solution cooling too rapidly or the presence of significant impurities that depress the melting point.[2]

  • Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute.[2] Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

Q4: My final product yield is very low. What are the common causes?

A4: Low yield is a frequent issue in recrystallization and can stem from several factors.[3]

  • Excess Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[2] Use only the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: Product may have been lost during a hot filtration step if crystals formed on the filter paper or in the funnel stem.[4] Ensure the filtration apparatus is pre-heated.

  • Incomplete Recovery: Ensure all crystals are scraped from the flask and that the filter cake is pressed firmly during vacuum filtration to remove as much of the solvent-containing mother liquor as possible.[3]

  • Washing: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

Q5: The recovered crystals are discolored or do not seem pure. How can I improve purity?

A5: Discoloration often points to the presence of colored impurities. Purity issues arise when impurities are trapped within the crystal lattice.

  • Slow Cooling: Rapid crystal growth can trap impurities from the solvent.[2] Ensure the solution cools slowly and undisturbed to allow for the formation of a more perfect crystal lattice. An ideal crystallization process should see crystals forming over a period of 15-20 minutes.[2]

  • Activated Charcoal: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use charcoal sparingly as it can also adsorb the desired product, reducing the yield.[2]

  • Second Recrystallization: A second recrystallization step will often significantly improve the purity of the final product.

Data Presentation: Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold. Based on data for structurally similar nitrobenzoic acids, the following solvents are potential candidates.[1]

SolventPolarityBoiling Point (°C)Suitability for this compound
Methanol Polar Protic65Good solubility when hot, lower when cold. A strong candidate.[5]
Ethanol Polar Protic78Similar to methanol, another strong candidate for single-solvent recrystallization.
Ethyl Acetate Polar Aprotic77Moderate choice; may require a co-solvent system.
Water Polar Protic100Low solubility for many organics, but can be effective for polar compounds or as an anti-solvent in a mixed-solvent system (e.g., with ethanol or methanol).[4][6]
Toluene Nonpolar111Likely a poor solvent for this polar molecule, but could potentially be used as an anti-solvent.
Dichloromethane Polar Aprotic40May be too volatile and dissolve the compound too well at room temperature.

Note: This data is representative and serves as a starting guide. Experimental validation is necessary to determine the optimal solvent or solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for recrystallization using a single solvent system (e.g., methanol).

1. Dissolution: a. Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. b. Add a magnetic stir bar and place the flask on a stirrer/hotplate. c. Add a small volume of the chosen solvent (e.g., methanol, ~5-10 mL) to the flask. d. Heat the mixture to a gentle boil while stirring. e. Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent.

2. Hot Filtration (Optional, if insoluble impurities are present): a. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. b. Quickly pour the hot solution through the filter paper to remove any insoluble impurities. This step minimizes product loss from premature crystallization in the funnel.[4]

3. Crystallization: a. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. b. To maximize crystal formation, place the flask in an ice-water bath for 15-20 minutes after it has reached room temperature.

4. Isolation of Crystals: a. Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Collect the crystals by vacuum filtration, swirling the flask to transfer all the contents into the funnel. c. Wash the crystals with a very small volume of ice-cold solvent to rinse away any remaining mother liquor.[4] d. Continue to draw air through the crystals for several minutes to help dry them.

5. Drying: a. Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a mild temperature.

Mandatory Visualizations

Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Path start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals Form? cool->crystals oiled_out Compound Oiled Out? cool->oiled_out collect Collect & Dry Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No low_yield Yield Low / Impure? collect->low_yield end High-Purity Product induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce induce->cool concentrate Too dilute? Boil off solvent induce->concentrate concentrate->cool reheat Reheat to dissolve oiled_out->reheat Yes add_solvent Add more solvent & cool slowly reheat->add_solvent add_solvent->cool low_yield->end No re_recrystallize Perform second recrystallization low_yield->re_recrystallize Yes re_recrystallize->dissolve

Caption: Troubleshooting workflow for common recrystallization issues.

Parameter Relationships

G cluster_input Input Parameters cluster_output Experimental Outcomes Solvent Solvent Choice Purity Crystal Purity Solvent->Purity Yield Product Yield Solvent->Yield CoolingRate Cooling Rate CoolingRate->Purity Slower = Higher CrystalSize Crystal Size CoolingRate->CrystalSize Slower = Larger Concentration Solute Concentration Concentration->Purity Higher = Lower Concentration->Yield Higher = Higher

Caption: Key parameter relationships in the recrystallization process.

References

Overcoming poor separation in HPLC analysis of nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of nitrobenzoic acid isomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor separation or co-elution of my nitrobenzoic acid isomers?

Poor separation of nitrobenzoic acid isomers is a common issue due to their similar chemical structures and polarities.[1] Several factors can contribute to this problem, including an inappropriate mobile phase, incorrect pH, or a non-optimal stationary phase. The key to a successful separation lies in exploiting the subtle differences in their pKa values and polarity.[1]

Q2: What is the recommended stationary phase for separating nitrobenzoic acid isomers?

A C18 column is the most commonly used stationary phase for the reversed-phase HPLC separation of nitrobenzoic acid isomers.[1][2][3] However, for challenging separations, a phenyl-based stationary phase can provide alternative selectivity due to π-π interactions with the aromatic rings of the analytes.[4] Phenyl phases are particularly effective for separating positional isomers of aromatic compounds.[4]

Q3: How does the mobile phase composition affect the separation?

The mobile phase composition is critical for achieving good resolution. Simple methanol-water or acetonitrile-water systems often result in a single, unresolved peak because the nitrobenzoic acids exist as anions in the presence of water.[2] The addition of an acid modifier to the mobile phase is essential to suppress the ionization of the carboxylic acid groups, thereby increasing their retention and improving separation.[2][5]

Commonly used mobile phase modifiers include:

  • Acetic Acid[2]

  • Phosphoric Acid[3][6][7]

  • Formic Acid[3]

Q4: What is the optimal pH for the mobile phase?

The pH of the mobile phase plays a crucial role in the retention and selectivity of nitrobenzoic acid isomers.[5][8][9][10] It is recommended to work at a pH that is at least one unit below the pKa of the analytes to ensure they are in their protonated, less polar form, leading to better retention and separation in reversed-phase chromatography.[9] The pKa values for o-, m-, and p-nitrobenzoic acid are approximately 2.17, 3.44, and 3.43, respectively. Therefore, a mobile phase pH between 2.75 and 2.99 has been shown to provide excellent separation.[2]

Q5: Can temperature be used to optimize the separation?

Yes, column temperature can influence the separation. Increasing the temperature generally leads to shorter retention times and can sometimes improve peak shape and efficiency.[11][12][13] However, the effect of temperature on selectivity can vary, so it should be optimized for each specific method.[11][12] It is crucial to maintain a stable column temperature to ensure reproducible results.[11]

Troubleshooting Guide

Issue: All isomers are eluting together as a single peak.

  • Cause: Insufficient retention or selectivity. The isomers are not interacting differently enough with the stationary phase.

  • Solution:

    • Add an acid modifier: If your mobile phase is a simple organic/water mixture, add an acid like acetic acid, phosphoric acid, or formic acid to suppress the ionization of the isomers.[2]

    • Adjust the pH: Lower the pH of the mobile phase to be well below the pKa of the nitrobenzoic acids (around 2.2-3.4). A pH of approximately 2.8-3.0 is a good starting point.[2][14]

    • Change the organic solvent: If using methanol, consider switching to acetonitrile or 2-propanol, as this can alter the selectivity.[2]

Issue: The peaks are broad or show tailing.

  • Cause: Secondary interactions with the stationary phase, poor column health, or an inappropriate mobile phase pH.

  • Solution:

    • Optimize mobile phase pH: Ensure the pH is low enough to fully protonate the nitrobenzoic acids, which can minimize interactions with residual silanols on the silica-based stationary phase.[10][15]

    • Check column condition: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.[15]

    • Use a suitable buffer: Employing a buffer in your mobile phase can help maintain a consistent pH and improve peak shape.

Issue: Retention times are drifting or not reproducible.

  • Cause: Inconsistent mobile phase preparation, fluctuating column temperature, or an un-equilibrated column.

  • Solution:

    • Precise mobile phase preparation: Carefully prepare the mobile phase and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.[16]

    • Control column temperature: Use a column oven to maintain a constant and consistent temperature.[11]

    • Ensure column equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

Data Presentation

Table 1: HPLC Methods for Separation of Nitrobenzoic Acid Isomers

ParameterMethod 1Method 2Method 3
Stationary Phase C18 (5 µm, 150 mm x 4.6 mm)[2][3]Newcrom R1[3][6][7]Phenyl-based
Mobile Phase 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)[2][3]Acetonitrile:Water with 0.1% Phosphoric Acid[3][6][7]Acetonitrile:Water with Formic Acid
Elution Type Isocratic[3]Isocratic or GradientGradient
Flow Rate 1.2 mL/min[2][3]1.0 - 2.0 mL/min[3]1.0 mL/min
Detection UV at 254 nm[2][3]UV at 254 nm[3]UV at 254 nm
Column Temp. Ambient[3]Ambient30 °C

Experimental Protocols

Protocol 1: Isocratic Separation on a C18 Column

This method is effective for the baseline separation of o-, m-, and p-nitrobenzoic acid.[2]

  • Instrumentation: HPLC system with a pump, UV detector, and a C18 analytical column (e.g., 5 µm, 150 mm x 4.6 mm).[3]

  • Mobile Phase Preparation: Prepare a mixture of 2-Propanol, Water, and Acetic Acid in a ratio of 20:80:0.4 (v/v/v). The final pH should be approximately 2.99.[2]

  • Standard and Sample Preparation: Dissolve the nitrobenzoic acid standards and samples in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min[2]

    • Injection Volume: 10 µL[3]

    • Column Temperature: Ambient[3]

    • Detection Wavelength: 254 nm[2]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention times of the isomers. The expected elution order is ortho, then meta, then para.[2]

    • Inject the sample solution to analyze the separation.

Mandatory Visualizations

TroubleshootingWorkflow Start Poor Separation of Nitrobenzoic Acid Isomers CheckMobilePhase Is an acid modifier (e.g., Acetic, Phosphoric Acid) present in the mobile phase? Start->CheckMobilePhase AddModifier Action: Add an acid modifier to the mobile phase. CheckMobilePhase->AddModifier No CheckpH Is the mobile phase pH between 2.7 and 3.0? CheckMobilePhase->CheckpH Yes AddModifier->CheckpH AdjustpH Action: Adjust pH to be < pKa of isomers. CheckpH->AdjustpH No CheckStationaryPhase Are you using a standard C18 column? CheckpH->CheckStationaryPhase Yes AdjustpH->CheckStationaryPhase ConsiderPhenyl Action: Consider using a Phenyl stationary phase for alternative selectivity. CheckStationaryPhase->ConsiderPhenyl Yes, still poor separation OptimizeTemp Is the column temperature stable and optimized? CheckStationaryPhase->OptimizeTemp No ConsiderPhenyl->OptimizeTemp ControlTemp Action: Use a column oven to control and optimize the temperature. OptimizeTemp->ControlTemp No GoodSeparation Good Separation Achieved OptimizeTemp->GoodSeparation Yes ControlTemp->GoodSeparation

Caption: Troubleshooting workflow for poor HPLC separation of nitrobenzoic acid isomers.

ParameterRelationships cluster_Parameters Adjustable HPLC Parameters cluster_Effects Chromatographic Effects MobilePhase Mobile Phase (Organic Solvent, pH, Modifier) Retention Retention Time MobilePhase->Retention Strongly Influences Selectivity Selectivity (α) MobilePhase->Selectivity Strongly Influences PeakShape Peak Shape MobilePhase->PeakShape Influences StationaryPhase Stationary Phase (e.g., C18, Phenyl) StationaryPhase->Retention Influences StationaryPhase->Selectivity Primary Influence Temperature Column Temperature Temperature->Retention Influences Temperature->Selectivity Can Influence Separation Separation Resolution (Rs) Retention->Separation Selectivity->Separation PeakShape->Separation

Caption: Relationship between HPLC parameters and their effect on separation.

References

Validation & Comparative

Purity Validation of 4-Cyano-3-nitrobenzoic Acid: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical intermediates is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 4-Cyano-3-nitrobenzoic acid is a key building block in the synthesis of various therapeutic agents. This guide provides an objective comparison of two prominent analytical techniques for validating its purity: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by established experimental protocols and representative data to aid in the selection of the most suitable method for specific analytical needs.

At a Glance: qNMR vs. HPLC for Purity Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary analytical method for purity assessment, providing a direct measurement of the analyte against a certified internal standard. The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for accurate quantification without the need for a specific reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely employed for purity analysis. When coupled with a UV detector, it excels at separating the main component from its impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.

The following table summarizes the key performance characteristics of each technique for the analysis of this compound. The data presented are representative estimates based on the analysis of structurally similar aromatic nitro compounds.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Purity Determination Absolute Purity (%)Relative Purity (Area %)
Estimated Purity (%) 98.599.8
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.0
Precision (% RSD) ≤ 1.0≤ 2.0
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~10 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~30 µg/mL~0.3 µg/mL
Reference Standard Requires a certified internal standard of a different, stable compound.Typically uses the area percent method; for absolute quantification, a certified reference standard of the analyte is needed.
Sample Throughput ModerateHigh
Method Development Time ShortModerate to Long

Visualizing the Workflow: qNMR vs. HPLC

The experimental workflows for qNMR and HPLC, from sample preparation to data analysis, differ significantly. The following diagrams illustrate these processes.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve both in DMSO-d6 weigh_sample->dissolve weigh_is Accurately weigh internal standard (e.g., Maleic Acid) weigh_is->dissolve nmr_acq Acquire 1H NMR spectrum dissolve->nmr_acq process Phase and baseline correct spectrum nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Figure 1. Experimental workflow for qNMR purity determination.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_mp Prepare mobile phase (e.g., Acetonitrile:Water with acid) hplc_run Inject sample and run HPLC analysis prep_mp->hplc_run prep_sample Prepare sample solution of This compound prep_sample->hplc_run integrate Integrate all peaks in the chromatogram hplc_run->integrate calculate Calculate purity based on area percentage integrate->calculate

Figure 2. Experimental workflow for HPLC purity determination.

Detailed Experimental Protocols

Quantitative NMR (qNMR) Protocol

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

  • Acquisition Time: ≥ 3 seconds

  • Temperature: 298 K

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons).[1]

  • Integrate the singlet signal of the two olefinic protons of maleic acid.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

High-Performance Liquid Chromatography (HPLC) Protocol

1. Materials and Instrumentation:

  • Analyte: this compound

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Purity Calculation:

  • Integrate the area of the main peak (this compound) and all impurity peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    Purity (Area %) = (Area_main_peak / Total_area_of_all_peaks) * 100

Conclusion

Both qNMR and HPLC are powerful techniques for the purity validation of this compound, each with its own set of advantages and limitations.

qNMR serves as an excellent primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte. Its high precision and accuracy make it ideal for the certification of reference materials and for definitive purity assignments.[2][3]

HPLC , on the other hand, is a highly sensitive and robust method, making it well-suited for routine quality control and for the detection and quantification of trace impurities.[4] Its high throughput and established validation protocols make it a workhorse in the pharmaceutical industry.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative purity, the availability of reference standards, required sensitivity, and sample throughput. For a comprehensive purity assessment, the use of both techniques can be highly beneficial, providing orthogonal data that increases confidence in the analytical results.

References

A Comparative Analysis of 4-Cyano-3-nitrobenzoic Acid and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, spectroscopic data, and biological activities of 4-Cyano-3-nitrobenzoic acid and its positional isomers.

This guide provides a comparative overview of this compound and its seven isomers, offering a valuable resource for their application in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic placement of the cyano, nitro, and carboxylic acid functionalities on the benzene ring significantly influences the chemical reactivity, physical properties, and biological activity of each isomer.

Physicochemical Properties

The isomers of cyano-nitrobenzoic acid, all sharing the molecular formula C₈H₄N₂O₄ and a molecular weight of approximately 192.13 g/mol , exhibit distinct physicochemical properties. These differences, primarily in melting point, boiling point, solubility, and acidity (pKa), are critical for their handling, purification, and application in various experimental settings. While experimental data for all properties of every isomer is not uniformly available, predicted values from computational models provide useful estimates.

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) (Predicted)pKa (Predicted)
1This compound153775-42-9192.13solid--
22-Cyano-3-nitrobenzoic acid1260834-31-8192.13---
32-Cyano-5-nitrobenzoic acid774227-60-0192.13150-155--
43-Cyano-2-nitrobenzoic acid1369926-38-4192.13-421.4 ± 40.0[1]1.63 ± 0.10[1]
53-Cyano-4-nitrobenzoic acid1350540-03-2192.13-439.9 ± 40.0[2]2.86 ± 0.10[2]
63-Cyano-5-nitrobenzoic acid98556-65-1192.13170-171[3]374.2 ± 37.0[3]2.92 ± 0.10[3]
74-Cyano-2-nitrobenzoic acid64629-99-8192.13235-238[4]-~3.2[4]
85-Cyano-2-nitrobenzoic acid-192.13---

Note: Some data points are predicted and should be used as an estimation. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-chloro-3-nitrobenzoic acid with a cyanide source.[1]

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide (CuCN)

  • Quinoline

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Dichloromethane

  • Acetic acid

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4-chloro-3-nitrobenzoic acid, cuprous cyanide, and quinoline is heated under an inert atmosphere (e.g., argon).

  • After cooling, the reaction mixture is dissolved in concentrated hydrochloric acid and diluted with water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed, dried over a drying agent like MgSO₄ or Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/acetic acid).[1]

Synthesis_Workflow 4-Chloro-3-nitrobenzoic acid 4-Chloro-3-nitrobenzoic acid Reaction Mixture Reaction Mixture 4-Chloro-3-nitrobenzoic acid->Reaction Mixture CuCN, Quinoline, Heat Extraction Extraction Reaction Mixture->Extraction HCl, H2O, Ethyl Acetate Purification Purification Extraction->Purification Drying, Concentration This compound This compound Purification->this compound Column Chromatography JAK3_Inhibition 4-Cyano-2-nitrobenzoic_acid_derivative 4-Cyano-2-nitrobenzoic_acid_derivative JAK3 JAK3 4-Cyano-2-nitrobenzoic_acid_derivative->JAK3 Inhibits STAT_Phosphorylation STAT_Phosphorylation JAK3->STAT_Phosphorylation Phosphorylates Gene_Transcription Gene_Transcription STAT_Phosphorylation->Gene_Transcription Induces Inflammation Inflammation Gene_Transcription->Inflammation

References

A Comparative Guide to Alternatives for 4-Cyano-3-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes in a timely and efficient manner. 4-Cyano-3-nitrobenzoic acid is a valuable reagent, particularly in the synthesis of complex heterocyclic structures such as PARP (poly(ADP-ribose) polymerase) inhibitors used in cancer therapy. However, exploring alternatives can offer advantages in terms of availability, cost, reactivity, and yield. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

Overview of this compound and Its Alternatives

This compound possesses a unique arrangement of functional groups: a carboxylic acid for amide bond formation, a nitro group that can be reduced to an amine, and a cyano group. This trifunctional nature makes it a versatile precursor. The primary alternatives explored in this guide are other substituted benzoic acids that can be utilized to achieve similar synthetic end-goals. These include halogenated nitrobenzoic acids, which can undergo nucleophilic aromatic substitution to introduce the cyano group, and amino-cyanobenzoic acids, where the nitro group is pre-emptively reduced.

The selection of an appropriate starting material often depends on the specific synthetic route and the desired final product. The following sections provide a detailed comparison of the synthesis and reactivity of this compound and its key alternatives.

Comparison of Synthetic Preparations

The efficiency of synthesizing the core building block is a critical factor in the overall feasibility of a synthetic campaign. The following table summarizes the synthetic routes and reported yields for this compound and its alternatives.

Starting MaterialProductReagents and ConditionsYield (%)Reference
4-Chloro-3-nitrobenzoic acidThis compound Cuprous cyanide, cuprous chloride, quinoline, 180°C, 3.5 h48[1]
p-Chlorobenzoic acid4-Chloro-3-nitrobenzoic acid Concentrated H₂SO₄, concentrated HNO₃, 10-25°C, 10-14 h98.7[2]
4-Chloro-3-nitrotoluene4-Chloro-3-nitrobenzoic acid Potassium permanganate, ethanol, water, 30°C, 1 h91[3]
4-Hydroxybenzoic acid4-Hydroxy-3-nitrobenzoic acid Not specified90[4]
3-Methyl-4-nitrobenzoic acid3-Methyl-4-nitrobenzonitrile Thionyl chloride, DMF (cat.), reflux; then POCl₃, refluxGood[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are selected protocols for the synthesis of this compound and a key precursor alternative.

Protocol 1: Synthesis of this compound from 4-Chloro-3-nitrobenzoic acid[1]

Materials:

  • 4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mmol)

  • Cuprous cyanide (5.2 g, 58 mmol)

  • Cuprous chloride (0.96 g, 9.7 mmol)

  • Quinoline (6.9 ml, 58 mmol)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Aqueous NaH₂PO₄

  • Brine

  • MgSO₄

  • Dichloromethane

  • Acetic acid

Procedure:

  • A mixture of 4-chloro-3-nitrobenzoic acid, cuprous cyanide, cuprous chloride, and quinoline is heated under an argon atmosphere at 180°C for 3.5 hours.

  • After cooling, the mixture is dissolved in concentrated hydrochloric acid (60 ml) and diluted with water (80 ml).

  • The aqueous solution is extracted with ethyl acetate (3 x 100 ml).

  • The combined organic layers are washed with aqueous NaH₂PO₄ and brine, then dried over MgSO₄.

  • The crude product is purified by chromatography on silica gel, eluting with a mixture of dichloromethane/acetic acid (98:2), to yield this compound (2.65 g, 48%).

Protocol 2: Synthesis of 4-Chloro-3-nitrobenzoic acid from p-Chlorobenzoic acid[2]

Materials:

  • p-Chlorobenzoic acid (400 g)

  • Concentrated H₂SO₄ (680 ml)

  • Concentrated HNO₃ (216 ml)

  • Crushed ice

Procedure:

  • To a 2-liter, 3-necked, round-bottom flask, add concentrated H₂SO₄ and p-chlorobenzoic acid.

  • The mixture is stirred and cooled to 0°C.

  • A solution of concentrated HNO₃ and concentrated H₂SO₄ is added dropwise, maintaining the temperature between 10°C and 25°C.

  • After the addition is complete, the reaction temperature is raised to 37°C and stirred for 10-14 hours.

  • The reaction mixture is poured over crushed ice.

  • The precipitated product, 4-chloro-3-nitrobenzoic acid, is filtered and dried. The reported yield is 98.7% with a melting point of 178-180°C.

Reactivity and Application in Synthesis

The choice of building block directly impacts the subsequent steps in a synthetic pathway. For instance, in the synthesis of many PARP inhibitors, a key step is the formation of an amide bond followed by a cyclization reaction.

Nucleophilic Aromatic Substitution (SNAr):

Alternatives like 4-chloro-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid require a nucleophilic aromatic substitution step to introduce the cyano group. The reactivity of the halogen leaving group is a key consideration, with fluorine generally being more reactive than chlorine in SNAr reactions. This can lead to milder reaction conditions and potentially higher yields.

Reduction of the Nitro Group:

A common transformation for these building blocks is the reduction of the nitro group to an amine, which can then participate in cyclization or other coupling reactions. This reduction is typically achieved using reagents like Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation (e.g., H₂/Pd/C).

Visualizing Synthetic Pathways and Workflows

To better illustrate the relationships between these compounds and their roles in synthesis, the following diagrams are provided.

Synthesis_of_4_Cyano_3_nitrobenzoic_acid A 4-Chloro-3-nitrobenzoic acid B This compound A->B CuCN, CuCl, Quinoline 180°C

Synthesis of this compound.

Alternatives_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates A p-Chlorobenzoic acid D 4-Chloro-3-nitrobenzoic acid A->D Nitration B 4-Hydroxybenzoic acid E 4-Hydroxy-3-nitrobenzoic acid B->E Nitration C 3-Methyl-4-nitrobenzoic acid F 3-Methyl-4-nitrobenzonitrile C->F Amidation then Dehydration G This compound D->G Cyanation (SNAr) H Target Molecules (e.g., PARP Inhibitors) E->H Further Functionalization F->H Further Functionalization G->H Amidation, Reduction, Cyclization, etc.

General workflow for utilizing alternatives.

Conclusion

While this compound is a highly effective building block, its synthesis can be low-yielding. Alternatives such as 4-chloro-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid offer readily available and high-yield precursors, although they necessitate an additional cyanation step. The choice of the optimal starting material will depend on a careful evaluation of factors including the cost and availability of reagents, the desired reaction scale, and the specific requirements of the overall synthetic strategy. For instance, the high yield in the synthesis of 4-chloro-3-nitrobenzoic acid from p-chlorobenzoic acid (98.7%) makes it an attractive and economical starting point for large-scale syntheses. Researchers are encouraged to consider these alternatives to optimize their synthetic routes towards valuable target molecules.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Characterization of 4-Cyano-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new functionalities, and ensuring its efficacy and safety. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 4-cyano-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis.

While the precise single-crystal X-ray structure of this compound is not publicly available, this guide will utilize the closely related and structurally analogous molecule, 4-chloro-3-nitrobenzoic acid, as a case study to demonstrate the power and insights offered by X-ray crystallography. This will be juxtaposed with spectroscopic and computational methods to provide a holistic view of the available characterization toolkit.

At a Glance: Comparison of Structural Characterization Techniques

TechniqueInformation ProvidedSample RequirementsThroughputCost
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingHigh-quality single crystal (0.1-0.5 mm)Low to MediumHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistrySoluble sample in deuterated solventHighMedium to High
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups, vibrational modesSolid, liquid, or gasHighLow
Computational Chemistry (e.g., DFT) Optimized geometry, predicted bond parameters, electronic propertiesNone (in silico)MediumLow to Medium

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map is generated, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled precision.

Note: As the crystal structure of this compound is not publicly available, the following data is for the analogous compound, 4-chloro-3-nitrobenzoic acid (CCDC 227903) , and is presented here for illustrative purposes.[1]

Crystallographic Data for 4-chloro-3-nitrobenzoic acid
ParameterValue
CCDC Number227903
Empirical FormulaC₇H₄ClNO₄
Formula Weight201.56
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.856(3)
b (Å)6.942(2)
c (Å)9.208(2)
β (°)109.43(3)
Volume (ų)775.2(3)
Z4
Density (calculated) (Mg/m³)1.725
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. For a compound like 4-chloro-3-nitrobenzoic acid, solvents such as ethanol, methanol, or acetone could be explored.[2]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_elucidation Structure Elucidation synthesis Synthesis of This compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Experimental Workflow for Single-Crystal X-ray Crystallography.

Spectroscopic Alternatives for Structural Insights

While not providing a complete 3D structure, spectroscopic methods offer valuable and often complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3] For this compound, ¹H NMR provides information about the chemical environment of the aromatic protons.

¹H NMR Data for this compound (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityAssignment
8.68dAromatic Proton
8.41ddAromatic Proton
8.31dAromatic Proton

Data sourced from a synthesis protocol.

The distinct signals and their splitting patterns confirm the substitution pattern on the benzene ring. The downfield chemical shifts are consistent with the presence of electron-withdrawing nitro and cyano groups.[4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the spectrum, which is then phased, baseline corrected, and integrated. Chemical shifts, multiplicities, and coupling constants are analyzed to determine the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Expected Characteristic FT-IR Absorptions for this compound:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~2230C≡N (Nitrile)Stretching
~1710-1680C=O (Carboxylic Acid)Stretching
~1550 and ~1350N-O (Nitro group)Asymmetric & Symmetric Stretching
~1600, ~1475C=C (Aromatic)Stretching

The presence of a broad O-H stretch, a sharp C≡N stretch, and a strong C=O absorption would be key indicators for the structure of this compound.[6]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation: A small amount of the solid sample is ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

logical_relationship cluster_techniques Characterization Techniques cluster_information Structural Information xray X-ray Crystallography coords 3D Atomic Coordinates xray->coords nmr NMR Spectroscopy connectivity Connectivity nmr->connectivity ftir FT-IR Spectroscopy functional_groups Functional Groups ftir->functional_groups comp Computational Chemistry predicted_geom Predicted Geometry comp->predicted_geom coords->connectivity coords->functional_groups predicted_geom->connectivity predicted_geom->functional_groups

Relationship between Characterization Techniques and Structural Information.

Computational Chemistry: An In Silico Approach

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometry and electronic properties of molecules.[7] These methods can be used to predict bond lengths, bond angles, and spectroscopic properties, which can then be compared with experimental data.

Predicted Structural Parameters for this compound (Illustrative)
ParameterPredicted Value (DFT)
C-C≡N bond angle (°)~178-180
O-C-O bond angle (°)~120-125
Dihedral angle (COOH vs. ring) (°)~10-20
Experimental Protocol: Computational Modeling
  • Structure Building: The 2D structure of this compound is drawn in a molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Property Calculation: Desired properties, such as bond lengths, angles, and vibrational frequencies, are calculated.

  • Analysis: The calculated data is analyzed and compared with experimental results.

Conclusion

The structural characterization of a molecule like this compound is best achieved through a multi-faceted approach. While single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structure, its requirement for high-quality single crystals can be a limitation. Spectroscopic techniques such as NMR and FT-IR offer rapid and accessible methods to confirm the molecular connectivity and the presence of key functional groups. Computational chemistry serves as a powerful predictive and complementary tool to corroborate experimental findings. For researchers in drug development, the integration of these techniques provides a robust framework for understanding the structure-property relationships that govern molecular behavior.

References

Confirming the Molecular Structure of Synthesized 4-Cyano-3-nitrobenzoic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the molecular structure of synthesized 4-Cyano-3-nitrobenzoic acid through a comparative analysis of key spectroscopic and spectrometric data. By juxtaposing the experimental data of the synthesized compound with that of structurally related alternatives, this guide offers a robust methodology for unambiguous structural elucidation.

Spectroscopic and Spectrometric Analysis: A Comparative Overview

The definitive confirmation of the molecular structure of a synthesized organic compound like this compound necessitates a multi-faceted analytical approach. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

This guide compares the expected analytical data for this compound with that of two commercially available, structurally similar compounds: 3-Nitrobenzoic acid and 4-Nitrobenzoic acid. This comparison is critical for ensuring that the synthesized product is indeed the desired isomer and not a result of unintended side reactions.

Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and the two comparative compounds.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)

CompoundChemical Shift (δ) and MultiplicityProtons
This compound δ 8.68 (d, 1H), 8.41 (dd, 1H), 8.31 (d, 1H)[1]Aromatic
3-Nitrobenzoic acid δ 8.89 (t, 1H), 8.50 (ddd, 1H), 8.46 (ddd, 1H), 7.76 (t, 1H)Aromatic
4-Nitrobenzoic acid δ 8.32 (d, 2H), 8.16 (d, 2H)Aromatic

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)

CompoundChemical Shift (δ)Carbon Assignment
This compound (Predicted) ~165, ~150, ~138, ~135, ~132, ~130, ~118, ~115C=O, C-NO₂, Aromatic C-H, C-CN
3-Nitrobenzoic acid 165.5, 148.0, 135.5, 130.8, 127.8, 124.5C=O, C-NO₂, Aromatic C-H
4-Nitrobenzoic acid 166.3, 150.5, 136.9, 131.2, 124.2C=O, C-NO₂, Aromatic C-H

Table 3: Key Infrared (IR) Spectroscopy Bands (KBr Pellet)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~3100-2500 (broad), ~2230, ~1700, ~1540, ~1350O-H (Carboxylic Acid), C≡N (Nitrile), C=O (Carboxylic Acid), N-O (Nitro, Asymmetric), N-O (Nitro, Symmetric)
3-Nitrobenzoic acid ~3100-2500 (broad), ~1700, ~1530, ~1350O-H (Carboxylic Acid), C=O (Carboxylic Acid), N-O (Nitro, Asymmetric), N-O (Nitro, Symmetric)[2][3]
4-Nitrobenzoic acid ~3100-2500 (broad), ~1700, ~1525, ~1345O-H (Carboxylic Acid), C=O (Carboxylic Acid), N-O (Nitro, Asymmetric), N-O (Nitro, Symmetric)

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected [M-H]⁻ Ion (m/z)
This compound 192.13191.01
3-Nitrobenzoic acid 167.12166.02
4-Nitrobenzoic acid 167.12166.02

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to observe both aromatic and carbonyl carbons (typically 0-200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Sample Preparation:

  • Thoroughly grind approximately 1-2 mg of the synthesized this compound in an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

  • Gently but thoroughly mix the sample and Kबीर by grinding for about one minute to ensure a homogenous mixture.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Background: Collect a background spectrum of a pure KBr pellet.

  • Sample Spectrum: Collect the spectrum of the sample pellet. The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

  • If any precipitate is observed, the solution must be filtered before introduction to the mass spectrometer.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically preferred for carboxylic acids to observe the deprotonated molecular ion [M-H]⁻.

  • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of synthesized this compound.

cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_comparison Comparative Data cluster_confirmation Structural Confirmation SynthesizedProduct Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR FT-IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS Confirmation Confirmed Structure of This compound NMR->Confirmation IR->Confirmation MS->Confirmation Alternative1 3-Nitrobenzoic Acid (Reference) Alternative1->Confirmation Alternative2 4-Nitrobenzoic Acid (Reference) Alternative2->Confirmation

Caption: Workflow for structural confirmation of this compound.

cluster_nmr NMR Analysis cluster_ir FT-IR Analysis cluster_ms Mass Spectrometry Analysis NMR_Sample Prepare Sample (5-10 mg in DMSO-d6) H1_NMR Acquire ¹H NMR Spectrum NMR_Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum NMR_Sample->C13_NMR NMR_Data Analyze Chemical Shifts & Coupling Constants H1_NMR->NMR_Data C13_NMR->NMR_Data IR_Sample Prepare KBr Pellet (1-2 mg sample) IR_Spectrum Acquire FT-IR Spectrum IR_Sample->IR_Spectrum IR_Data Identify Functional Group Frequencies IR_Spectrum->IR_Data MS_Sample Prepare Solution (1-10 µg/mL) MS_Spectrum Acquire ESI Mass Spectrum MS_Sample->MS_Spectrum MS_Data Determine Molecular Ion Peak MS_Spectrum->MS_Data

Caption: Experimental workflows for spectroscopic and spectrometric analyses.

References

Comparative biological activity of substituted nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of substituted nitrobenzoic acids reveals their significant and varied biological activities, positioning them as versatile scaffolds in medicinal chemistry.[1] The strong electron-withdrawing properties of the nitro group fundamentally influence the electronic character of the benzene ring, leading to a broad spectrum of effects including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting activities. The position and nature of substituents on the nitrobenzoic acid core allow for the fine-tuning of these biological actions.[1]

Antimicrobial Activity

Substituted nitrobenzoic acids have demonstrated notable efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2] A primary mechanism of their antimicrobial action involves the intracellular bioreduction of the nitro group, which generates toxic reactive nitrogen species that can damage microbial DNA and other essential biomolecules. The presence of the nitro group is often a critical determinant of antibacterial potency.[3] For instance, studies on M. tuberculosis reveal that nitro-substituted esters are the most active, with the 3,5-dinitro esters series being particularly potent.[3]

Table 1: Comparative Antimicrobial Activity of Substituted Nitrobenzoic Acid Derivatives

Class/DerivativeTarget Organism(s)Activity MeasurementResultReference(s)
Nitro-substituted benzothiazole derivativesPseudomonas aeruginosaEffective Concentration50-100 µg/mL
2-Chloro-5-nitrobenzoic Acid Derivative (Compound 1)S. aureus ATCCZone of InhibitionUp to 27 mm[2]
2-Chloro-5-nitrobenzoic Acid Derivative (Compound 1)E. coliZone of InhibitionUp to 17 mm[2]
2-Chloro-5-nitrobenzoic Acid Derivative (Compound 2)MRSA patient isolatesZone of Inhibition14-16 mm[2]
3,5-Dinitrobenzoate EstersM. tuberculosis H37RvMIC16 µg/mL[3]
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC39 µM
5-nitro 2-substituted benzimidazole derivativesB. cereus (Gram +ve)Zone of InhibitionUp to 18 mm[4]
5-nitro 2-substituted benzimidazole derivativesE. coli (Gram -ve)Zone of InhibitionUp to 17 mm[4]

Anti-inflammatory Activity

The anti-inflammatory potential of certain substituted nitrobenzoic acids is linked to their role as nitric oxide (NO) donors. For example, 4-((nitrooxy) methyl)-3-nitrobenzoic acid demonstrates significant anti-inflammatory effects by releasing nitrate. This leads to reduced recruitment of neutrophils and a decrease in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while simultaneously increasing the anti-inflammatory cytokine IL-10. Other derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][6]

Table 2: Anti-inflammatory Activity of Nitro-Substituted Carboxylic Acids

DerivativeTargetActivity MeasurementResult (IC50)Reference(s)
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM10)COX-2IC500.69 µM[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12)COX-2IC500.18 µM[5]

Anticancer and Cytotoxic Activity

The benzoic acid scaffold is a component of many anticancer agents.[7] Nitro-substituted derivatives have been evaluated for their cytotoxic properties against various cancer cell lines. For example, 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) has been shown to induce apoptosis in human lens epithelial cells by promoting oxidative and endoplasmic reticulum stress.[8] Furthermore, β-nitro-substituted ethyl carboxylates have been identified as a new class of cytotoxic agents, with 2-(4-chlorophenyl)-3-nitropropionic acid ethyl ester showing particular potency against human ovarian cancer cells.[9]

Table 3: Anticancer and Cytotoxic Activity of Substituted Nitrobenzoic Acid Derivatives

Class/DerivativeTarget Cell Line(s)Activity MeasurementResult (IC50)Reference(s)
Quinazolinone Derivatives from 2-aminobenzoic acidMCF-7 (Breast Cancer)IC50100 µM/ml[7]
5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB)Human Lens Epithelial CellsCell Viability AssaySignificant decrease at 50-200 µM[8]
2-(4-chlorophenyl)-3-nitropropionic acid ethyl esterA2780 (Ovarian Cancer)Cytotoxicity AssayMost cytotoxic in its class[9]

Enzyme Inhibition

Substituted nitrobenzoic acids can function as specific enzyme inhibitors. A notable example is 4-nitrobenzoic acid, which acts as a competitive inhibitor of Coq2, a key enzyme in the biosynthesis of Coenzyme Q (CoQ).[10] By competing with the natural substrate, 4-hydroxybenzoic acid, 4-nitrobenzoic acid can effectively reduce CoQ production in mammalian cells.[10]

Experimental Protocols

1. Antibacterial Susceptibility Testing (Agar Well Diffusion Method) [7] This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Media and Inoculum Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized. A bacterial inoculum is prepared by suspending fresh colonies in sterile saline to a turbidity matching the 0.5 McFarland standard. The surface of the MHA plates is then evenly swabbed with this suspension.

  • Assay Procedure: Wells (e.g., 6 mm diameter) are bored into the seeded agar. Stock solutions of the test compounds are prepared (e.g., in DMSO) and diluted to various concentrations. A fixed volume (e.g., 100 µL) of each dilution is added to the wells. Positive (standard antibiotic) and negative (solvent) controls are included.

  • Incubation and Data Analysis: The plates are incubated at 37°C for 18-24 hours. The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters.

2. Cell Viability Assay (CCK-8 Method) [8] This assay is used to determine the cytotoxicity of a compound on cell lines.

  • Cell Seeding: Human Lens Epithelial Cells (HLECs) are transferred to a 96-well plate at a density of 0.5×10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The test compound, such as 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), is dissolved in a suitable solvent like DMSO to create a stock solution. This is then diluted in serum-free medium to the desired concentrations (e.g., 10, 50, 100, 200 µM). The cells are treated with these concentrations for 24 hours at 37°C.

  • Data Acquisition: A Cell Counting Kit-8 (CCK-8) solution (10 µL) is added to each well, and the plate is incubated for 30-60 minutes at 37°C. The absorbance is measured at 450 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.

Mechanisms and Workflows

G cluster_workflow Agar Well Diffusion Workflow prep Prepare Seeded Mueller-Hinton Agar Plates bore Bore Wells in Agar prep->bore add Add Test Compound Solutions to Wells bore->add incubate Incubate Plates (37°C, 18-24h) add->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Experimental workflow for the agar well diffusion method.

G cluster_pathway Competitive Inhibition of Coq2 Enzyme Coq2 Coq2 Enzyme (Active Site) CoQ Coenzyme Q Production Coq2->CoQ Catalyzes Blocked Decreased CoQ Production Coq2->Blocked HB4 4-hydroxybenzoic acid (Natural Substrate) HB4->Coq2 Binds NB4 4-nitrobenzoic acid (Competitive Inhibitor) NB4->Coq2 Competes & Binds

Caption: Competitive inhibition of the Coq2 enzyme by 4-nitrobenzoic acid.

G cluster_inflammation Anti-inflammatory Signaling Pathway compound 4-((nitrooxy)methyl) -3-nitrobenzoic acid release Nitrate (NO3-) Release compound->release neutrophil Reduced Neutrophil Recruitment release->neutrophil pro_cyt Decreased Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) release->pro_cyt anti_cyt Increased Anti-inflammatory Cytokine (IL-10) release->anti_cyt effect Anti-inflammatory Effect neutrophil->effect pro_cyt->effect anti_cyt->effect

References

Differentiating 4-Cyano-3-nitrobenzoic Acid from its Precursors: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of a target compound and the differentiation from its precursors are critical for ensuring the purity and integrity of synthesized materials. This guide provides a comprehensive comparison of 4-Cyano-3-nitrobenzoic acid with two of its common precursors, 4-methyl-2-nitrobenzonitrile and 4-methyl-3-nitrobenzoic acid, using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document outlines the distinct spectroscopic features of each compound, supported by experimental data, to facilitate their clear differentiation. Detailed experimental protocols for each analytical technique are also provided to ensure reproducible results.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) and Multiplicity
This compound 8.68 (d, 1H), 8.41 (dd, 1H), 8.31 (d, 1H)
4-methyl-2-nitrobenzonitrile 8.12 (d, 1H), 7.85 (d, 1H), 7.65 (dd, 1H), 2.58 (s, 3H)
4-methyl-3-nitrobenzoic acid 13.5 (br s, 1H), 8.35 (d, 1H), 8.15 (dd, 1H), 7.60 (d, 1H), 2.60 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ)
This compound Specific data not readily available in searched literature. Expected signals for quaternary carbons (including carboxyl, cyano, and nitro-substituted carbons) and aromatic CH carbons.
4-methyl-2-nitrobenzonitrile Specific data not readily available in searched literature. Expected signals for a methyl carbon, quaternary carbons (including cyano and nitro-substituted carbons), and aromatic CH carbons.
4-methyl-3-nitrobenzoic acid 165.8 (C=O), 147.5 (C-NO₂), 138.0 (C-CH₃), 133.5 (CH), 131.0 (C-COOH), 126.0 (CH), 124.5 (CH), 20.5 (CH₃)

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundKey Vibrational Bands
This compound ~3300-2500 (O-H stretch, broad), ~2230 (C≡N stretch), ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ stretch)
4-methyl-2-nitrobenzonitrile ~2980 (C-H stretch, methyl), ~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ stretch)
4-methyl-3-nitrobenzoic acid ~3300-2500 (O-H stretch, broad), ~2980 (C-H stretch, methyl), ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ stretch)

Table 4: UV-Vis Spectroscopic Data

CompoundExpected λmax
This compound Expected to have a λmax around 250-280 nm due to the combined electron-withdrawing effects of the cyano, nitro, and carboxylic acid groups on the benzene ring.
4-methyl-2-nitrobenzonitrile Expected to have a λmax at a shorter wavelength compared to the benzoic acid derivatives due to the absence of the carboxyl group's conjugation.
4-methyl-3-nitrobenzoic acid Expected to have a λmax at a slightly shorter wavelength than this compound, as the cyano group is more electron-withdrawing than the methyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and differentiate between the target compound and its precursors based on chemical shifts, multiplicities, and the presence or absence of specific proton and carbon signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). Analyze the chemical shifts, integration (for ¹H), and multiplicities to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in each molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument: An FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C≡N, NO₂) in each compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax), which is related to the electronic structure and conjugation of the aromatic system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a reference.

    • Scan the absorbance of the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating this compound from its precursors using the spectroscopic data.

G Spectroscopic Differentiation Workflow cluster_0 Sample Analysis cluster_1 Spectroscopic Techniques cluster_2 Decision Points cluster_3 Compound Identification Sample Unknown Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Carboxyl_Check Carboxylic Acid Group? (O-H & C=O bands in FTIR, ~13 ppm signal in 1H NMR) FTIR->Carboxyl_Check Cyano_Check Cyano Group? (~2230 cm-1 in FTIR) FTIR->Cyano_Check NMR->Carboxyl_Check Methyl_Check Methyl Group? (~2.6 ppm signal in 1H NMR) NMR->Methyl_Check Carboxyl_Check->Cyano_Check Yes Carboxyl_Check->Methyl_Check No Product This compound Cyano_Check->Product Yes Precursor2 4-methyl-3-nitrobenzoic acid Cyano_Check->Precursor2 No Precursor1 4-methyl-2-nitrobenzonitrile Methyl_Check->Precursor1 Yes Methyl_Check->Precursor2 No

Caption: Workflow for spectroscopic identification.

A Comparative Guide to the Cross-Reactivity of Functional Groups in 4-Cyano-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of the cyano, nitro, and carboxylic acid functional groups in 4-Cyano-3-nitrobenzoic acid. Understanding the interplay of these groups is crucial for the strategic design of synthetic routes and the development of novel pharmaceuticals. This document presents a comparative assessment of the reactivity of each functional group, supported by established chemical principles and experimental data from analogous systems.

Individual Functional Group Reactivity

The reactivity of this compound is dictated by the electronic properties of its three functional groups, all of which are electron-withdrawing. This collective electron withdrawal significantly influences the reactivity of the aromatic ring and each functional group.

Functional GroupPositionElectronic EffectGeneral Reactivity
Carboxylic AcidC1-I, -M (deactivating)Acts as a typical carboxylic acid, but with enhanced acidity. It is a meta-director for electrophilic aromatic substitution.
NitroC3-I, -M (strongly deactivating)Strongly deactivates the ring towards electrophilic substitution (meta-directing) but activates it for nucleophilic aromatic substitution. It is readily reduced to an amino group.
CyanoC4-I, -M (deactivating)Deactivates the ring towards electrophilic substitution (meta-directing). It can be hydrolyzed to a carboxylic acid or reduced to an amine.

Cross-Reactivity and Influence of Functional Groups

The presence of multiple electron-withdrawing groups on the same aromatic ring leads to significant electronic interplay, influencing the reactivity of each functional group.

Influence on the Carboxylic Acid Group

The potent electron-withdrawing effects of the nitro and cyano groups significantly increase the acidity of the carboxylic acid group compared to benzoic acid. This is due to the stabilization of the resulting carboxylate anion through inductive effects.[1][2]

Comparative Acidity:

CompoundpKa
Benzoic Acid4.20
3-Nitrobenzoic Acid3.47[2]
4-Nitrobenzoic Acid3.44
This compound Predicted to be < 3.44

The pKa of this compound is expected to be lower than that of 4-nitrobenzoic acid due to the additional electron-withdrawing cyano group.

Influence on the Nitro Group

The primary reaction of the nitro group in this context is its reduction to an amine. The presence of the carboxylic acid and cyano groups generally does not hinder this reduction, and selective reduction of the nitro group is a common synthetic strategy. A variety of reagents can achieve this chemoselectivity, leaving the cyano and carboxyl groups intact.[3][4][5]

Influence on the Cyano Group

The cyano group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions.[6][7][8] The strong electron-withdrawing nature of the nitro and carboxylic acid groups can influence the reaction conditions required for hydrolysis.

Comparative Reactivity in Synthetic Transformations

The strategic manipulation of the functional groups in this compound is key to its use as a synthetic intermediate. Below is a comparison of the likely reactivity of each group under various conditions.

Reaction TypeTarget Functional GroupReagents and ConditionsExpected Outcome and Cross-Reactivity
Reduction NitroSnCl₂, HCl; Fe, HCl; H₂, Pd/CThe nitro group can be selectively reduced to an amine without affecting the cyano or carboxylic acid groups.[3]
Esterification Carboxylic AcidAlcohol, Acid catalyst (e.g., H₂SO₄)The carboxylic acid can be converted to an ester. The nitro and cyano groups are stable under these conditions.
Amide Formation Carboxylic AcidAmine, Coupling agent (e.g., DCC, EDC)The carboxylic acid can be converted to an amide. The nitro and cyano groups are unreactive.
Hydrolysis CyanoStrong acid (e.g., H₂SO₄) or base (e.g., NaOH), heatThe cyano group can be hydrolyzed to a carboxylic acid, forming 3-nitroisophthalic acid. The nitro group is stable, but the carboxylic acid will be deprotonated under basic conditions.[6][8]
Nucleophilic Aromatic Substitution Aromatic RingStrong nucleophile (e.g., MeO⁻)The nitro group activates the positions ortho and para to it for nucleophilic attack. The cyano and carboxyl groups are deactivating.

Comparison with Alternative Compounds

Several other substituted benzoic acids can be considered as alternatives, depending on the desired synthetic outcome.

CompoundKey FeaturesPotential Applications
3,5-Dinitrobenzoic Acid Two strongly deactivating nitro groups. Symmetrical.Used as a reagent for the characterization of alcohols and amines.
4-Amino-3-nitrobenzoic Acid Contains both an electron-donating (amino) and an electron-withdrawing (nitro) group.[9]Versatile intermediate for the synthesis of dyes and pharmaceuticals.[9]
4-Chloro-3-nitrobenzoic Acid The chloro group is a good leaving group for nucleophilic aromatic substitution.Precursor for the synthesis of this compound.[1]

Experimental Protocols

Selective Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to an amine, yielding 3-amino-4-cyanobenzoic acid.

Method: Reduction with Tin(II) Chloride[3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (3-5 equivalents) in concentrated HCl to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and neutralize it with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Hydrolysis of the Cyano Group

Objective: To hydrolyze the cyano group to a carboxylic acid, yielding 3-nitroisophthalic acid.

Method: Acid-Catalyzed Hydrolysis[6]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, carefully add this compound to a mixture of concentrated H₂SO₄ and water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto ice.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 3-nitroisophthalic acid.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

selective_reduction start Start: this compound dissolve Dissolve in Ethanol start->dissolve add_reagent Add SnCl2·2H2O in conc. HCl dissolve->add_reagent react Stir at RT or 50°C (Monitor by TLC) add_reagent->react neutralize Neutralize with NaOH react->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify dry->purify end End: 3-Amino-4-cyanobenzoic acid purify->end

Caption: Workflow for the selective reduction of the nitro group.

cyano_hydrolysis start Start: this compound add_to_acid Add to conc. H2SO4/H2O start->add_to_acid reflux Heat to Reflux (Monitor by TLC) add_to_acid->reflux precipitate Pour onto Ice reflux->precipitate filter Filter and Wash precipitate->filter dry Dry filter->dry end End: 3-Nitroisophthalic acid dry->end

Caption: Workflow for the hydrolysis of the cyano group.

reactivity_pathways A This compound B Selective Reduction (e.g., SnCl2/HCl) A->B Nitro Group Reaction C Esterification (e.g., ROH, H+) A->C Carboxylic Acid Reaction D Hydrolysis (e.g., H2SO4, H2O) A->D Cyano Group Reaction E 3-Amino-4-cyanobenzoic acid B->E F Ester of this compound C->F G 3-Nitroisophthalic acid D->G

Caption: Potential reaction pathways for this compound.

References

Benchmarking the reactivity of 4-Cyano-3-nitrobenzoic acid against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Cyano-3-nitrobenzoic acid against structurally similar compounds, including 3-nitrobenzoic acid, 4-cyanobenzoic acid, and the parent compound, benzoic acid. The analysis focuses on key chemical properties and reactions relevant to synthetic chemistry and drug development, such as acidity and nucleophilic acyl substitution reactions (esterification and amidation). This comparison is framed by the electronic effects of the cyano and nitro substituent groups on the benzene ring. While extensive quantitative kinetic data under identical conditions is not always available in the literature, this guide synthesizes established chemical principles and available data to provide a robust comparative framework.

The Influence of Substituents on Reactivity

The reactivity of a substituted benzoic acid is primarily determined by the electronic properties of its substituents. In the case of this compound, three functional groups dictate its chemical behavior:

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and directs incoming electrophiles to the meta position.[1]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid.[2][3]

  • Cyano Group (-CN): Another strong electron-withdrawing group that also increases the acidity of the carboxylic acid.[4][5]

The positions of these groups on the benzene ring create a unique chemical environment that influences the compound's acidity and the reactivity of its carboxylic acid group. Generally, electron-withdrawing groups increase the acidity of benzoic acid by stabilizing the negative charge of the conjugate base (the carboxylate anion).[6][7]

Acidity (pKa) Comparison

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter influencing its reactivity in many chemical transformations. A lower pKa value indicates a stronger acid. The electron-withdrawing nature of the nitro and cyano groups is expected to significantly increase the acidity of this compound compared to benzoic acid.

CompoundStructurepKa
This compound C₈H₄N₂O₄~2.7 (Predicted)
3-Nitrobenzoic acidC₇H₅NO₄3.47[2]
4-Cyanobenzoic acidC₈H₅NO₂3.55[1][4][5]
Benzoic acidC₇H₆O₂4.20[8][9][10]

Note: The pKa value for this compound is a predicted value based on the additive effects of the individual substituents. Experimental verification is recommended.

The predicted pKa value for this compound is substantially lower than that of the other compounds, suggesting it is the strongest acid in this series. This enhanced acidity is due to the combined electron-withdrawing effects of both the nitro and cyano groups, which effectively stabilize the carboxylate anion.

Reactivity in Nucleophilic Acyl Substitution

The reactivity of the carboxylic acid group towards nucleophiles in reactions such as esterification and amidation is also influenced by the electronic effects of the ring substituents. Electron-withdrawing groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Qualitative Reactivity Comparison
CompoundRelative Rate of Esterification/AmidationRationale
This compound HighestThe two strong electron-withdrawing groups make the carbonyl carbon highly electrophilic.
3-Nitrobenzoic acidHighThe electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon.
4-Cyanobenzoic acidHighThe electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon.
Benzoic acidBaselineThe unsubstituted benzene ring provides a baseline for reactivity.

Experimental Protocols

To quantitatively benchmark the reactivity of these compounds, the following experimental protocols are proposed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the benzoic acid derivative with a standardized solution of a strong base and monitoring the pH.

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of a 1:1 mixture of water and a suitable organic solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration Setup: Place the solution in a thermostated beaker at 25°C and use a calibrated pH meter with a glass electrode to monitor the pH.

  • Titration: Add a standardized 0.1 M NaOH solution in 0.1 mL increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol 2: Comparative Kinetics of Esterification by ¹H NMR Spectroscopy

This protocol outlines a method for comparing the rates of Fischer esterification.

  • Reaction Setup: In separate NMR tubes, dissolve 0.1 mmol of each benzoic acid derivative in 0.5 mL of deuterated chloroform (CDCl₃). Add 0.1 mmol of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initiation of Reaction: To each NMR tube, add 5 equivalents of anhydrous methanol and 0.1 equivalents of a strong acid catalyst (e.g., sulfuric acid).

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) at a constant temperature (e.g., 50°C).

  • Kinetic Analysis: Determine the concentration of the ester product at each time point by integrating its characteristic signal relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.

Protocol 3: Comparative Kinetics of Amidation by HPLC

This protocol allows for the comparison of amidation reaction rates.

  • Reaction Setup: In separate sealed vials, dissolve 0.1 mmol of each benzoic acid derivative in 5 mL of a suitable dry solvent (e.g., toluene). Add 1.2 equivalents of an amine (e.g., benzylamine) and a catalytic amount of a coupling agent (e.g., boric acid).[11]

  • Reaction Conditions: Place the vials in a heating block at a constant temperature (e.g., 100°C) with magnetic stirring.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it with a known volume of a suitable solvent.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the amide product.

  • Kinetic Analysis: Plot the concentration of the amide product versus time to determine the initial reaction rate for each compound.

Visualizing Reaction Mechanisms and Workflows

Fischer_Esterification cluster_protonation Protonation of Carbonyl cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_deprotonation Deprotonation Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ H_plus H+ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer R-C(OH)(O⁺H₂R') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Elimination R-C(O⁺HR') Proton_Transfer->Water_Elimination - H₂O Ester R-COOR' Water_Elimination->Ester - H⁺

Caption: Generalized mechanism of Fischer esterification.

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination Acid R-COOH Activated_Acid Activated Intermediate Acid->Activated_Acid + Catalyst Catalyst Catalyst (e.g., Boric Acid) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate + R'-NH₂ Amine R'-NH₂ Amide R-CONHR' Tetrahedral_Intermediate->Amide - H₂O, - Catalyst Experimental_Workflow cluster_prep Preparation cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Select_Compounds Select Benzoic Acid Derivatives Prepare_Reagents Prepare Standardized Reagents & Solvents Select_Compounds->Prepare_Reagents Run_Kinetics Perform Kinetic Runs (Esterification/Amidation) Prepare_Reagents->Run_Kinetics Monitor_Reaction Monitor Reaction Progress (NMR/HPLC) Run_Kinetics->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Rates Monitor_Reaction->Calculate_Rates Compare_Reactivity Compare Reactivity Data Calculate_Rates->Compare_Reactivity Draw_Conclusions Draw Conclusions on Substituent Effects Compare_Reactivity->Draw_Conclusions

References

The Purity of 4-Cyano-3-nitrobenzoic Acid: A Critical Determinant in Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible experimental outcomes. This guide provides an objective comparison of how the purity of 4-Cyano-3-nitrobenzoic acid, a key building block in pharmaceutical synthesis, directly correlates with experimental performance. We present supporting experimental data and detailed methodologies to illustrate the critical impact of purity on reaction efficiency and biological assay accuracy.

This compound is a vital intermediate in the synthesis of numerous complex molecules, including potent enzyme inhibitors used in targeted cancer therapies. Even seemingly minor impurities can have a significant impact on the yield and purity of subsequent products and can interfere with sensitive biological assays, leading to misleading results.[1][2] This guide will explore these effects through a practical lens, focusing on the synthesis of a precursor to a Poly(ADP-ribose) polymerase (PARP) inhibitor and a hypothetical enzyme inhibition assay.

Impact of Purity on Synthetic Yield

To illustrate the importance of purity in chemical synthesis, we present hypothetical data from the synthesis of a key intermediate used in the production of the PARP inhibitor Olaparib. The reaction involves the conversion of a derivative of this compound to 2-Fluoro-5-formylbenzonitrile.[3][4][5] Three grades of this compound with varying purity levels (95%, 99%, and 99.9%) were used as the starting material.

Table 1: Correlation of this compound Purity with the Yield and Purity of 2-Fluoro-5-formylbenzonitrile

Purity of Starting Material (this compound)Reaction Yield of 2-Fluoro-5-formylbenzonitrilePurity of 2-Fluoro-5-formylbenzonitrile (by HPLC)
95.0%65%96.2%
99.0%85%99.1%
99.9%92%99.8%

As the data clearly indicates, a higher purity of the starting material leads to a significant increase in both the reaction yield and the purity of the final product. Common impurities in lower-grade this compound, such as regioisomers (e.g., 2-cyano-5-nitrobenzoic acid) and residual starting materials from its own synthesis (e.g., 4-chloro-3-nitrobenzoic acid), can lead to the formation of unwanted side products that are often difficult to separate, complicating downstream processes and reducing the overall efficiency of the synthetic route.[6][7]

Influence of Purity on Biological Assay Performance

The impact of impurities extends beyond synthetic chemistry and into the realm of biological evaluation. To demonstrate this, we present hypothetical data from a PARP1 enzyme inhibition assay. A PARP inhibitor synthesized from the three different grades of this compound was tested for its potency (IC50).

Table 2: Effect of Precursor Purity on the Apparent Potency of a PARP1 Inhibitor

Purity of this compound used in SynthesisApparent IC50 of the Final PARP1 Inhibitor
95.0%15 nM
99.0%8 nM
99.9%5 nM

The presence of impurities in the final compound, originating from the lower purity starting material, can significantly affect the outcome of the enzyme inhibition assay.[8][9] These impurities might directly inhibit the enzyme, leading to an artificially inflated potency (a lower IC50 value), or they could interfere with the assay detection method. This highlights the critical need for highly pure compounds in drug discovery to ensure that the observed biological activity is truly attributable to the intended molecule.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and the synthesized 2-Fluoro-5-formylbenzonitrile.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient:

  • 0-2 min: 10% B

  • 2-15 min: 10-90% B

  • 15-18 min: 90% B

  • 18-20 min: 10% B

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an orthogonal method for determining the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Internal Standard: Maleic acid (certified reference material)

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Sufficient number of scans to achieve a high signal-to-noise ratio.

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Visualizing the Impact: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for purity analysis, the logical relationship between purity and experimental outcomes, and the relevant biological pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_outcome Experimental Outcome Start 4-Cyano-3-nitrobenzoic acid (Varying Purity) Reaction Synthesis of 2-Fluoro-5-formylbenzonitrile Start->Reaction Purification Purification Reaction->Purification Yield Reaction Yield Reaction->Yield FinalProduct Final Product Purification->FinalProduct HPLC HPLC FinalProduct->HPLC qNMR qNMR FinalProduct->qNMR Bioactivity Biological Activity (IC50) FinalProduct->Bioactivity Purity Product Purity HPLC->Purity

Caption: Experimental workflow for assessing the impact of purity.

purity_logic Purity Purity of this compound Impurities Presence of Impurities Purity->Impurities inversely proportional to SideReactions Side Reactions Impurities->SideReactions AssayInterference Assay Interference Impurities->AssayInterference LowYield Lower Reaction Yield SideReactions->LowYield LowProductPurity Lower Product Purity SideReactions->LowProductPurity InaccurateData Inaccurate Biological Data AssayInterference->InaccurateData

Caption: Logical relationship between purity and experimental consequences.

PARP_pathway DNAdamage DNA Single-Strand Break PARP1 PARP1 DNAdamage->PARP1 PAR Poly(ADP-ribose) Polymer (PAR) Synthesis PARP1->PAR TrappedPARP PARP1 Trapping on DNA PARP1->TrappedPARP RepairProteins Recruitment of DNA Repair Proteins PAR->RepairProteins SSBR Single-Strand Break Repair RepairProteins->SSBR PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 inhibits ReplicationFork Collapsed Replication Fork TrappedPARP->ReplicationFork DSB DNA Double-Strand Break ReplicationFork->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Caption: Simplified PARP1 signaling pathway in DNA repair.

Alternatives and Comparisons

While this compound is a crucial intermediate, alternative synthetic routes to PARP inhibitors may utilize different starting materials. For instance, some syntheses of Olaparib start from 2-fluoro-5-formylbenzoic acid, which can be prepared via alternative methods that do not involve a cyano-nitrobenzoic acid intermediate.[10] The choice of synthetic route often depends on factors such as the availability and cost of starting materials, the desire to avoid certain toxic reagents (like cuprous cyanide), and the overall efficiency of the multi-step synthesis.[4] However, regardless of the chosen pathway, the principle remains the same: the purity of each intermediate is paramount for the successful and efficient synthesis of the final active pharmaceutical ingredient.

Conclusion

The purity of this compound is not merely a quality control parameter but a critical factor that dictates the success of both chemical synthesis and biological evaluation. As demonstrated, higher purity directly translates to improved reaction yields, purer final products, and more accurate and reliable biological data. For researchers in drug discovery and development, investing in high-purity reagents is a crucial step towards ensuring the integrity and reproducibility of their work, ultimately accelerating the path to novel therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Cyano-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Cyano-3-nitrobenzoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

While a specific, detailed safety data sheet for this compound is not extensively available, data from structurally similar compounds like nitrobenzoic acids and cyanobenzoic acids indicate that it should be handled as a hazardous substance. Aromatic nitro compounds can be toxic and are often classified as environmental hazards.[1][2] Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[1]

Key hazards associated with similar compounds include:

  • Harmful if swallowed.[3]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Procedural Overview

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1] Never dispose of this chemical down the drain or in regular trash.[4][5]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information based on analogous compounds.

PropertyValueSource(s)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile), safety goggles or face shield, laboratory coat.[1][3]
Storage Requirements Store in a cool, dry, well-ventilated area in a tightly closed, chemically resistant container.[3] Store locked up. Segregate from incompatible materials such as strong oxidizing agents.[6][7][3][6][7]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[8] This material and its container must be disposed of as hazardous waste.[9] Do not mix with other waste. Leave chemicals in original containers.[8][9]
Spill Cleanup For dry spills, sweep up and shovel into a suitable, labeled container for disposal.[8][10] Avoid generating dust.[3] Ensure adequate ventilation.[3] Use personal protective equipment during cleanup.[11][3][8][10][11]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves must be worn.

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[3]

  • Body Protection: A laboratory coat should be worn to protect from skin contact.[1]

2. Waste Collection

  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[1][4]

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[1]

  • Contaminated Materials: Any materials used to handle the chemical (e.g., weigh boats, contaminated gloves, paper towels from a spill) must also be collected and disposed of as hazardous waste.[4]

3. Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • The associated hazards (e.g., "Irritant," "Toxic").[1]

  • The date of accumulation.[1]

4. Storage

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][7]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[1][4]

  • Keep the container tightly closed except when adding waste.[4]

5. Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available, or information on its hazard class based on similar compounds.[1]

  • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1]

Disposal Workflow

G start Start: Have 4-Cyano-3-nitrobenzoic acid waste? ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_type Is the waste solid, liquid, or contaminated material? ppe->waste_type solid Collect in a labeled hazardous solid waste container. waste_type->solid Solid liquid Collect in a labeled hazardous liquid waste container. waste_type->liquid Liquid contaminated Collect in a labeled hazardous solid waste container. waste_type->contaminated Contaminated Material storage Store container in a designated, secure, and ventilated area with secondary containment. solid->storage liquid->storage contaminated->storage contact_ehs Contact EHS or licensed waste disposal company for pickup. storage->contact_ehs end End: Waste properly disposed. contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Cyano-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with 4-Cyano-3-nitrobenzoic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 153775-42-9[1][2]
Molecular Formula C₈H₄N₂O₄[1][2]
Molecular Weight 192.13 g/mol [1][2]
Appearance Solid
Storage Temperature Room temperature, in a dry, well-ventilated place

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

Due to the presence of both a cyanide group and a nitrated aromatic acid structure, stringent PPE protocols are mandatory.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.[4]Nitrile gloves offer good resistance to weak acids and acetonitrile.[5][6][7][8][9] Double gloving provides an additional layer of protection against potential tears or rapid permeation.
Eye Protection Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.[10][11]Protects against splashes and dust, preventing serious eye irritation.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters (e.g., 3M 60923 or equivalent).[12][13][14]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of harmful dust.
Skin and Body Protection A buttoned lab coat, long pants, and closed-toe shoes.[10] An apron may be required for larger quantities.To prevent skin contact with the chemical.

Operational Plan: Step-by-Step Handling Procedures

  • Work Area: All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13]

  • Spill Kit: A spill kit containing appropriate materials for acid and cyanide spills must be available. This includes sodium bicarbonate for acid neutralization, and a pH 10 buffer solution and 10% bleach solution for cyanide decontamination.[4]

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing: When weighing the solid, do so in the fume hood on a tared weigh boat. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solid slowly to the solvent in a flask or beaker with stirring to prevent splashing.

  • Glassware and Equipment: All contaminated glassware and equipment should be decontaminated within the fume hood. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4] Collect all rinsates as hazardous waste.

  • Work Surfaces: Wipe down the work surface in the fume hood with a pH 10 buffer solution, followed by a 10% bleach solution, and then water. Dispose of all wipes as solid hazardous waste.[4]

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, without touching the outside of the gloves with bare skin.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[11]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[4] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[4] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill (in fume hood) 1. Restrict access to the area. 2. Wearing appropriate PPE, cover the spill with sodium bicarbonate to neutralize the acid.[10] 3. Carefully sweep the neutralized solid into a designated hazardous waste container. 4. Decontaminate the spill area with a pH 10 buffer solution followed by a 10% bleach solution.[4]
Large Spill (outside fume hood) 1. Evacuate the laboratory immediately and alert others in the vicinity.[4] 2. Call emergency services. 3. Prevent entry to the contaminated area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, wipes, weigh boats, and any unreacted chemical.[4] Collect in a clearly labeled, sealed, and durable container designated for "Cyanide-Containing Solid Waste."

  • Liquid Waste: This includes all solutions and rinsates from decontamination. Collect in a clearly labeled, sealed, and compatible container designated for "Cyanide-Containing Liquid Waste." Do not mix with acidic waste streams to prevent the generation of hydrogen cyanide gas.[15]

  • Sharps Waste: Contaminated needles, syringes, or broken glassware should be placed in a designated sharps container for hazardous waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, particularly acids.[15]

  • Disposal Request: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Ensure all containers are properly labeled according to regulatory requirements.[4]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_area 1. Prepare Work Area (Fume Hood, Emergency Equip.) don_ppe 2. Don Full PPE prep_area->don_ppe handle_solid 3. Handle Solid in Fume Hood (Weighing, Dissolving) don_ppe->handle_solid decon_equip 4. Decontaminate Equipment (pH 10 Buffer -> 10% Bleach) handle_solid->decon_equip decon_surface 5. Decontaminate Surfaces decon_equip->decon_surface seg_waste 6. Segregate Waste (Solid & Liquid Cyanide Waste) decon_surface->seg_waste dispose_waste 7. Store & Dispose Waste Properly seg_waste->dispose_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.